molecular formula C7H16ClNO2 B3029850 Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride CAS No. 80253-38-9

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Cat. No.: B3029850
CAS No.: 80253-38-9
M. Wt: 181.66 g/mol
InChI Key: HAWROYHPFXYIGS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylpropanoate, HCl>

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)7(2,3)5-8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWROYHPFXYIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595679
Record name Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80253-38-9
Record name Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester, hydrochloride (1:1)
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Record name NSC 135143
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Record name 80253-38-9
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Record name Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1)
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable bifunctional molecule increasingly utilized in the landscape of pharmaceutical and chemical research. As a derivative of β-alanine, its unique structural features—a primary amine and an ethyl ester flanking a sterically hindered quaternary carbon center—make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and a discussion of its current and potential applications in drug discovery and development. The insights herein are curated to empower researchers to effectively harness the synthetic potential of this compound.

Physicochemical Properties

The hydrochloride salt of Ethyl 3-amino-2,2-dimethylpropanoate exists as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 80253-38-9[1]
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol [2]
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point 101 °C[3]
Solubility Soluble in water and polar protic solvents like methanol and ethanol.[4] Limited solubility in less polar organic solvents such as dichloromethane and ethyl acetate, and generally insoluble in non-polar solvents like hexanes.[4]Inferred from related amino acid hydrochlorides

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted in ppm relative to a standard reference.

  • Ethyl group (ester): A triplet at approximately 1.2-1.3 ppm (3H, -CH₂CH₃) and a quartet at around 4.1-4.2 ppm (2H, -CH₂CH₃).

  • Gem-dimethyl group: A singlet at approximately 1.2-1.3 ppm (6H, -C(CH₃)₂-).

  • Methylene group (adjacent to amine): A singlet or a broad multiplet around 3.0-3.2 ppm (2H, -CH₂NH₃⁺).

  • Ammonium protons: A broad singlet at a variable chemical shift, typically downfield (e.g., 7.5-8.5 ppm), depending on the solvent and concentration, due to proton exchange (-NH₃⁺).

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.[5]

  • Ethyl group (ester): Signals around 14 ppm (-CH₂CH₃) and 61 ppm (-CH₂CH₃).

  • Gem-dimethyl group: A signal around 25 ppm (-C(CH₃)₂-).

  • Quaternary carbon: A signal in the region of 40-45 ppm (-C(CH₃)₂-).

  • Methylene group (adjacent to amine): A signal around 45-50 ppm (-CH₂NH₃⁺).

  • Carbonyl carbon (ester): A signal in the downfield region, approximately 170-175 ppm (C=O).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H stretching (ammonium): A broad band in the region of 2800-3200 cm⁻¹, characteristic of an amine salt.

  • C=O stretching (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • C-O stretching (ester): A strong band in the 1150-1250 cm⁻¹ region.

  • N-H bending (ammonium): A medium intensity band around 1500-1600 cm⁻¹.

Mass Spectrometry (Expected)

Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show the molecular ion of the free base.

  • [M+H]⁺: m/z ≈ 146.12, corresponding to the protonated form of the free amine (C₇H₁₅NO₂ + H⁺).[6]

Synthesis and Purification

The synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be approached through several established synthetic routes for β-amino esters, followed by salt formation.

Synthetic Strategy: Aza-Michael Addition

A common and efficient method for the synthesis of β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester.[7][8][9] However, for this specific compound, a more practical approach involves the esterification of the corresponding β-amino acid.

Experimental Protocol: Esterification of 3-Amino-2,2-dimethylpropanoic Acid

This protocol is based on well-established procedures for the esterification of amino acids.[10][11][12]

Step 1: Esterification

  • Suspend 3-amino-2,2-dimethylpropanoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred suspension or add thionyl chloride (1.1-1.2 equivalents) dropwise. The addition of thionyl chloride will generate HCl in situ.[10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the excess ethanol and HCl.

  • The resulting crude solid or oil is triturated with cold diethyl ether to induce crystallization and to wash away non-polar impurities.[13]

  • Collect the white crystalline solid by filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 3-Amino-2,2-dimethylpropanoic Acid + Anhydrous Ethanol esterification Esterification with HCl (generated in situ from SOCl₂) at reflux start->esterification concentration Concentration under reduced pressure esterification->concentration trituration Trituration with cold Diethyl Ether concentration->trituration filtration Filtration trituration->filtration drying Drying under vacuum filtration->drying recrystallization Recrystallization (optional) drying->recrystallization end_product Pure Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride recrystallization->end_product AnalyticalWorkflow sample Sample of Ethyl 3-amino-2,2-dimethylpropanoate HCl dissolution Dissolve in Mobile Phase sample->dissolution injection Inject onto HPLC System dissolution->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection analysis Data Analysis (Purity Assessment) detection->analysis

Caption: Workflow for purity analysis by HPLC.

Applications in Drug Discovery and Development

The structural attributes of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride make it a valuable starting material in medicinal chemistry.

  • Scaffold for Bioactive Molecules: As a versatile small molecule scaffold, it provides a foundation for the synthesis of a diverse range of compounds for screening in drug discovery programs. [2]* Synthesis of β-Lactams: β-Amino esters are well-established precursors for the synthesis of β-lactams, a core structural motif in many antibiotic classes. [14][15][16]The sterically hindered gem-dimethyl group can influence the stereochemical outcome of cyclization reactions and the biological activity of the resulting β-lactam.

  • Peptide Mimetics: The β-amino acid scaffold can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation compared to natural α-amino acid-based peptides.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [8]Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [3][8]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a synthetically useful building block with significant potential in pharmaceutical and chemical research. Its straightforward synthesis, stability, and bifunctional nature allow for its incorporation into a variety of molecular frameworks. This guide has provided a detailed overview of its chemical properties, synthesis, analysis, and applications, with the aim of facilitating its effective use in the laboratory.

References

  • Basu, B., et al. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. SYNLETT, 2004(14), 2630–2632. [Link]

  • Palomo, C., et al. (2001). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 66(12), 4186–4193. [Link]

  • Hassan, S. Y., et al. (2021). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 11(52), 32938-32950. [Link]

  • SciELO. (2008). Article. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Waghmare, S. R. (2020). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]

  • Beilstein Journals. (2011). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • ResearchGate. (2016). How to convert amino acid to its hydrochloride? [Link]

  • PubMed. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. [Link]

  • Lahiri, S. C., & Aditya, S. (1964). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 41(1), 135-138. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]

  • Royal Society of Chemistry. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 13(28), 7694-7709. [Link]

  • National Institutes of Health. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • National Institutes of Health. (2013). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. [Link]

  • ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester? [Link]

  • Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • SpectraBase. (n.d.). Ethyl (2E)-2-cyano-3-([(E)-(dimethylamino)methylidene]amino)-2-propenoate - Optional[1H NMR] - Spectrum. [Link]

  • ChemDad. (n.d.). 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride. [Link]

  • SpectraBase. (n.d.). Ethyl (2E)-2-cyano-3-([(E)-(dimethylamino)methylidene]amino)-2-propenoate - Optional[MS (GC)] - Spectrum. [Link]

  • National Institutes of Health. (2011). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

  • ResearchGate. (2025). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]

  • National Institutes of Health. (2007). Advances in the chemistry of β-lactam and its medicinal applications. [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • PubMed. (2005). Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Topic: Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride CAS Number: 80253-38-9

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides detailed information on the chemical properties, synthesis, analysis, and applications of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a valuable building block in medicinal chemistry.

Compound Identification and Physicochemical Properties

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a substituted β-amino acid ester. The presence of gem-dimethyl groups at the α-position provides significant steric hindrance, a feature often exploited in drug design to modulate metabolic stability and conformational preferences of a molecule. Its hydrochloride salt form enhances stability and aqueous solubility, making it convenient for handling and use in various reaction conditions.

Table 1: Core Compound Identifiers

Identifier Value Source
Chemical Name Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride [1][2]
CAS Number 80253-38-9 [1][2][3]
Molecular Formula C₇H₁₆ClNO₂ [1]
Molecular Weight 181.66 g/mol [1][4]

| Synonyms | 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE; ETHYL 3-AMINO-2,2-DIMETHYLPROPANOATE HCL |[2][5] |

Table 2: Physicochemical Data

Property Value Source
Appearance Solid
Melting Point 101 °C [5]
Purity Typically ≥95% [4]

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, cool, and well-ventilated place. |[5] |

Caption: Chemical structure of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Synthesis and Purification Workflow

The synthesis of β-amino esters like Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be approached through several routes. A common and effective strategy involves the reduction of a corresponding nitro-ester precursor. This approach is advantageous as the starting materials are often commercially available and the reaction sequence is robust.

The causality behind this choice is rooted in the reliability of nitro group reduction. Catalytic hydrogenation or reduction using metals like tin(II) chloride are highly efficient methods. The use of stannous chloride in ethanol, for instance, can simultaneously reduce the nitro group and facilitate the esterification of a carboxylic acid, demonstrating excellent atom economy in a one-pot reaction.[6]

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Synthesis via Nitro-Ester Reduction

This protocol describes a representative synthesis. Disclaimer: This is a generalized procedure and must be adapted and performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.

  • Reaction Setup: To a solution of ethyl 2,2-dimethyl-3-nitropropanoate (1 equivalent) in absolute ethanol in a high-pressure reaction vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The rationale for chromatographic monitoring is to prevent over-reduction or side reactions and to ensure reaction completion.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Salt Formation: Cool the ethanolic filtrate in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a calculated amount of acetyl chloride. The hydrochloride salt will precipitate out of the solution. This in-situ salt formation is a self-validating system; the precipitation of the salt itself is an indication of the successful formation of the amine.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified white solid under vacuum to yield Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques is employed for unambiguous characterization.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Assessment (HPLC or Elemental Analysis) NMR->Purity IR->Purity MS->Purity Confirmation Structure Confirmed & Purity Verified Purity->Confirmation

Caption: Standard workflow for analytical characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[7]

  • Expected ¹H NMR Signals (Qualitative):

    • A triplet corresponding to the -CH₃ of the ethyl group.

    • A singlet for the two gem-dimethyl groups (-C(CH₃)₂).

    • A singlet for the methylene group adjacent to the amine (-CH₂-NH₃⁺).

    • A quartet for the -O-CH₂- of the ethyl group.

    • A broad singlet for the ammonium protons (-NH₃⁺).

  • Expected ¹³C NMR Signals (Qualitative):

    • Signals for the two methyl carbons of the ethyl and gem-dimethyl groups.

    • A signal for the methylene carbon of the ethyl group.

    • A signal for the quaternary carbon.

    • A signal for the methylene carbon adjacent to the nitrogen.

    • A signal for the carbonyl carbon of the ester.

Protocol 2: Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups.

  • Methodology:

    • Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

    • Acquire the spectrum.

  • Expected Key Peaks:

    • ~3000 cm⁻¹ (broad): N-H stretching from the ammonium group (R-NH₃⁺).

    • ~2950 cm⁻¹: C-H stretching from the alkyl groups.

    • ~1730 cm⁻¹ (strong): C=O stretching from the ester group.

    • ~1200 cm⁻¹: C-O stretching from the ester group.

Protocol 3: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the molecular formula.

  • Methodology:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: The primary observation should be the molecular ion peak [M-Cl]⁺ corresponding to the free amine form, C₇H₁₅NO₂, at m/z ≈ 146.12. This confirms the mass of the organic cation.

Applications in Research and Drug Development

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is not just an intermediate but a strategic building block.[8] Its utility stems from the combination of a primary amine and an ester, allowing for orthogonal chemical modifications. The gem-dimethyl group provides a conformational constraint, which can be crucial for locking a molecule into a bioactive conformation and enhancing its binding affinity to a biological target.

Key Application Areas:

  • Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for high-throughput screening.

  • Peptidomimetic Design: As a β-amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with increased resistance to enzymatic degradation.

  • Synthesis of Heterocycles: The bifunctional nature of the molecule makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic ring systems, which are prevalent in many approved drugs.

Application_Pathways cluster_derivatives Potential Derivatization Pathways cluster_products Resulting Molecular Classes Core Ethyl 3-amino-2,2-dimethylpropanoate (CAS: 80253-38-9) Amide Amide Formation (Acylation of Amine) Core->Amide R-COCl Sub_Amine Substituted Amine (Alkylation / Reductive Amination) Core->Sub_Amine R-CHO, NaBH3CN Hydrolysis Ester Hydrolysis to Carboxylic Acid Core->Hydrolysis LiOH Peptidomimetics Peptidomimetics Amide->Peptidomimetics Heterocycles Heterocyclic Scaffolds Sub_Amine->Heterocycles Complex_Building_Blocks Complex Amino Acids Hydrolysis->Complex_Building_Blocks

Caption: Derivatization pathways for drug discovery applications.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a full toxicological profile for this specific compound is not widely published, data from similar amino ester hydrochlorides suggests that it should be handled as a potential irritant.

Table 3: Safety and Handling Information

Category Recommendation Source
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. [9][10]
Handling Use only in a chemical fume hood. Avoid breathing dust, mist, or vapors. Avoid contact with skin and eyes. [9][11]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [9]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. [9]
First Aid (Ingestion) Clean mouth with water and get medical attention. Do not induce vomiting. [9]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. |[5][9] |

References

  • SINFOO.
  • Arctom. CAS NO.
  • CymitQuimica.
  • ChemicalBook. 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE | 80253-38-9.
  • Fisher Scientific.
  • Fisher Scientific.
  • MySkinRecipes.
  • The Royal Society of Chemistry.
  • Chemdad. 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride.
  • Sigma-Aldrich. 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride AldrichCPR.
  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)
  • CDH Fine Chemical.

Sources

Introduction: The Significance of a Sterically Hindered β-Amino Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Ethyl 3-amino-2,2-dimethylpropanoate, a non-proteinogenic β-amino acid ester, represents a valuable building block for medicinal chemistry and materials science. The presence of a gem-dimethyl group at the α-position introduces significant steric hindrance and conformational rigidity. This structural motif is often sought after in the design of protease inhibitors, peptide mimetics, and other biologically active molecules to enhance metabolic stability and control molecular geometry. Its hydrochloride salt form ensures improved stability, crystallinity, and aqueous solubility, making it an ideal intermediate for further synthetic transformations in drug development pipelines.

This guide provides a comprehensive overview of the principal synthetic strategies for preparing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into the rationale behind procedural choices and providing detailed experimental protocols for researchers and process chemists.

Strategic Overview of Synthetic Pathways

The synthesis of this target molecule can be approached from several distinct precursors, each route offering a unique set of advantages and challenges related to starting material availability, reaction efficiency, and reagent safety. The primary disconnection points involve the formation of the C-N bond or the esterification of a pre-existing amino acid.

cluster_precursors Key Precursors P1 Ethyl 3-carbamoyl- 2,2-dimethylpropanoate Target Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride P1->Target Hofmann Rearrangement P2 2,2-Dimethylsuccinic Acid Monoethyl Ester P2->Target Curtius Rearrangement P3 Ethyl 3-cyano- 2,2-dimethylpropanoate P3->Target Nitrile Reduction P4 3-Amino-2,2-dimethylpropanoic Acid P4->Target Fischer Esterification

Caption: Key synthetic routes to the target compound.

Route 1: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This degradative amination is particularly effective for creating neopentyl amines, like our target, where other substitution methods might fail due to steric hindrance.

Principle and Rationale

The reaction proceeds by treating a primary amide with bromine and a strong base (like sodium hydroxide) to form an isocyanate intermediate.[3][4] This isocyanate is the key to the rearrangement; it is not typically isolated but is immediately trapped by a nucleophile present in the reaction mixture. In an aqueous solution, the isocyanate hydrolyzes to a carbamic acid, which then decarboxylates to yield the primary amine.[4] If the reaction is performed in an alcohol solvent, the isocyanate is trapped to form a stable carbamate, which can then be hydrolyzed in a separate step to give the amine.

The choice of the Hofmann rearrangement is strategic as it allows for the construction of the sterically hindered 3-amino group from a more accessible carboxyl-derived functional group.

Detailed Experimental Protocol

Step 1a: Synthesis of 2,2-Dimethylsuccinic Anhydride

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,2-dimethylsuccinic acid (29.2 g, 0.2 mol) and acetyl chloride (28.4 mL, 0.4 mol).

  • Heat the mixture to reflux gently for 2 hours. The solid acid will gradually dissolve.

  • After cooling, remove the excess acetyl chloride and acetic acid by-product under reduced pressure. The resulting solid crude product is 2,2-dimethylsuccinic anhydride, which can be used directly or recrystallized from a mixture of ethyl acetate and hexane.

Step 1b: Synthesis of Ethyl 3-carbamoyl-2,2-dimethylpropanoate

  • In a 500 mL flask cooled in an ice bath, add 2,2-dimethylsuccinic anhydride (25.6 g, 0.2 mol) to absolute ethanol (150 mL).

  • Stir the mixture for 1 hour to facilitate the formation of the monoester-monoacid.

  • Slowly bubble ammonia gas through the solution for 2-3 hours, or add a concentrated aqueous ammonia solution (28%, ~30 mL) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction at room temperature overnight.

  • Concentrate the mixture under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude amide, which can be purified by chromatography or recrystallization.

Step 2: Hofmann Rearrangement to Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

  • Prepare a solution of sodium hypobromite in situ. In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (16.0 g, 0.4 mol) in 200 mL of water and cool the solution to 0°C in an ice-salt bath.

  • Slowly add bromine (10.2 mL, 0.2 mol) dropwise to the cold NaOH solution, ensuring the temperature does not exceed 5°C.

  • In a separate beaker, dissolve Ethyl 3-carbamoyl-2,2-dimethylpropanoate (18.7 g, 0.1 mol) in a minimal amount of cold water or ethanol.

  • Add the amide solution to the freshly prepared, cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to 60-70°C and hold for 1 hour. The progress can be monitored by the disappearance of the amide.

  • Cool the mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 100 mL) to isolate the free amine.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • To form the hydrochloride salt, cool the organic solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a saturated solution of HCl in ethanol until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Reaction Mechanism: Hofmann Rearrangement

Hofmann_Rearrangement cluster_mech Hofmann Rearrangement Mechanism amide Amide nbromoamide N-Bromoamide amide->nbromoamide + Br₂/OH⁻ anion Bromoamide Anion nbromoamide->anion + OH⁻ - H₂O isocyanate Isocyanate anion->isocyanate Rearrangement - Br⁻ carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O amine Amine carbamic_acid->amine - CO₂

Caption: Key steps of the Hofmann rearrangement.

Route 2: The Curtius Rearrangement

The Curtius rearrangement provides an alternative pathway from a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[5][6] This method is often preferred due to its milder conditions and the avoidance of harsh reagents like bromine.[7]

Principle and Rationale

The synthesis begins with a carboxylic acid, which is converted into an acyl azide. This is typically achieved by first forming an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with sodium azide, or by using diphenylphosphoryl azide (DPPA) in a one-pot procedure.[8] Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (a thermodynamically highly favorable process) to form the isocyanate.[5][9] As with the Hofmann rearrangement, this isocyanate can be trapped with ethanol to yield a carbamate, which is then hydrolyzed to the target amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dimethylsuccinic Acid Monoethyl Ester

  • In a 500 mL round-bottom flask, suspend 2,2-dimethylsuccinic anhydride (25.6 g, 0.2 mol) in 200 mL of absolute ethanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 4 hours.

  • Cool the solution and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the monoester, which can be purified by distillation or used directly.

Step 2: Curtius Rearrangement

  • To a solution of 2,2-dimethylsuccinic acid monoethyl ester (18.8 g, 0.1 mol) in 150 mL of dry toluene, add triethylamine (15.3 mL, 0.11 mol).

  • Cool the mixture to 0°C and add diphenylphosphoryl azide (DPPA) (23.6 mL, 0.11 mol) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 3-4 hours, or until nitrogen evolution ceases. This step forms the isocyanate in situ.

  • Cool the reaction mixture to 70°C and add 100 mL of 6M hydrochloric acid.

  • Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the mixture to room temperature and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to yield the crude hydrochloride salt. Recrystallize from an ethanol/ether mixture to obtain pure Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Reaction Mechanism: Curtius Rearrangement

Curtius_Rearrangement cluster_mech Curtius Rearrangement Mechanism acid Carboxylic Acid acyl_azide Acyl Azide acid->acyl_azide + DPPA or SOCl₂ then NaN₃ isocyanate Isocyanate acyl_azide->isocyanate Δ (Heat) - N₂ amine Amine (after hydrolysis) isocyanate->amine + H₃O⁺ - CO₂

Caption: Key steps of the Curtius rearrangement.

Route 3: Reduction of a Nitrile Precursor

The reduction of a nitrile (cyano group) is a highly efficient and direct method for the synthesis of primary amines. This route is contingent on the availability of the corresponding cyano-ester, Ethyl 3-cyano-2,2-dimethylpropanoate.

Principle and Rationale

Catalytic hydrogenation is the most common method for nitrile reduction. Reagents such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere effectively reduce the carbon-nitrogen triple bond to a primary amine. The reaction is typically clean and high-yielding. An acidic workup or subsequent treatment with HCl in a suitable solvent provides the desired hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-cyano-2,2-dimethylpropanoate (Note: This precursor may be synthesized via nucleophilic substitution of a suitable halide, e.g., ethyl 3-bromo-2,2-dimethylpropanoate, with sodium cyanide in a polar aprotic solvent like DMSO.)

Step 2: Catalytic Hydrogenation

  • To a high-pressure hydrogenation vessel (Parr apparatus), add Ethyl 3-cyano-2,2-dimethylpropanoate (15.5 g, 0.1 mol) and 150 mL of ethanol.

  • Carefully add Raney Nickel (approx. 1.5 g, 10% w/w, washed with ethanol) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Heat the mixture to 40-50°C and agitate vigorously. Monitor the reaction progress by the cessation of hydrogen uptake.

  • After completion (typically 4-8 hours), cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Transfer the filtrate to a round-bottom flask and cool in an ice bath.

  • Add concentrated hydrochloric acid (approx. 8.5 mL) dropwise with stirring.

  • Remove the solvent under reduced pressure. The resulting solid can be recrystallized from isopropanol to yield the pure hydrochloride salt.

Comparative Analysis of Synthetic Routes

FeatureHofmann RearrangementCurtius RearrangementNitrile Reduction
Starting Material Amide-esterCarboxylic acid-esterCyano-ester
Key Reagents Br₂, NaOHDPPA or NaN₃H₂, Raney Ni (or other catalyst)
Number of Steps 2-321-2
Yield Moderate to GoodGood to ExcellentExcellent
Safety Concerns Use of toxic and corrosive bromine.Use of potentially explosive azides. DPPA is a safer alternative.Pyrophoric catalyst (Raney Ni), handling of hydrogen gas under pressure.
Scalability GoodExcellent, especially with DPPA.Excellent, standard industrial process.

References

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An In-depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a specialized amino acid ester that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural architecture, featuring a quaternary carbon center adjacent to an ester functionality and a primary amine, makes it a valuable and versatile building block in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, in-depth spectral analysis, and its critical applications in medicinal chemistry, particularly in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride possesses a simple yet sterically hindered structure that influences its reactivity and conformational preferences. The presence of the gem-dimethyl group on the α-carbon restricts bond rotation, which can be an advantageous feature in the design of conformationally constrained bioactive molecules.

Caption: Molecular structure of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1]
CAS Number 80253-38-9[3][4]
Appearance Solid[5]
Melting Point 101 °C[5]
Purity Min. 95%[6]

Synthesis Protocol: Fischer Esterification of 3-Amino-2,2-dimethylpropanoic acid

The most direct and industrially scalable synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is through the Fischer esterification of the corresponding amino acid, 3-amino-2,2-dimethylpropanoic acid. This acid-catalyzed reaction with ethanol serves a dual purpose: it forms the ethyl ester and also protonates the amino group to yield the hydrochloride salt.

Reaction Scheme:

Caption: Synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-2,2-dimethylpropanoic acid (1 equivalent).

  • Reagent Addition: Add a 10-fold excess of absolute ethanol to the flask. While stirring, slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents). Alternatively, the reaction can be carried out in ethanol that has been saturated with hydrogen chloride gas.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Reduce the volume of the reaction mixture by rotary evaporation. The crude product will precipitate out.

  • Purification: The precipitated solid is collected by filtration and washed with cold diethyl ether to remove any unreacted starting material and excess acid. The product can be further purified by recrystallization from an ethanol/ether solvent system to yield the final product as a white crystalline solid.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is expected to show distinct signals corresponding to the different proton environments in the molecule. The spectrum would likely be recorded in a solvent such as D₂O or DMSO-d₆.

  • δ 1.2-1.3 ppm (triplet, 3H): This signal corresponds to the methyl protons of the ethyl ester group, coupled to the adjacent methylene protons.

  • δ 1.3-1.4 ppm (singlet, 6H): The six protons of the two methyl groups on the quaternary carbon are chemically equivalent and will appear as a sharp singlet.

  • δ 3.0-3.2 ppm (singlet, 2H): The methylene protons adjacent to the protonated amino group are expected to appear as a singlet.

  • δ 4.1-4.2 ppm (quartet, 2H): This signal arises from the methylene protons of the ethyl ester group, coupled to the neighboring methyl protons.

  • δ 8.0-8.5 ppm (broad singlet, 3H): The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening.[8]

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule.

  • δ 14-15 ppm: The methyl carbon of the ethyl ester.

  • δ 24-26 ppm: The two equivalent methyl carbons attached to the quaternary center.

  • δ 40-42 ppm: The quaternary carbon.

  • δ 45-47 ppm: The methylene carbon adjacent to the ammonium group.

  • δ 61-63 ppm: The methylene carbon of the ethyl ester.

  • δ 173-175 ppm: The carbonyl carbon of the ester group.[9]

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak [M]⁺ at m/z 181 (for the free base C₇H₁₅NO₂) would be observed. Key fragmentation patterns for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.[10]

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

  • Cleavage at the C-C bond adjacent to the ester: This would lead to fragments corresponding to the charged ester portion and the charged amino-containing portion.

Applications in Drug Development: A Scaffold for Gabapentin Analogues

A significant application of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is in the synthesis of conformationally restricted analogues of gabapentin.[11][12] Gabapentin is an anticonvulsant and analgesic drug that is widely prescribed for epilepsy and neuropathic pain.[13]

The therapeutic efficacy of gabapentin is attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels. By incorporating the rigid 2,2-dimethylpropyl backbone from Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, medicinal chemists can design novel gabapentin analogues with reduced conformational flexibility. This can lead to several advantages:

  • Increased Potency: A more rigid structure can lead to a more favorable binding entropy with the target protein.

  • Improved Selectivity: By locking the molecule into a specific conformation, binding to off-target proteins can be minimized, potentially reducing side effects.

  • Enhanced Pharmacokinetic Properties: The lipophilicity and metabolic stability of the molecule can be fine-tuned by modifying the core structure.

The synthesis of these analogues typically involves the reaction of the amino group of Ethyl 3-amino-2,2-dimethylpropanoate with a suitable electrophile to build the desired molecular framework.

Caption: Workflow for the development of gabapentin analogues.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features make it an ideal starting material for the creation of conformationally constrained molecules, as exemplified by its use in the development of novel gabapentin analogues. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this important chemical entity in their research endeavors.

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Spectroscopic Characterization of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a key building block in medicinal chemistry and drug development. Its structural integrity and purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific salt is limited, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Key Features

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride possesses a primary amine, a gem-dimethyl group, and an ethyl ester functionality. The hydrochloride salt form protonates the primary amine, significantly influencing its spectroscopic properties.

Caption: Molecular structure of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the presence of key functional groups.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit the following key signals. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amino group. Data from similar compounds like ethyl 2-aminopropanoate hydrochloride and ethyl 3-aminopropanoate hydrochloride are used as a basis for these predictions.[1][2]

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
-CH₂- (ethyl ester)~4.1Quartet (q)2HAdjacent to the ester oxygen and a methyl group.
-CH₂- (aminomethyl)~3.0Singlet (s)2HAdjacent to the quaternary carbon and the -NH₃⁺ group. The singlet is due to the absence of adjacent protons.
-C(CH₃)₂-~1.2Singlet (s)6HGem-dimethyl groups on a quaternary carbon, appearing as a singlet.
-CH₃ (ethyl ester)~1.2Triplet (t)3HPart of the ethyl ester group, coupled to the adjacent methylene group.
-NH₃⁺~8.0-9.0Broad Singlet3HProtons on the nitrogen, often broad and may exchange with solvent protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (ppm) Justification
C=O (ester)~175Carbonyl carbon of the ester group.
-CH₂- (ethyl ester)~62Methylene carbon of the ethyl ester, attached to oxygen.
-C(CH₃)₂-~45Quaternary carbon bearing the gem-dimethyl groups.
-CH₂- (aminomethyl)~40Methylene carbon adjacent to the ammonium group.
-C(CH₃)₂-~25Equivalent methyl carbons of the gem-dimethyl group.
-CH₃ (ethyl ester)~14Methyl carbon of the ethyl ester group.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural verification.

Caption: Standard workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Predicted IR Spectrum

The IR spectrum of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is expected to show characteristic absorption bands for the ammonium, ester, and alkyl groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H stretch (-NH₃⁺)3200-2800Strong, broadCharacteristic broad absorption of an ammonium salt.
C-H stretch (alkyl)3000-2850Medium-StrongC-H stretching of the ethyl and dimethyl groups.[3]
C=O stretch (ester)~1735StrongTypical stretching frequency for an aliphatic ester carbonyl.[4]
N-H bend (-NH₃⁺)~1600-1500MediumBending vibration of the ammonium group.
C-O stretch (ester)~1250-1150StrongCharacteristic C-O stretching of the ester group.[4]
Experimental Protocol: IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, the molecule is expected to be detected as the protonated free base.

m/z Predicted Identity Justification
146.12[M+H]⁺The molecular ion of the free base (C₇H₁₅NO₂) protonated.
101.08[M+H - C₂H₅O]⁺Loss of the ethoxy group from the protonated molecular ion.
74.06[M+H - C₄H₉O₂]⁺Fragmentation corresponding to the aminomethyl part of the molecule.
Experimental Protocol: Mass Spectrometry

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

IV. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. By combining the detailed insights from NMR, the functional group identification from IR, and the molecular weight and fragmentation information from MS, researchers and drug development professionals can confidently verify the identity and quality of this important chemical intermediate. While the presented data is predictive due to the lack of a complete public dataset, it is grounded in the analysis of closely related structures and fundamental spectroscopic principles, offering a reliable guide for in-house analysis.

References

  • Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information: Design and Evaluation of Switchable-Hydrophilicity Solvents. Green Chemistry. The Royal Society of Chemistry.
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A Comprehensive Technical Guide to the Purity Analysis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive purity assessment of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. As a crucial building block in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols, offering a rationale-driven approach to method selection, impurity profiling, and data interpretation, grounded in established scientific principles and regulatory expectations.

Compound Profile and the Imperative for Purity

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a beta-amino acid ester hydrochloride with the following key characteristics:

PropertyValue
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol [1]
Appearance Solid
Structure

The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products in the final API. These impurities may impact the safety, efficacy, and stability of the drug product. A robust analytical control strategy is therefore essential.

A Multi-faceted Approach to Purity Determination

A comprehensive purity analysis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride necessitates the use of orthogonal analytical techniques to identify and quantify the main component, as well as potential process-related impurities, degradation products, and residual solvents.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Purity Assessment Sample Sample HPLC HPLC Sample->HPLC Purity & Impurities GC GC Sample->GC Residual Solvents NMR NMR Sample->NMR Identification & Structure Titration Titration Sample->Titration Assay Impurity_Profile Impurity_Profile HPLC->Impurity_Profile Residual_Solvents Residual_Solvents GC->Residual_Solvents Structural_Integrity Structural_Integrity NMR->Structural_Integrity Assay Assay Titration->Assay HPLC_Method_Development Start Start Column_Selection Select C18 Column Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (pH, Organic Modifier) Column_Selection->Mobile_Phase_Optimization Gradient_Development Develop Gradient Elution Mobile_Phase_Optimization->Gradient_Development Detection_Wavelength Select Detection Wavelength Gradient_Development->Detection_Wavelength Method_Validation Validate Method (ICH Q2(R1)) Detection_Wavelength->Method_Validation End End Method_Validation->End

Sources

Solubility of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride in Organic Solvents

Executive Summary

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a versatile building block in organic synthesis, particularly valued in the development of pharmaceutical agents. Its utility in process chemistry, from reaction setup to purification and formulation, is fundamentally governed by its solubility in various organic solvents. As a hydrochloride salt, this compound presents a distinct solubility profile compared to its free base, characterized by high polarity and the capacity for strong intermolecular interactions. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the physicochemical properties that dictate its behavior, explore the theoretical principles of solubility in different solvent classes, and present a detailed, self-validating experimental protocol for generating reliable quantitative data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to enable efficient and robust chemical process development.

Introduction

The selection of an appropriate solvent is a critical decision in chemical process development. It influences reaction rates, impurity profiles, product yield, and the feasibility of downstream processing such as crystallization and isolation. For Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a compound featuring both ionic and organic moieties, predicting its solubility is not trivial. Its hydrochloride salt form is often chosen to enhance stability and aqueous solubility, but this same characteristic complicates its dissolution in many common organic media.[1] A thorough understanding of its solubility across a spectrum of organic solvents is therefore indispensable for any scientist working with this intermediate. This guide moves beyond simple data reporting to explain the underlying principles and provide the tools necessary for a rational, predictive approach to solvent selection.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, the key factors are its ionic nature, molecular structure, and capacity for hydrogen bonding.

Molecular Structure Analysis

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (MW: 181.66 g/mol , Formula: C₇H₁₅NO₂·HCl) is the salt of a weak organic base and a strong acid.[2][3] Its structure can be deconstructed into three key regions:

  • The Ionic Core (Ammonium Cation and Chloride Anion): The protonated amine group (-NH₃⁺) and the chloride ion (Cl⁻) make the molecule a salt. This ionic character is the dominant factor influencing its solubility, imparting high polarity.

  • The Polar Ester Group: The ethyl ester functional group (-COOEt) contributes moderate polarity and possesses a hydrogen bond acceptor site (the carbonyl oxygen).

  • The Non-Polar Aliphatic Backbone: The ethyl group and the 2,2-dimethylpropyl skeleton form a non-polar, hydrophobic region of the molecule.

The overall solubility is a contest between the highly polar ionic core, which favors polar solvents, and the non-polar hydrocarbon backbone, which favors non-polar environments. Given the strength of ionic interactions, the former effect is overwhelmingly dominant.

Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount.[4][5] As a polar, ionic compound, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride will exhibit the highest solubility in polar solvents.

  • Hydrogen Bond Donors: The ammonium group (-NH₃⁺) has three acidic protons, making it a very strong hydrogen bond donor.

  • Hydrogen Bond Acceptors: The chloride anion (Cl⁻) and the carbonyl oxygen of the ester are effective hydrogen bond acceptors.

A solvent's ability to participate in hydrogen bonding is therefore a critical predictor of its capacity to dissolve this compound.[6]

Crystal Lattice Energy

As a crystalline solid, the ions in Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride are held in a rigid lattice. Significant energy, known as the crystal lattice energy, must be supplied to break these ion-ion interactions. A solvent can only dissolve the salt if the energy released during the solvation of the individual ions is sufficient to overcome this lattice energy. This is why non-polar solvents, which interact very weakly with ions, are exceptionally poor solvents for salts.[7]

Theoretical Principles of Solubility in Organic Solvents

Based on the physicochemical properties, we can predict the compound's relative solubility in the main classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents are expected to be the most effective.

  • Causality: Polar protic solvents have high dielectric constants, which help to shield the ions from each other and weaken the crystal lattice. Critically, they are both excellent hydrogen bond donors (from the -OH group) and acceptors (the lone pairs on the oxygen). They can effectively solvate both the ammonium cation and the chloride anion, providing the enthalpic payoff needed to overcome the lattice energy.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents are expected to have moderate to low solubility.

  • Causality: Polar aprotic solvents possess large dipole moments and can effectively solvate cations. For instance, the oxygen in DMSO can coordinate well with the -NH₃⁺ group. However, they lack strong hydrogen bond donor capabilities and are less effective at solvating small anions like chloride. This imbalanced solvation makes the overall dissolution process less favorable compared to protic solvents.

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Solubility in these solvents is expected to be negligible.

  • Causality: Non-polar solvents have low dielectric constants and cannot engage in the strong ion-dipole or hydrogen bonding interactions required to overcome the crystal lattice energy.[4][8] The small, non-polar region of the solute molecule is insufficient to drive dissolution in a non-polar medium.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. According to Le Châtelier's principle, increasing the temperature will increase the kinetic energy of the solvent molecules and shift the equilibrium toward dissolution, thereby increasing solubility.[4][5] This relationship must be determined empirically for each solute-solvent system.

Visualization of Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play when Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is dissolved in a polar protic solvent like methanol.

cluster_solute Solute: Ethyl 3-amino-2,2-dimethylpropanoate HCl cluster_solvent Solvent: Methanol (CH₃OH) solute_cation R-NH₃⁺ solvent1 CH₃OH solute_cation->solvent1 H-Bond Acceptor (O) solute_anion Cl⁻ solvent2 CH₃OH solvent2->solute_cation Ion-Dipole solvent3 CH₃OH solvent3->solute_anion H-Bond Donor (H)

Caption: Key Solute-Solvent Interactions.

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data in the literature, an experimental approach is essential for obtaining reliable values. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[9][10]

The Equilibrium Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate.

Materials & Equipment:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with Teflon-lined screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to several vials.

  • Addition of Solute: Add an excess amount of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride to each vial. Expert Insight: The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution has been achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. Expert Insight: A typical duration is 24 to 72 hours. To validate the time, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer changes.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for at least 30 minutes to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove all solid particles. Trustworthiness Check: This step is critical. Any suspended solid will falsely elevate the measured solubility. Centrifugation followed by sampling the supernatant is an excellent alternative.

  • Dilution: Immediately dilute the clear, saturated solution with a known volume of a suitable solvent to prevent precipitation and bring the concentration into the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or g/100mL.

Data Presentation

The obtained data should be organized systematically for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Qualitative Observation
Methanol25Experimental Valuee.g., Freely Soluble
Ethanol25Experimental Valuee.g., Soluble
Isopropanol25Experimental Valuee.g., Sparingly Soluble
Acetonitrile25Experimental Valuee.g., Slightly Soluble
Acetone25Experimental Valuee.g., Very Slightly Soluble
Dichloromethane25Experimental Valuee.g., Practically Insoluble
Toluene25Experimental Valuee.g., Practically Insoluble
Hexane25Experimental Valuee.g., Practically Insoluble

Experimental Workflow Visualization

The following flowchart outlines the logical progression of the shake-flask solubility determination method.

start Start prep Step 1: Add known volume of solvent to vial start->prep add_solute Step 2: Add excess solute to ensure saturation prep->add_solute equilibrate Step 3: Agitate at constant T (24-72 hours) add_solute->equilibrate check Is equilibrium reached? equilibrate->check check->equilibrate No separate Step 4: Separate solid and liquid (Filter or Centrifuge at T) check->separate Yes dilute Step 5: Accurately dilute the clear supernatant separate->dilute analyze Step 6: Quantitative analysis (e.g., HPLC) dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end_node End calculate->end_node

Caption: Shake-Flask Method Experimental Workflow.

Conclusion

The solubility of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is dominated by its ionic salt character. A theoretical analysis strongly indicates that solubility will be highest in polar protic solvents, such as lower-aliphatic alcohols, and exceedingly low in non-polar hydrocarbon solvents. Polar aprotic solvents are predicted to offer intermediate but generally poor solubility. Due to the absence of published quantitative data, this guide provides a robust, self-validating experimental protocol based on the shake-flask method. By following this methodology, researchers and process chemists can generate the reliable data required for informed solvent selection, leading to the optimization of reaction conditions, purification strategies, and the overall efficiency of synthetic processes involving this important chemical intermediate.

References

  • Factors affecting solubility. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Factors Affecting Solubility - BYJU'S. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. [Link]

  • Ethyl 3-amino-2,2-dimethylpropanoate | C7H15NO2 | CID 421529 - PubChem. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Experiment 13 – Properties of Amines and Amides - Moorpark College. [Link]

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Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Criticality of Stability

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a versatile small molecule scaffold utilized in various research and development applications.[1] As with any chemical entity destined for rigorous scientific investigation or as a potential building block in drug development, a comprehensive understanding of its stability profile is paramount. This guide provides a detailed exploration of the factors influencing the stability of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, recommended storage conditions, and robust methodologies for its stability assessment. Ensuring the integrity of this compound is not merely a matter of good laboratory practice; it is the foundation upon which reliable and reproducible experimental data are built.

Physicochemical Properties and Inherent Stability Considerations

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a solid with a molecular weight of 181.66 g/mol and the chemical formula C7H16ClNO2.[1][2][3] Its structure, featuring an ethyl ester and a primary amine hydrochloride salt, dictates its inherent stability characteristics and potential degradation pathways.

The primary point of vulnerability in the molecule is the ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol.[4][5] This reaction can be catalyzed by both acids and bases.[4][5][6] Given that the compound is a hydrochloride salt, the presence of the acidic proton could potentially contribute to a slower rate of acid-catalyzed hydrolysis in the presence of moisture.

The primary amine group, being protonated as a hydrochloride salt, is generally stable. However, the overall stability of the compound as a salt can be influenced by environmental factors, particularly humidity, which can lead to deliquescence and subsequent degradation.[7]

Recommended Storage Conditions: A Proactive Approach to Preservation

Based on available safety data sheets and general chemical principles, the following storage conditions are recommended to maintain the long-term integrity of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride:

ParameterRecommended ConditionRationale
Temperature Cool placeLower temperatures reduce the rate of potential degradation reactions.
Atmosphere Tightly closed container in a dry and well-ventilated placeMinimizes exposure to atmospheric moisture, which can initiate hydrolysis.[8][9][10] A dry, inert atmosphere (e.g., nitrogen or argon) is ideal for long-term storage.
Light Protect from lightWhile specific photostability data is not readily available, it is prudent to protect the compound from light to prevent potential photolytic degradation.
Incompatible Materials Strong oxidizing agents, strong basesStrong bases can deprotonate the amine hydrochloride and catalyze ester hydrolysis.[9] Strong oxidizing agents should be avoided as a general precaution.

Potential Degradation Pathways

The most probable degradation pathway for Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is hydrolysis of the ethyl ester. This can occur under both acidic and basic conditions, although the mechanisms differ.

Acid-Catalyzed Hydrolysis

In the presence of water and an acid catalyst (which could be the inherent hydrochloride), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.[5][6][11]

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. This reaction is irreversible and typically faster than acid-catalyzed hydrolysis.[4][5][12]

The primary degradation products would be 3-amino-2,2-dimethylpropanoic acid hydrochloride and ethanol .

G cluster_main Potential Degradation of Ethyl 3-amino-2,2-dimethylpropanoate HCl cluster_conditions Degradation Conditions cluster_products Degradation Products Compound Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride Acid Acidic (H+) Compound->Acid Hydrolysis Base Basic (OH-) Compound->Base Saponification Water Water (H2O) Product1 3-amino-2,2-dimethylpropanoic acid hydrochloride Acid->Product1 Product2 Ethanol Acid->Product2 Base->Product1 Base->Product2

Caption: Potential Hydrolytic Degradation Pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to stress conditions to understand its degradation profile and developing analytical methods to monitor its purity over time. This process is often referred to as forced degradation or stress testing.[13][14]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13][15]

Objective: To intentionally degrade the sample to an appropriate extent to facilitate the development of a stability-indicating analytical method.

General Procedure:

  • Prepare stock solutions of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours
Oxidative Degradation 3% H2O2 at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photostability Expose solid compound and solution to light (ICH Q1B guidelines)
Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[16]

Workflow for Method Development:

G cluster_workflow Stability-Indicating HPLC Method Development Workflow Start Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Analyze Analyze Stressed Samples by HPLC Start->Analyze Evaluate Evaluate Peak Purity and Resolution (e.g., using a Diode Array Detector) Analyze->Evaluate Optimize Optimize HPLC Conditions (Mobile Phase, Gradient, Column, etc.) Evaluate->Optimize Inadequate Resolution Validate Validate the Method (ICH Q2(R1) Guidelines) Evaluate->Validate Adequate Resolution Optimize->Analyze Final Final Stability-Indicating Method Validate->Final

Caption: Workflow for developing a stability-indicating HPLC method.

Example HPLC Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Column Temperature: 30°C

Conclusion: A Foundation for Scientific Rigor

The stability of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a critical parameter that underpins its reliable use in research and development. By adhering to appropriate storage conditions and employing robust analytical methodologies for stability assessment, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible results. The primary degradation pathway to be vigilant of is hydrolysis of the ethyl ester, which can be effectively mitigated by controlling exposure to moisture and incompatible substances. The implementation of forced degradation studies and the development of a validated stability-indicating method are indispensable for a comprehensive understanding of this compound's stability profile.

References

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLARBODIIMIDE HYDROCHLORIDE.
  • Patel, Y. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • University Digital Conservancy. (n.d.). Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MSDS of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate. (n.d.).
  • PubMed. (n.d.). Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. Retrieved from [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product. (n.d.).
  • Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. Retrieved from [Link]

  • Chemsrc. (2025, August 24). Ethyl 3-amino-2,2-dimethylpropanoate. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Next Peptide. (n.d.). ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS No. 80253-38-9) is a pivotal building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural motif, featuring a quaternary carbon center adjacent to a primary amine, makes it a valuable scaffold for introducing steric bulk and modulating physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and implementing this critical reagent. We will delve into the landscape of commercial suppliers, establish a robust protocol for quality control and analytical verification, and discuss best practices for safe handling and storage. The overarching goal is to empower researchers to confidently select and utilize high-purity Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, thereby ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Strategic Importance of a Niche Building Block

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a non-commercial, research-grade chemical compound. Its significance lies in its utility as a precursor in the synthesis of more complex molecules. The presence of both an amine and an ester functional group allows for a variety of chemical transformations, making it a versatile tool in the medicinal chemist's arsenal. The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base.

The strategic selection of a supplier for such a specialized reagent is a critical, yet often overlooked, aspect of the research and development process. The purity and consistency of the starting material can have a profound impact on reaction outcomes, yield, and the impurity profile of the final product. This guide is designed to navigate the complexities of the procurement process, from initial supplier identification to the implementation of rigorous quality control measures.

The Commercial Supplier Landscape

A survey of the chemical supplier landscape reveals a number of companies that list Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in their catalogs. These suppliers range from large, multinational corporations to smaller, more specialized chemical synthesis companies. It is crucial to approach supplier selection with a discerning eye, as not all suppliers are created equal.

Below is a comparative analysis of several prominent suppliers. Please note that availability and specifications are subject to change, and it is always recommended to contact the supplier directly for the most up-to-date information.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich (Merck) CDS009124Not specified; sold as part of their "AldrichCPR" collection for early discovery research. Buyer assumes responsibility for confirming identity and purity.[1]100mgSales are final.[1]
Arctom Scientific AAB-AA003Q47Not explicitly stated, but implies high purity for research use.Flexible, reagent to larger sizes.In-stock and ready for purchase.[2]
ChemicalBook N/ALists multiple suppliers with purities often cited as 99%+.[3]Varies by supplier (KG scale available).[3]Acts as a marketplace/aggregator for various chemical manufacturers.[3]
Biosynth 3D-FDA25338Min. 95%.[4]250mg (Discontinued).[4]Product is listed as discontinued, but inquiries for similar products are welcomed.[4]
LIDE PHARMACEUTICALS LTD. N/A99% min.[5]1g, 10g, 100g, 1kg.[5]Offers customized development and production services (CDMO).[5]

Expert Insight: The presence of a compound in a catalog does not always guarantee its immediate availability or consistent quality. For critical, long-term projects, it is advisable to establish a relationship with a primary and a secondary supplier to mitigate supply chain risks.

Supplier Qualification: A Step-by-Step Workflow

A systematic approach to supplier qualification is paramount. The following workflow outlines a best-practice methodology for vetting potential suppliers.

Supplier_Qualification A Initial Supplier Identification (e.g., Online Databases, Catalogs) B Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) A->B C Evaluate CoA for Key Parameters (Purity, Impurities, Analytical Methods) B->C D Assess Supplier's Quality Management System (e.g., ISO Certification) C->D E Request a Sample for In-House QC D->E F Perform In-House Analytical Verification (e.g., NMR, LC-MS, Elemental Analysis) E->F G Compare Results with Supplier's CoA F->G H Qualify or Disqualify Supplier G->H I Establish Supply Agreement H->I  Pass J Disqualified H->J  Fail

Caption: A workflow for qualifying commercial chemical suppliers.

In-House Quality Control: A Practical Protocol

Upon receiving a sample of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, it is imperative to perform in-house analytical testing to verify its identity and purity. The following is a recommended protocol.

Objective: To confirm the structure and assess the purity of a commercial sample of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Materials:

  • Commercial sample of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Deuterated solvents for NMR (e.g., D₂O, DMSO-d₆)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Volumetric flasks and pipettes

  • Analytical balance

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Elemental Analyzer (optional, but recommended for definitive salt stoichiometry)

Methodology:

  • Visual Inspection: Examine the sample for uniform appearance (typically a white to off-white solid). Note any discoloration or heterogeneity.

  • Solubility Test: Assess the solubility in common laboratory solvents. As a hydrochloride salt, it should be soluble in water and polar organic solvents like methanol or DMSO.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small amount of the sample in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Resonances corresponding to the ethyl ester protons (a triplet and a quartet), the dimethyl protons (a singlet), and the methylene protons adjacent to the amine (a singlet). The integration of these signals should be consistent with the structure.

    • Expected ¹³C NMR signals: Resonances for the carbonyl carbon, the quaternary carbon, the methylene carbons, and the methyl carbons.

  • LC-MS Analysis:

    • Develop a suitable LC method to separate the main component from any potential impurities. A reverse-phase C18 column is a good starting point.

    • The mass spectrometer should be set to detect the molecular ion of the free base (C₇H₁₅NO₂, MW: 145.20 g/mol ).[6][7] The hydrochloride salt will have a molecular weight of 181.66 g/mol .[1][4]

  • HPLC-UV Purity Assessment:

    • Using the developed LC method, inject a known concentration of the sample.

    • Determine the area percentage of the main peak to assess purity. The compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-220 nm) may be necessary.

  • Elemental Analysis (Optional):

    • Determine the percentage of C, H, N, and Cl.

    • Compare the experimental values with the theoretical values for C₇H₁₆ClNO₂. This provides strong evidence for the correct salt form and purity.

Data Interpretation: The combined data from these analyses should provide a high degree of confidence in the identity and purity of the material. Any significant discrepancies between the in-house data and the supplier's CoA should be investigated immediately.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid inhalation of dust.[9]

  • Prevent contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.[9][10][11]

  • The substance is classified as causing skin irritation and serious eye damage.[9] Some safety data sheets indicate it can cause severe skin burns and eye damage.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride serves as a valuable starting material in a variety of research and development applications. Its use as a building block for more complex molecules is its primary function. The prodrug concept, where amino acids are used as moieties to improve the pharmacological properties of a parent drug, is a relevant area of application for derivatives of this compound.[12]

The synthesis of analogs of this compound, such as ethyl 3-(3-aminophenyl)propanoate and ethyl 3-(pyridin-2-ylamino) propanoate, highlights the chemical transformations that can be performed on similar structures.[13][14] These synthetic routes often involve reactions at the amine or ester functional groups.

Conclusion

The successful integration of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into a research or drug development program hinges on a thorough understanding of the supplier landscape and a commitment to rigorous quality control. By implementing the strategies and protocols outlined in this guide, scientists can ensure the procurement of high-quality material, leading to more reliable and reproducible experimental outcomes. The initial investment in supplier qualification and in-house analytical verification will pay significant dividends in the long run by minimizing the risk of costly and time-consuming experimental failures.

References

  • Amerigo Scientific. 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride. [Link]

  • PubChem. Ethyl 3-amino-2,2-dimethylpropanoate | C7H15NO2 | CID 421529. [Link]

  • Shandong Huihai Pharmaceutical and Chemical Co.,Ltd. MATERIAL SAFETY DATA SHEET. [Link]

  • MySkinRecipes. Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride. [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

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Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride: A Keystone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered β-Amino Esters

In the landscape of contemporary organic synthesis and medicinal chemistry, the demand for structurally unique and functionally versatile building blocks is perpetual. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a seemingly simple molecule, has emerged as a pivotal precursor for a diverse array of complex molecular architectures. Its defining feature—a quaternary carbon center adjacent to both an ester and an aminomethyl group—imparts significant steric hindrance and conformational rigidity. This unique structural motif is highly sought after in the design of novel therapeutics and advanced materials, offering a strategic entry point to molecules with enhanced metabolic stability and well-defined three-dimensional structures.

This technical guide provides a comprehensive overview of ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, from its fundamental properties and synthesis to its multifaceted applications as a building block. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore its role in the construction of pharmacologically relevant scaffolds.

Physicochemical Properties and Structural Attributes

Ethyl 3-amino-2,2-dimethylpropanoate is commercially available primarily as its hydrochloride salt to enhance stability and ease of handling.[1][2] The free base is a liquid, while the hydrochloride salt is a solid.[3]

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol [1]
Appearance Solid
CAS Number 80253-38-9[2][4][5]
IUPAC Name ethyl 3-amino-2,2-dimethylpropanoate;hydrochloride[6]

The presence of the gem-dimethyl group on the α-carbon is crucial. It not only restricts bond rotation, thereby influencing the conformational preferences of molecules derived from it, but also shields adjacent functional groups from enzymatic degradation, a key consideration in drug design.[7]

Core Synthetic Applications: A Gateway to Molecular Complexity

The true value of ethyl 3-amino-2,2-dimethylpropanoate hydrochloride lies in its versatility as a synthetic intermediate. The primary amine serves as a nucleophile or can be readily protected and transformed, while the ethyl ester provides a handle for hydrolysis, amidation, or reduction.

Synthesis of β-Peptides and Peptidomimetics

Perhaps the most significant application of this building block is in the synthesis of β-peptides.[8] Unlike their α-peptide counterparts, β-peptides are constructed from β-amino acids and often adopt stable secondary structures, such as helices and sheets.[9] Crucially, they exhibit remarkable resistance to proteolytic degradation, making them attractive candidates for therapeutic development.[7]

The gem-dimethyl substitution pattern of ethyl 3-amino-2,2-dimethylpropanoate hydrochloride provides access to β²,²-amino acids, which are known to induce stable helical conformations in oligomers.

Workflow for β-Peptide Synthesis

G cluster_0 Preparation of Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) Start Ethyl 3-amino-2,2-dimethylpropanoate HCl Protect N-Protection (e.g., Boc, Fmoc) Start->Protect Base (e.g., Et3N) Boc2O or Fmoc-OSu Hydrolyze Ester Hydrolysis Protect->Hydrolyze LiOH or NaOH Protected_Acid N-Protected β²,²-amino acid Hydrolyze->Protected_Acid Couple1 Couple Protected Acid Protected_Acid->Couple1 Activate with coupling agent Resin Resin Support Resin->Couple1 Coupling Agent (e.g., HATU, HBTU) Deprotect1 N-Deprotection Couple1->Deprotect1 TFA (for Boc) or Piperidine (for Fmoc) Couple2 Couple Next Amino Acid Deprotect1->Couple2 Repeat Cycle Cleave Cleavage from Resin Couple2->Cleave Strong Acid (e.g., TFA cocktail) Final_Peptide β-Peptide Cleave->Final_Peptide

Caption: Workflow for β-Peptide Synthesis using the building block.

Experimental Protocol: N-Boc Protection and Saponification

Objective: To prepare N-Boc-3-amino-2,2-dimethylpropanoic acid, a key monomer for peptide synthesis.

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) / Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Procedure:

  • N-Protection:

    • Suspend ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq) in DCM.

    • Add Et₃N (2.2 eq) and stir until the solid dissolves.

    • Add Boc₂O (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl N-Boc-3-amino-2,2-dimethylpropanoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester from the previous step in a mixture of MeOH and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 - 2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Once complete, remove the MeOH under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with EtOAc (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-3-amino-2,2-dimethylpropanoic acid as a solid.

Causality and Trustworthiness: The use of a base like triethylamine is essential to neutralize the hydrochloride salt and liberate the free amine for reaction with Boc₂O. The subsequent saponification with lithium hydroxide is a standard and reliable method for converting the ethyl ester to the carboxylic acid required for peptide coupling. Each step can be easily monitored by standard analytical techniques, ensuring a self-validating workflow.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of ethyl 3-amino-2,2-dimethylpropanoate hydrochloride makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds.[10] For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of dihydropyrimidines and related structures.

Illustrative Reaction: Biginelli-type Condensation

G Building_Block Ethyl 3-amino-2,2- dimethylpropanoate Intermediate Iminium/Enamine Intermediates Building_Block->Intermediate Acid or Lewis Acid Catalyst Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Intermediate Product Dihydropyrimidinone Derivative Intermediate->Product Cyclization & Dehydration

Caption: A generalized Biginelli-type reaction pathway.

This reaction allows for the rapid construction of complex, drug-like molecules in a single step from simple precursors. The gem-dimethyl group from the building block is incorporated into the final heterocyclic ring, influencing its conformation and potential biological activity.

As a Chiral Auxiliary and Scaffold

While ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is achiral, its derivatives can be used in the synthesis of chiral molecules. For example, reduction of the ester to the corresponding amino alcohol, followed by derivatization, can yield chiral ligands or auxiliaries for asymmetric synthesis. The inherent steric bulk of the neopentyl-like framework can create a well-defined chiral environment to control the stereochemical outcome of reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. It is classified as a skin and eye irritant and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[11][13] Avoid creating dust.

  • Storage: Store in a cool, dry place in a tightly sealed container. The hydrochloride salt is hygroscopic.[14]

Conclusion

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is far more than a simple amine. Its unique structure, characterized by a sterically demanding gem-dimethyl group, provides chemists with a powerful tool for imparting conformational constraint and metabolic stability into target molecules. From the rational design of proteolytically resistant β-peptides to the efficient construction of complex heterocyclic systems, this building block offers a reliable and versatile platform for innovation in drug discovery and materials science. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full potential of this valuable synthetic intermediate.

References
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  • PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • PubMed. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. Retrieved from [Link]

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  • PubMed. (2003). Incorporation of thioether building blocks into an alphavbeta3-specific RGD peptide: synthesis and biological activity. Retrieved from [Link]

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Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the rational design of therapeutic candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A significant challenge lies in creating molecules that possess high target affinity while exhibiting favorable metabolic stability and controlled conformational flexibility. This guide introduces Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a versatile and strategically important building block, and explores its potential applications in medicinal chemistry. Its unique structure, featuring a β-amino acid backbone, a sterically demanding gem-dimethyl group at the α-position, and reactive primary amine and ethyl ester handles, offers a powerful solution to common drug design hurdles. We will dissect the inherent chemical advantages conferred by this scaffold, present its synthetic utility, and provide a forward-looking perspective on its application in developing next-generation therapeutics.

Introduction to a Scaffold of Strategic Importance

The journey of a drug from administration to its biological target is fraught with metabolic obstacles. The liver's cytochrome P450 enzyme system, in particular, is highly efficient at oxidizing xenobiotics, often leading to rapid clearance or the formation of toxic metabolites.[1] Concurrently, achieving high-affinity binding to a biological target often requires a ligand to adopt a specific, low-energy conformation. Flexible molecules expend entropic energy upon binding, reducing overall affinity. Therefore, medicinal chemists increasingly turn to rigid or semi-rigid scaffolds that pre-organize key pharmacophoric elements into a bioactive conformation and shield metabolically labile sites.

The Value Proposition of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS: 80253-38-9) emerges as a compelling scaffold to address these challenges.[2][3] Described as a versatile small molecule, its utility is rooted in its distinct structural motifs.[4] The β-amino acid core is a well-established component of peptidomimetics, known for its ability to form stable secondary structures and resist degradation by peptidases. The true strategic advantage, however, lies in the gem-dimethyl substitution on the carbon alpha to the carbonyl group. This feature provides a profound steric shield, fundamentally altering the molecule's reactivity and metabolic fate.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is the foundation of its effective application. The hydrochloride salt form ensures improved stability and handling characteristics as a solid.[5]

PropertyValueSource
Chemical Name Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride[2][4]
CAS Number 80253-38-9[2][3]
Molecular Formula C₇H₁₆ClNO₂[5]
Molecular Weight 181.66 g/mol [4][5]
Form Solid[5]
Free Base CAS 59193-77-0[6][7][8]
Free Base MW 145.20 g/mol [6][7]
Topological Polar Surface Area (TPSA) 52.32 Ų (for free base)[7]
LogP (Computed) 0.53 (for free base)[7]

The Synthetic Utility and Reactivity Profile

The power of a building block is defined by its synthetic accessibility and the predictability of its reactions. This compound offers two primary points for chemical elaboration: the primary amine and the ethyl ester.

Key Reactive Handles and Their Strategic Implications
  • The Primary Amine (NH₂): This nucleophilic center is the primary site for diversification. It readily participates in a wide array of classic bond-forming reactions, including acylation to form amides, reductive amination to generate secondary or tertiary amines, and alkylation. This allows for the introduction of various side chains, pharmacophores, or linkers.

  • The Ethyl Ester (-COOEt): The ester group can be hydrolyzed to the corresponding carboxylic acid, providing an alternative attachment point or a key acidic pharmacophore. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents to generate ketones.

The strategic choice of which handle to modify first, or how to protect one while reacting the other, provides chemists with a robust platform for creating diverse molecular libraries.

cluster_main Ethyl 3-amino-2,2-dimethylpropanoate cluster_products Potential Derivatives A H₂N-CH₂-C(CH₃)₂-COOEt B Amide R-CO-NH-CH₂-C(CH₃)₂-COOEt A->B Acylation (R-COCl) C Secondary Amine R-NH-CH₂-C(CH₃)₂-COOEt A->C Reductive Amination (R-CHO, NaBH(OAc)₃) D Carboxylic Acid H₂N-CH₂-C(CH₃)₂-COOH A->D Ester Hydrolysis (LiOH)

Caption: Key reaction pathways for diversifying the core scaffold.

Experimental Protocol: N-Acylation

This protocol provides a representative method for attaching a new side chain via an amide bond, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-acetyl-3-amino-2,2-dimethylpropanoate ethyl ester.

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Suspend Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 2.5 eq) dropwise to the suspension. The initial hydrochloride salt will react with one equivalent of base to liberate the free amine in situ.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide product.

Self-Validation: The success of the reaction is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, which should confirm the addition of the acetyl group and the correct molecular weight.

Core Applications in Medicinal Chemistry

The true potential of this building block is realized when its structural features are leveraged to solve specific drug design problems.

The Gem-Dimethyl Effect: A Shield Against Metabolism

The quaternary carbon center created by the gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes. When this scaffold is incorporated into a larger molecule, this steric bulk can effectively shield adjacent, metabolically labile positions from enzymatic attack. This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability, reducing the required dose and potential for off-target effects.

cluster_pathway Metabolic Pathway cluster_shield Metabolic Shield A Drug Candidate B Metabolite A->B CYP450 Oxidation C Excretion B->C Clearance Shield Gem-Dimethyl Group Shield->A Blocks Access

Caption: The gem-dimethyl group acts as a steric shield, blocking CYP450 access.

A Scaffold for Conformationally Constrained Peptidomimetics

In peptide-based drug design, controlling the backbone conformation is critical for activity. β-amino acids are known to adopt stable helical or turn-like structures. The gem-dimethyl group on this scaffold further restricts bond rotation (the "Thorpe-Ingold effect"), promoting well-defined secondary structures. By replacing a standard amino acid in a peptide sequence with a derivative of this building block, researchers can lock the peptide into its bioactive conformation, thereby enhancing binding affinity and improving resistance to proteolytic degradation.

Application in Prodrug Design

The development of prodrugs is a widely used strategy to improve the pharmaceutical properties of active compounds, such as solubility or cell permeability.[9] The primary amine of Ethyl 3-amino-2,2-dimethylpropanoate can be used to attach a parent drug via a labile bond (e.g., an amide or carbamate). The resulting prodrug may have improved transport characteristics, for example, by targeting amino acid transporters.[9] Once absorbed, the labile bond can be cleaved by endogenous enzymes to release the active parent drug at the site of action.

Conclusion and Future Outlook

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is more than just another chemical reagent; it is a strategic tool for the modern medicinal chemist. Its inherent structural features—a metabolically robust gem-dimethyl group and a conformationally influential β-amino acid core—provide a powerful platform for designing drug candidates with superior "drug-like" properties.

The future applications of this scaffold are vast. Its incorporation into emerging therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) could provide metabolically stable linkers. In the field of covalent inhibitors, it could serve as a non-reactive handle to position a warhead with high precision. As the demand for safer, more effective, and more specific medicines grows, the intelligent application of such well-designed building blocks will be a critical component of success in drug discovery.

References

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
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  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

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A Technical Guide to the Biological Activity of Peptides Containing Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties. This guide provides an in-depth technical overview of peptides containing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, the esterified form of the sterically hindered β-amino acid, 3-amino-2,2-dimethylpropionic acid (α,α-dimethyl-β-alanine). We will explore the synthetic nuances of incorporating this unique building block, its profound impact on peptide conformation and proteolytic stability, and the emerging biological activities that position these modified peptides as promising candidates for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sterically hindered amino acids to design next-generation peptide therapeutics.

Introduction: The Rationale for Steric Hindrance and Backbone Extension

Standard peptides, composed of α-amino acids, often face significant hurdles in clinical development, primarily due to their rapid degradation by proteases and inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The introduction of unnatural amino acids, such as 3-amino-2,2-dimethylpropionic acid, addresses these limitations through two key structural modifications:

  • α,α-Disubstitution: The gem-dimethyl groups on the α-carbon introduce significant steric hindrance. This "steric shielding" not only protects the adjacent peptide bonds from enzymatic cleavage but also restricts the conformational freedom of the peptide backbone.

  • β-Amino Acid Backbone: The extension of the peptide backbone by an additional methylene group shifts the amide bond, rendering it unrecognizable to many proteases. This modification also predisposes the peptide to adopt unique secondary structures not accessible to α-peptides.

The subject of this guide, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, serves as a protected building block for the incorporation of this valuable amino acid. The ethyl ester protects the carboxylic acid during synthesis, while the hydrochloride salt enhances solubility and stability of the free amine.

Synthesis and Incorporation of 3-Amino-2,2-dimethylpropionic Acid

The primary challenge in synthesizing peptides with 3-amino-2,2-dimethylpropionic acid lies in overcoming the steric hindrance of the gem-dimethyl group during peptide bond formation.

Building Block Preparation

The commercially available Fmoc-3-amino-2,2-dimethylpropionic acid is a common starting material for solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine allows for a standard Fmoc-based SPPS strategy.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical SPPS workflow for incorporating this amino acid is as follows:

spss_workflow Resin Resin Support Fmoc_AA1 Couple first Fmoc-α-amino acid Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (e.g., Piperidine) Fmoc_AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 Fmoc_beta_AA Couple Fmoc-3-amino-2,2-dimethylpropionic acid (with specialized coupling agents) Wash1->Fmoc_beta_AA Deprotect2 Fmoc Deprotection Fmoc_beta_AA->Deprotect2 Wash2 Wash Deprotect2->Wash2 Continue_Synth Continue peptide chain elongation Wash2->Continue_Synth Cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Continue_Synth->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a sterically hindered β-amino acid.

Overcoming Steric Hindrance in Coupling Reactions

Standard coupling reagents may prove inefficient in forming a peptide bond with the sterically hindered carboxylic acid of 3-amino-2,2-dimethylpropionic acid. To achieve high coupling yields, more potent activating agents are required.

Experimental Protocol: Coupling of Fmoc-3-amino-2,2-dimethylpropionic acid

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in an appropriate solvent (e.g., N,N-dimethylformamide, DMF).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-3-amino-2,2-dimethylpropionic acid (3-5 equivalents) in DMF. Add a suitable coupling agent and a base. Effective combinations include:

    • Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt): A classic and effective combination for hindered couplings.[1]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine): A highly efficient and commonly used system for difficult couplings.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature. Reaction times may need to be extended (e.g., 2-4 hours or overnight) compared to standard α-amino acid couplings.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless beads) indicates a successful reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next deprotection step.

Structural and Functional Consequences of Incorporation

The introduction of α,α-dimethyl-β-alanine into a peptide sequence has profound and predictable effects on its physicochemical properties.

Conformational Rigidity

The gem-dimethyl group restricts the rotation around the Cα-Cβ bond, leading to a more rigid peptide backbone. This pre-organization can be advantageous for receptor binding, as it reduces the entropic penalty of adopting a bioactive conformation. Peptides containing β-amino acids are known to form stable, well-defined secondary structures, such as helices and turns, that differ from those of α-peptides.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating 3-amino-2,2-dimethylpropionic acid is the remarkable increase in resistance to enzymatic degradation.[2]

  • Steric Hindrance: The bulky dimethyl groups physically block the approach of protease active sites.

  • Backbone Alteration: The β-peptide bond is not a natural substrate for most proteases, which are highly specific for α-peptide bonds.

This enhanced stability translates to a longer biological half-life, a critical attribute for therapeutic peptides. Studies have shown that peptides incorporating β-amino acids exhibit substantial resistance to cleavage by enzymes like trypsin and chymotrypsin.[2]

Table 1: Predicted Impact of 3-Amino-2,2-dimethylpropionic Acid on Peptide Properties

PropertyEffect of IncorporationRationale
Conformational Flexibility DecreasedSteric hindrance from gem-dimethyl groups restricts bond rotation.
Proteolytic Resistance Significantly IncreasedSteric shielding and non-natural β-peptide backbone.[2]
Receptor Binding Potentially Increased AffinityPre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding.
Solubility VariableDependent on the overall peptide sequence and structure.
Immunogenicity Potentially DecreasedAltered structure may reduce recognition by the immune system.

Biological Activities and Therapeutic Potential

While specific biological activity data for peptides containing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride are not extensively reported in peer-reviewed literature, the inclusion of the core amino acid, 3-amino-2,2-dimethylpropionic acid, has been explored in several therapeutic contexts, primarily within patent literature. This suggests active research and development in this area.

Modulation of Inflammatory and Immune Pathways

Patents have disclosed the use of 3-amino-2,2-dimethylpropionic acid as a building block in peptides designed to modulate key components of the immune and inflammatory systems.

  • MASP Inhibitors: This amino acid has been listed as a potential component in inhibitors of Mannose-binding lectin-associated serine proteases (MASPs).[2] MASPs are crucial enzymes in the complement system, a part of the innate immune system. Inhibiting these proteases is a therapeutic strategy for a range of inflammatory and autoimmune diseases.

  • Chemerin-9 Derivatives: The α,α-dimethyl-β-alanine structure has also been proposed for inclusion in derivatives of chemerin-9.[3] Chemerin is a protein that, upon cleavage to its active form, binds to the CMKLR1 receptor and mediates various biological effects, including immune cell trafficking and adipocyte differentiation. Modified chemerin peptides could have applications in inflammatory diseases and metabolic disorders.

signaling_pathway Peptide Peptide containing α,α-dimethyl-β-alanine Receptor Target Receptor (e.g., CMKLR1, MASP) Peptide->Receptor Binds and Modulates Signaling Downstream Signaling Cascade Receptor->Signaling Activates/Inhibits Response Biological Response (e.g., Inhibition of Inflammation) Signaling->Response Leads to

Caption: A conceptual diagram showing a modified peptide modulating a biological pathway.

Potential as Antimicrobial and Anticancer Agents

The structural properties conferred by sterically hindered β-amino acids are highly desirable for the development of antimicrobial and anticancer peptides. While specific examples with 3-amino-2,2-dimethylpropionic acid are not yet prevalent in the literature, the principles are well-established:

  • Antimicrobial Peptides (AMPs): The enhanced stability against bacterial proteases and the ability to adopt stable amphipathic structures (with distinct polar and nonpolar faces) are key features of potent AMPs.

  • Anticancer Peptides (ACPs): Increased resistance to degradation in the tumor microenvironment and improved conformational stability can lead to more effective tumor cell targeting and lysis.

The role of the ethyl ester in the parent compound, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, could also be leveraged as a prodrug strategy . The ester could enhance cell permeability, with intracellular esterases subsequently hydrolyzing it to release the active, carboxylate-containing peptide.

Conclusion and Future Directions

The incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into peptides offers a robust strategy for overcoming the inherent limitations of natural peptide therapeutics. The resulting peptides exhibit enhanced proteolytic stability and conformational rigidity, properties that are highly sought after in drug design. While current public data on the specific biological activities of these modified peptides is emerging, their potential as modulators of inflammatory pathways is evident from industrial research and development efforts. Future work in this area will likely focus on the synthesis and evaluation of specific peptide sequences containing this unique building block for a range of therapeutic targets, including inflammatory diseases, cancer, and infectious agents. The continued development of efficient synthetic methodologies will be crucial for unlocking the full therapeutic potential of this powerful class of peptidomimetics.

References

  • Cyclic chemerin-9 derivatives.
  • Masp inhibitory compounds and uses thereof.
  • (2r,3r)-3-Amino-2-methylbutanoic acid. Benchchem.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into β-Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Peptides, oligomers of β-amino acids, have garnered significant interest in medicinal chemistry due to their remarkable proteolytic stability and propensity to form well-defined secondary structures, including helices, sheets, and turns. The introduction of α,α-disubstituted residues, such as 3-amino-2,2-dimethylpropionic acid, imparts rigid conformational constraints upon the peptide backbone. This guide provides a comprehensive technical overview and detailed protocols for the effective utilization of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride as a precursor for this valuable building block in solution-phase β-peptide synthesis. We address the critical challenges posed by steric hindrance at the α-carbon and outline field-proven strategies for N-protection, ester saponification, and subsequent amide bond formation using modern, high-efficiency coupling reagents.

Introduction: The Significance of α,α-Disubstitution in β-Peptides

The gem-dimethyl substitution at the Cα position (the C2 carbon) of the 3-aminopropanoate backbone serves as a potent conformational clamp. Unlike unsubstituted β-amino acids which exhibit considerable flexibility, the 2,2-dimethyl motif restricts the available dihedral angles (φ, ψ, θ), pre-organizing the peptide backbone into specific secondary structures. This structural rigidity is highly desirable in drug design for several reasons:

  • Enhanced Proteolytic Stability: The steric bulk of the gem-dimethyl group shields the adjacent amide bond from enzymatic degradation, significantly increasing the peptide's in vivo half-life.

  • Structural Pre-organization: Constraining the backbone reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.

  • Mimicry of Bioactive Conformations: These building blocks are crucial for designing β-peptide foldamers that mimic the secondary structures of α-peptides, such as α-helices, enabling the design of inhibitors for protein-protein interactions.

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a commercially available and convenient starting material. However, its successful incorporation into a peptide sequence is a non-trivial process that requires a carefully planned synthetic strategy to overcome the inherent challenge of steric hindrance.

Core Synthetic Strategy: A Three-Stage Workflow

The transformation of the starting hydrochloride salt into a coupling-ready building block involves three principal stages. Each stage requires specific conditions to ensure high yield and purity, paving the way for the critical peptide coupling step.

G cluster_0 Building Block Preparation cluster_1 Peptide Synthesis Start Ethyl 3-amino-2,2-dimethylpropanoate HCl Protect Stage 1: N-Protection (e.g., Boc Anhydride, Base) Start->Protect Neutralize & Protect Amine Saponify Stage 2: Ester Saponification (e.g., LiOH, THF/H₂O) Protect->Saponify Hydrolyze Ethyl Ester Ready N-Protected 3-amino-2,2-dimethylpropionic Acid Saponify->Ready Acidic Workup Couple Stage 3: Peptide Coupling (HATU, DIPEA) Ready->Couple Activate Carboxyl Group Peptide N-Protected β-Dipeptide Couple->Peptide

Diagram 1: Overall workflow for preparing and coupling the building block.

Experimental Protocols

These protocols are designed for solution-phase synthesis. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for the coupling stage.

Protocol 1: N-Boc Protection of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Causality: The primary amine of the starting material must be protected to prevent self-coupling or other side reactions during carboxyl group activation. The tert-butyloxycarbonyl (Boc) group is selected for its stability to the basic conditions of the subsequent saponification step and its straightforward acidic removal. Since the starting material is a hydrochloride salt, two equivalents of base are required: one to neutralize the salt and one to facilitate the protection reaction.

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) dropwise while stirring. Allow the mixture to stir for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free base is formed.

  • In a separate flask, dissolve (Boc)₂O (1.1 eq.) in a small amount of DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC).

  • Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-Ethyl 3-amino-2,2-dimethylpropanoate as an oil or low-melting solid. The product is often pure enough for the next step without further purification.

Protocol 2: Saponification of N-Boc Protected Ester

Causality: To form a peptide bond, a free carboxylic acid is required. Saponification is the basic hydrolysis of the ethyl ester to its corresponding carboxylate salt. Lithium hydroxide (LiOH) is the base of choice as it is highly effective and less likely to cause side reactions compared to NaOH or KOH, especially with sterically hindered esters[1]. The reaction is followed by an acidic workup to protonate the carboxylate, yielding the desired free acid.

Materials:

  • N-Boc-Ethyl 3-amino-2,2-dimethylpropanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M HCl (aq) or 5% Citric Acid (aq)

  • Ethyl Acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-Boc protected ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 or 4:1 v/v ratio, approx. 20 mL total per gram of ester).

  • Add LiOH·H₂O (2.0-3.0 eq.) to the solution. Using a larger excess can help drive the hydrolysis of the hindered ester to completion.

  • Stir the mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: a. Remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexanes to remove any unreacted starting material. c. Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl or 5% citric acid. A white precipitate may form. d. Extract the acidified aqueous layer with EtOAc (3x). e. Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄. f. Filter and concentrate under reduced pressure to yield N-Boc-3-amino-2,2-dimethylpropionic acid as a solid.

Protocol 3: HATU-Mediated Solution-Phase Peptide Coupling

Causality: The coupling of the sterically hindered N-Boc-3-amino-2,2-dimethylpropionic acid to an amine (e.g., an α- or β-amino acid ester) is the most challenging step. Standard coupling reagents like DCC are often inefficient[2]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that excels in forming amide bonds between sterically hindered components[3][4]. It reacts with the carboxylate to form a highly reactive OAt-active ester, which is readily attacked by the amine nucleophile. A non-nucleophilic base, typically DIPEA, is essential for the activation process.

G cluster_main HATU Coupling Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid N-Boc-β-AA-OH (Carboxylic Acid) Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster DIPEA DIPEA (Base) Amine H₂N-R' (Amine Component) PeptideBond Peptide Bond Formed Amine->PeptideBond Carboxylate->ActiveEster Attacks HATU ActiveEster->PeptideBond Nucleophilic Attack

Diagram 2: Simplified mechanism of HATU-mediated peptide coupling.

Materials:

  • N-Boc-3-amino-2,2-dimethylpropionic acid (the "acid component")

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, the "amine component")

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ solution (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-3-amino-2,2-dimethylpropionic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • In a separate flask, dissolve or suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (2.1 eq. if starting from the HCl salt; 1.1 eq. if starting from the free amine) and stir for 5-10 minutes.

  • Add the amine/DIPEA solution to the acid/HATU solution.

  • Stir the reaction at room temperature for 4-12 hours. The reaction time may need to be extended for particularly difficult couplings.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with a large volume of EtOAc. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: These washes remove excess reagents, DIPEA salts, and unreacted starting materials. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude peptide product should be purified by flash column chromatography on silica gel to yield the pure N-Boc protected β-dipeptide.

Data Summary & Characterization

The following table provides representative data for the key transformations. Yields are highly dependent on substrate and reaction scale.

StepKey ReagentsSolventTemp.Time (h)Typical YieldCharacterization Methods
N-Boc Protection (Boc)₂O, Et₃NDCMRT12-16>90%¹H NMR, ¹³C NMR, ESI-MS
Saponification LiOH·H₂OTHF / H₂ORT16-2485-95%¹H NMR, ¹³C NMR, ESI-MS
HATU Coupling HATU, DIPEADMFRT4-1260-85%¹H NMR, ¹³C NMR, ESI-MS, HPLC

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final peptide, verifying the presence of the Boc group and the newly formed amide bond.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the products at each stage[5].

  • HPLC: High-Performance Liquid Chromatography is critical for assessing the purity of the final peptide product after purification.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Kemp, D. S., & Fotouhi, N. (1987). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 887-893.
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved January 5, 2026, from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved January 5, 2026, from [Link]

  • Rosen, T., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82.
  • Royal Society of Chemistry. (2020). Supporting information for Macrocyclization of peptides. Retrieved January 5, 2026, from [Link]

  • Olsen, C. A. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.

Sources

Application Notes & Protocols: Protecting Group Strategies for Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Considerations for Protecting a Sterically Hindered Amino Ester

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary amine, an ethyl ester, and a sterically demanding gem-dimethyl group, presents a unique set of challenges and opportunities in multistep synthesis. The primary amino group is a potent nucleophile and base, necessitating its temporary masking—or "protection"—to prevent unwanted side reactions during subsequent synthetic transformations.

The choice of a protecting group is not trivial; it is a strategic decision that profoundly impacts the entire synthetic route. An ideal protecting group for this substrate must:

  • Be introduced efficiently and in high yield under conditions that do not compromise the ethyl ester (e.g., avoiding harsh basic conditions that could lead to saponification).

  • Remain robustly in place during various downstream reactions.

  • Be removed selectively ("deprotected") under mild conditions that leave the ester and the rest of the molecule intact.

This guide provides a detailed analysis and field-proven protocols for the protection and deprotection of ethyl 3-amino-2,2-dimethylpropanoate, focusing on three of the most versatile and widely used N-protecting groups in organic synthesis: Boc , Cbz , and Fmoc .[1] The principle of orthogonality —the ability to remove one protecting group without affecting another—is a central theme, as these three groups are cleaved under fundamentally different conditions (acid, hydrogenolysis, and base, respectively), offering immense flexibility in complex syntheses.[2][3][4]

The Core Triad: Boc, Cbz, and Fmoc Protecting Groups

The most common and effective strategies for protecting amines involve their conversion to carbamates.[1] The tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups represent the gold standard for this transformation.

  • Boc (tert-Butoxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc)₂O. It is known for its stability to a wide range of non-acidic conditions but is readily cleaved with moderate to strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[1][5]

  • Cbz (Benzyloxycarbonyl or Z): Installed using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to both acidic and basic conditions but is uniquely cleaved by catalytic hydrogenolysis, a remarkably mild and clean method.[1][6][7]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Installed using Fmoc-Cl or Fmoc-OSu. This group is stable to acid and hydrogenation but is specifically designed to be labile to basic conditions, typically cleaved with a solution of piperidine in DMF.[1][8][9]

The selection among these three is dictated by the planned synthetic route. For instance, if a subsequent step requires strong basic conditions, Boc or Cbz would be preferable. If a reduction is planned, Boc or Fmoc would be the logical choice.

Experimental Protocols: Protection of Ethyl 3-amino-2,2-dimethylpropanoate

Starting Material Preparation: Ethyl 3-amino-2,2-dimethylpropanoate is supplied as a hydrochloride salt. The free amine must be generated in situ for the protection reaction to proceed. This is typically achieved by adding a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the HCl.

Protocol 3.1: N-Boc Protection

This protocol describes the formation of Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate.

Rationale: The reaction proceeds via nucleophilic attack of the free amine on the carbonyl carbon of (Boc)₂O. The use of a base is crucial to neutralize the starting material and the acidic byproducts. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive.

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or DIPEA

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Suspend ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product is often a clear oil or white solid of high purity. If necessary, purify further by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Expected Characterization:

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the t-butyl group (singlet, ~1.45 ppm, 9H), the ethyl ester (triplet, ~1.25 ppm, 3H; quartet, ~4.15 ppm, 2H), and the gem-dimethyl group (singlet, ~1.15 ppm, 6H).

Protocol 3.2: N-Cbz Protection

This protocol details the synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate.

Rationale: This is a classic Schotten-Baumann reaction.[8] The amine, freed by the base, attacks the highly reactive benzyl chloroformate. The reaction is typically fast and efficient. It is often performed in a biphasic system or under anhydrous conditions.[10]

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane/Water or DCM

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water (approx. 0.3 M).

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (2.5 eq) in portions, ensuring the mixture remains cold.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously. Maintain the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.[11]

  • Monitor completion by TLC.

Work-up and Purification:

  • Extract the reaction mixture with ethyl acetate or DCM (3x).

  • Wash the combined organic layers sequentially with 1 M HCl (1x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil or solid by flash column chromatography (ethyl acetate/hexanes).

Protocol 3.3: N-Fmoc Protection

This protocol describes the synthesis of Ethyl 3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate.

Rationale: Similar to the Cbz and Boc protection, this is an acylation reaction. Fmoc-Cl is highly reactive and the reaction proceeds smoothly under mild basic conditions. An aqueous/organic biphasic system is common.[8]

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of water and 1,4-dioxane (approx. 0.2 M).

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor by TLC.

Work-up and Purification:

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Experimental Protocols: Deprotection Strategies

The true utility of these protecting groups lies in their selective removal. The following protocols detail the cleavage of each carbamate while preserving the ethyl ester functionality.

Protocol 4.1: Boc Deprotection (Acidic Cleavage)

Rationale: The Boc group is cleaved via an acid-catalyzed elimination mechanism, forming the stable tert-butyl cation, which is then scavenged or fragments to isobutylene and CO₂.[5] Anhydrous conditions are crucial to prevent hydrolysis of the ethyl ester.[12] 4 M HCl in dioxane is a standard reagent for this purpose.

Materials:

  • N-Boc protected ethyl 3-amino-2,2-dimethylpropanoate

  • 4 M HCl in 1,4-dioxane (commercially available or freshly prepared)

  • Diethyl ether (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of anhydrous DCM or use it neat.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature under an inert atmosphere.

  • Stir the reaction for 1-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Upon completion, the product hydrochloride salt often precipitates.

  • Add anhydrous diethyl ether to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. This yields the original ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Protocol 4.2: Cbz Deprotection (Catalytic Hydrogenolysis)

Rationale: This method involves the cleavage of the benzylic C-O bond by hydrogen on the surface of a palladium catalyst.[6] The byproducts are toluene and carbon dioxide, which are volatile and easily removed, making this a very clean reaction. Transfer hydrogenation using a hydrogen donor like ammonium formate is a safer and often equally effective alternative to using hydrogen gas.[6][13]

Materials:

  • N-Cbz protected ethyl 3-amino-2,2-dimethylpropanoate

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus) OR Ammonium formate

  • Celite®

Procedure (H₂ gas):

  • Dissolve the N-Cbz protected substrate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the mixture vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature for 2-16 hours.[6]

  • Monitor the reaction by TLC.

Procedure (Transfer Hydrogenation):

  • Dissolve the N-Cbz protected substrate (1.0 eq) in methanol.

  • Add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 eq) and stir the mixture at room temperature.[6]

  • Monitor the reaction by TLC.

Work-up and Purification (for both methods):

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The product is the free base, which can be converted to the hydrochloride salt if desired.

Protocol 4.3: Fmoc Deprotection (Basic Cleavage)

Rationale: The Fmoc group is cleaved by a base-mediated β-elimination mechanism.[8] A secondary amine, typically piperidine, deprotonates the fluorenyl ring system, leading to the collapse of the carbamate and release of the free amine.[8] This method is orthogonal to both Boc and Cbz.

Materials:

  • N-Fmoc protected ethyl 3-amino-2,2-dimethylpropanoate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-Fmoc protected substrate (1.0 eq) in DMF (approx. 0.1 M).

  • Add piperidine to create a 20% (v/v) solution.[9][14]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution extensively with water and then with a saturated aqueous NH₄Cl solution to remove the dibenzofulvene-piperidine adduct.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • If necessary, purify by flash column chromatography to yield the free amine.

Comparative Summary and Data Presentation

The choice of protecting group is a critical decision in synthesis design. The following table provides a comparative overview to guide selection.

Protecting Group Protection Reagents Cleavage Conditions Stability Profile Key Advantages Potential Limitations
Boc (Boc)₂O, Base (Et₃N)Strong Acid (TFA, HCl/Dioxane)[1]Stable to Base, Hydrogenolysis, NucleophilesHigh yields, easy to introduce, orthogonal to Cbz/Fmoc.Cleavage generates t-butyl cation which can cause side reactions; incompatible with acid-labile groups.[5]
Cbz Cbz-Cl, Base (NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)[6]Stable to Acid, Base, most redox conditionsVery clean deprotection, orthogonal to Boc/Fmoc.[2][7]Incompatible with other reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[6]
Fmoc Fmoc-Cl, Base (Na₂CO₃)Base (20% Piperidine/DMF)[9]Stable to Acid, Hydrogenolysis[15]Orthogonal to Boc/Cbz; UV-active for reaction monitoring.Incompatible with base-labile groups (e.g., esters under harsh conditions); adduct removal can be tedious.

Visualization of Synthetic Strategies

The following diagrams illustrate the core concepts and workflows described in this guide.

Diagram 1: General Protecting Group Workflow This diagram illustrates the fundamental cycle of protecting a functional group to perform a reaction, followed by deprotection to reveal the original functionality.

G Start Ethyl 3-amino-2,2-dimethylpropanoate (Free Amine) Protected N-Protected Intermediate (Boc, Cbz, or Fmoc) Start->Protected Protection (Sec. 3) Transformed Product of Desired Reaction Protected->Transformed Desired Synthetic Transformation Final Deprotected Final Product (Free Amine) Transformed->Final Deprotection (Sec. 4)

Caption: General workflow for utilizing an amine protecting group.

Diagram 2: Orthogonal Deprotection Pathways This diagram shows the distinct, non-interfering conditions used to remove the Boc, Cbz, and Fmoc protecting groups, highlighting their orthogonality.

G cluster_boc Boc-Protected Amine cluster_cbz Cbz-Protected Amine cluster_fmoc Fmoc-Protected Amine Boc N-Boc Boc_Dep Free Amine Boc->Boc_Dep TFA or HCl/Dioxane (Acid) Cbz N-Cbz Cbz_Dep Free Amine Cbz->Cbz_Dep H₂, Pd/C (Hydrogenolysis) Fmoc N-Fmoc Fmoc_Dep Free Amine Fmoc->Fmoc_Dep Piperidine/DMF (Base)

Caption: Orthogonal cleavage conditions for Boc, Cbz, and Fmoc groups.

References

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Unknown. 10_Protecting groups.
  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Unknown. N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF.
  • BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Barnes & Noble. Greene's Protective Groups in Organic Synthesis, 2 Volume Set|Hardcover.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Unknown. greene's protective groups in organic synthesis.
  • BenchChem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • Google Patents. (2022). Amino deprotection using 3-(diethylamino)propylamine.
  • Unknown. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Google Patents. (2016). Deprotection method.
  • NIH. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.
  • Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition.
  • ResearchGate. (2022). Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Der Pharma Chemica. Scholars Research Library.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • The Royal Society of Chemistry. Experimental Procedures.
  • NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Sigma-Aldrich. BOC-ON.

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Application Note: Strategies for Effective Peptide Coupling with the Sterically Hindered β-Amino Ester, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of sterically hindered amino acids, such as the β-amino ester Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, into peptide chains presents a significant challenge in synthetic chemistry. The bulky gem-dimethyl group adjacent to the amine functionality drastically reduces its nucleophilicity and sterically impedes the approach of activated carboxyl groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and utilizing appropriate coupling reagents to overcome these synthetic hurdles. We present a comparative analysis of modern coupling reagents, including HATU, HCTU, COMU, and DIC/Oxyma, detailing their mechanisms of action and providing field-proven protocols for their application with this challenging amino acid.

Introduction: The Challenge of Sterically Hindered Amino Acids in Peptide Synthesis

The Unique Structure of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Ethyl 3-amino-2,2-dimethylpropanoate is a non-proteinogenic β-amino acid ester characterized by a quaternary carbon center bearing two methyl groups adjacent to the methylene bearing the amino group. This structural feature imparts significant steric bulk around the nucleophilic amine, which is a primary determinant of its reactivity in peptide bond formation. The hydrochloride salt form ensures stability and solubility but requires neutralization prior to the coupling reaction.

Impact of Steric Hindrance on Coupling Efficiency

Steric hindrance in peptide synthesis can lead to several undesirable outcomes:

  • Slow reaction kinetics: The bulky nature of the amino acid can physically obstruct the approach of the activated carboxylic acid, significantly slowing down the rate of amide bond formation.[1][2]

  • Incomplete reactions: Inefficient coupling can result in deletion sequences, where the hindered amino acid is skipped, leading to a heterogeneous mixture of peptide products.[1]

  • Side reactions: To drive the reaction to completion, harsher conditions or more reactive reagents may be employed, which can increase the likelihood of side reactions such as racemization of the activated amino acid.[1]

The Importance of Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids.[2] Modern coupling reagents, particularly onium salt-based reagents, have been developed to generate highly reactive activated species that can overcome the energy barrier imposed by steric hindrance.[2] This note will explore the most effective of these reagents for the coupling of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Comparative Analysis of Coupling Reagents for Hindered Amino Esters

Overview of Common Coupling Reagent Classes
  • Carbodiimides (e.g., DIC): These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, in the absence of an additive, they are prone to causing racemization. The addition of nucleophilic additives like OxymaPure forms a more stable and less racemization-prone active ester.[3][4]

  • Phosphonium Salts (e.g., PyBOP): These reagents form activated esters with low racemization potential. However, a significant drawback is the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct with some first-generation phosphonium reagents like BOP.[5]

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): This class of reagents is highly effective for difficult couplings due to the formation of highly reactive activated esters.[2][6] They are generally preferred for sterically hindered amino acids.

Table 1: Comparison of Coupling Reagents for Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride
Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery high coupling efficiency, especially for hindered amino acids; low racemization.[5][7]Higher cost; based on the potentially explosive HOAt.[6]
HCTU Uronium/Aminium SaltHigh coupling efficiency, similar to HATU; more cost-effective.[8][9]Based on the potentially explosive 6-Cl-HOBt.
COMU Uronium SaltHigh coupling efficiency, comparable to HATU; non-explosive and safer; good solubility.[6][10][11]Can be less stable in solution (e.g., DMF) over extended periods.[12]
DIC/OxymaPure Carbodiimide/AdditiveCost-effective; low risk of explosion; OxymaPure minimizes racemization.[13]May be less efficient than onium salts for extremely hindered couplings; potential for HCN formation under specific conditions.[4]
In-depth analysis of recommended reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency in forming amide bonds, particularly in challenging cases involving sterically hindered amino acids.[5][7] The mechanism involves the reaction of a carboxylate with HATU to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[14][15]

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly efficient uronium salt-based coupling reagent. It is structurally similar to HBTU but incorporates the more acidic 6-chloro-HOBt, leading to a more reactive active ester.[16] HCTU has been shown to be comparable in efficiency to HATU for many applications and is often a more economical choice.[8]

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure.[6] This makes it a safer alternative to reagents based on HOBt or HOAt derivatives, which can be explosive.[6][11] COMU often exhibits coupling efficiencies comparable to or even exceeding HATU, particularly in difficult couplings.[10][11]

The combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with a nucleophilic additive like OxymaPure (Ethyl cyanohydroxyiminoacetate) remains a robust and cost-effective method for peptide synthesis. OxymaPure acts as a racemization suppressant by forming an active ester that is more stable than the O-acylisourea intermediate.[13] While generally very effective, this combination may require longer reaction times for extremely hindered couplings compared to onium salts.

Experimental Protocols

General Considerations for Peptide Coupling Reactions
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is required to neutralize the amino acid hydrochloride salt and the carboxyl group of the coupling partner.

  • Stoichiometry: For difficult couplings, it is common to use a slight excess of the coupling reagent and the activated amino acid.

  • Monitoring: Reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Coupling of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH) (1.0 eq)

  • HATU (1.0 eq)

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-step procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride.

  • Add the neutralized amine solution to the pre-activated acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Low yield: Increase the amount of HATU and the N-protected amino acid to 1.2 equivalents. Consider increasing the reaction temperature to 40-50 °C.

  • Incomplete reaction: A second coupling may be necessary. After the initial reaction period, add another portion of pre-activated N-protected amino acid.

Protocol 2: HCTU-Mediated Coupling

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH) (1.0 eq)

  • HCTU (1.0 eq)

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-step procedure:

  • Follow the same procedure as for HATU-mediated coupling, substituting HCTU for HATU.

Troubleshooting:

  • Similar troubleshooting steps as for HATU can be applied.

Protocol 3: DIC/Oxyma-Mediated Coupling

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH) (1.0 eq)

  • OxymaPure (1.0 eq)

  • DIC (1.1 eq)

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Step-by-step procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq), OxymaPure (1.0 eq), and Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir.

  • Cool the reaction vessel in an ice bath to 0 °C.

  • Add DIC (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct and concentrate the filtrate.

  • Perform a standard aqueous workup and purify the crude product by flash column chromatography.

Troubleshooting:

  • Low yield: Consider pre-activation by stirring the N-protected amino acid, OxymaPure, and DIC for 10-15 minutes before adding the neutralized amine.

  • Racemization: Ensure the reaction temperature is kept low during the addition of DIC.

Reaction Monitoring and Product Analysis

Techniques for Monitoring Reaction Completion
  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the presence of starting materials, product, and any byproducts, along with their mass-to-charge ratios.

Characterization of the Final Peptide Product
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final peptide product.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass of the synthesized peptide, confirming its elemental composition.

Conclusion: Selecting the Optimal Coupling Strategy

The successful incorporation of the sterically hindered β-amino ester, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, into a peptide sequence is highly dependent on the choice of coupling reagent. For maximum efficiency and minimal side reactions, the use of potent onium salt-based reagents such as HATU , HCTU , or the safer alternative COMU is highly recommended. While the classic DIC/OxymaPure combination offers a cost-effective and less hazardous option, it may require longer reaction times and careful temperature control to achieve comparable results. The protocols provided in this application note serve as a robust starting point for researchers, with the understanding that optimization may be necessary based on the specific peptide sequence and reaction scale.

Visualizations

Figure 1: General Workflow for Peptide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_workup Workup & Purification N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester Intermediate N_Protected_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base_Activation Base (e.g., DIPEA) Base_Activation->Activated_Ester Peptide_Product Dipeptide Product Activated_Ester->Peptide_Product Nucleophilic Attack Amine_Component Ethyl 3-amino-2,2-dimethylpropanoate (Neutralized) Amine_Component->Peptide_Product Quench Quench Reaction Peptide_Product->Quench Workup Aqueous Workup Quench->Workup Purification Chromatography Workup->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Workflow for coupling Ethyl 3-amino-2,2-dimethylpropanoate.

Figure 2: Mechanism of HATU-mediated Coupling

G RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus + Base HATU HATU Base Base O_acylisouronium O-acyl(tetramethyl)isouronium salt RCOO_minus->O_acylisouronium + HATU OAt_ester OAt-active ester O_acylisouronium->OAt_ester Attack by OAt⁻ Peptide R-CO-NH-R' OAt_ester->Peptide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Wenxuecity. (2023). HATU coupling. Retrieved from [Link][14]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(23), 8941–8944. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link][15]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link][5]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry - A European Journal, 15(37), 9394–9403. [Link][10]

  • El-Faham, A., & Albericio, F. (2010). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 16(1), 6–10. [Link][12]

  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

  • Coin, I., Dölling, R., & Bienert, M. (2007). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11. [Link]

  • Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link][13]

  • Guryanov, I., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry, 23(15), 5486-5496. [Link]

  • El-Faham, A., et al. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 14(12), 3178-3181. [Link][3]

  • El-Faham, A., & Albericio, F. (2007). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 13(8), 443-452. [Link][16]

  • Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Retrieved from [Link][8]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link][9]

  • Next Peptide. (n.d.). 80253-38-9 | ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • Li, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry, 88(3), 1608-1615. [Link][4]

  • Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(18), 3348. [Link]

  • ResearchGate. (n.d.). Consecutive Three‐Component Coupling‐Addition Synthesis of β‐Amino Enoates and 3‐Hydroxypyrazoles via Ethyl 3‐Arylpropiolates. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Strategic Incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into Peptide Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids

In the landscape of modern peptide science and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for engineering molecules with enhanced therapeutic properties.[1][2] Amino acids featuring substitution at the α-carbon, such as Ethyl 3-amino-2,2-dimethylpropanoate, are of particular interest. The gem-dimethyl group at the α-carbon confers significant conformational constraints on the peptide backbone, acting as a potent helix inducer, similar to the well-studied α-aminoisobutyric acid (Aib).[1][3][4] This structural rigidity can lead to peptides with increased metabolic stability due to resistance against proteolytic degradation, improved cell permeability, and the ability to mimic or stabilize specific secondary structures crucial for biological activity.[1][5]

However, the very feature that makes these residues attractive—their steric bulk—presents a formidable challenge during chemical synthesis.[5][6][7][8] Traditional peptide synthesis protocols are often inefficient when dealing with the hindered nature of α,α-disubstituted amino acids, leading to sluggish reaction kinetics, low coupling yields, and potential termination of the peptide chain.[5][9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol and the underlying scientific rationale for the successful incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into a growing peptide chain. We will address the necessary pre-activation steps and detail robust coupling methodologies designed to overcome the inherent steric hindrance of this unique building block.

Foundational Principles & Pre-Coupling Preparations

The successful incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride requires addressing two key chemical features of the molecule before it can be used in standard peptide synthesis workflows: the hydrochloride salt on the amine and the ethyl ester on the carboxyl group.

Neutralization of the Amine Hydrochloride Salt

The primary amino group is supplied as a hydrochloride salt, meaning it is protonated and thus, not nucleophilic. For the amine to participate in a peptide bond formation, it must be converted to the free amine. This is typically achieved in situ during the coupling reaction through the addition of a non-nucleophilic base.

  • Causality: The addition of a base is mandatory to deprotonate the ammonium salt, liberating the lone pair of electrons on the nitrogen, which is essential for its nucleophilic attack on the activated carboxyl group of the incoming amino acid. Using a tertiary amine base ensures it does not compete as a nucleophile in the coupling reaction.[11]

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA or DIEA) is the most commonly used base for this purpose in Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[11][12] It is sufficiently basic to deprotonate the ammonium salt but is sterically hindered, minimizing potential side reactions.

The Strategic Choice: Handling the C-Terminal Ethyl Ester

The title compound possesses a C-terminal ethyl ester. This functionality dictates its potential roles within a peptide sequence.

  • Scenario A: C-Terminal Residue: If the desired final peptide is to have a C-terminal ethyl ester, this molecule can be used in the final coupling step, typically in a solution-phase synthesis or by anchoring a protected peptide acid to an amine resin and coupling the deprotected Ethyl 3-amino-2,2-dimethylpropanoate as the final step.

  • Scenario B: Internal Residue: To incorporate the 3-amino-2,2-dimethylpropanoate moiety within a peptide chain using standard C-to-N SPPS, the ethyl ester must first be hydrolyzed to the free carboxylic acid. This free acid is then capable of being activated for coupling to the N-terminal amine of the growing peptide-resin.

This protocol is mandatory if the amino acid is to be incorporated at a non-C-terminal position.

  • Dissolution: Dissolve Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in a mixture of methanol and water (e.g., 2:1 v/v).

  • Base Addition: Cool the solution in an ice bath (0 °C) and add 1.1 equivalents of 1M aqueous sodium hydroxide (NaOH) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Neutralization & Extraction: Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield 3-amino-2,2-dimethylpropanoic acid hydrochloride.

  • Protection: The resulting free acid must then be protected with a suitable Nα-protecting group (e.g., Fmoc) for use in SPPS. Standard protocols using Fmoc-OSu or Fmoc-Cl can be employed.

Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of the Nα-Fmoc protected 3-amino-2,2-dimethylpropanoic acid (prepared as described in section 2.2). The core challenge is the coupling step, which requires powerful activating agents to overcome steric hindrance.[1][5]

Experimental Workflow

The standard SPPS cycle of deprotection, activation, and coupling is followed, with special emphasis on the coupling step.[2][12][13]

SPPS_Workflow Start Start with Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Coupling Activation & Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Add Fmoc-3-amino-2,2-dimethylpropanoic acid Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Final Deprotection & Cleavage Repeat->End No (Sequence Complete)

Sources

Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides Using Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Pre-organization in Peptide Therapeutics

Peptides represent a compelling class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1][2] Their high specificity and potency are often tempered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility in solution.[3] This flexibility can lead to a significant entropic penalty upon binding to a biological target, reducing affinity and efficacy. The field of peptidomimetics seeks to overcome these hurdles by designing molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[4][5][6]

A cornerstone strategy in modern peptidomimetic design is the introduction of conformational constraints to "lock" a peptide into its bioactive conformation.[1][7] This pre-organization enhances binding affinity, increases metabolic stability by shielding peptide bonds from proteases, and can improve cell permeability.[3][7] The incorporation of non-proteinogenic amino acids, particularly α,α-disubstituted and β-amino acids, is a powerful method for achieving this structural rigidity.[8][9][10]

This guide focuses on the application of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride , a versatile chemical precursor to 3-amino-2,2-dimethylpropanoic acid. The defining feature of this building block is the gem-dimethyl group , which acts as a potent conformational director. Inspired by its frequent occurrence in natural products, medicinal chemists have utilized this motif to restrict rotational freedom, enhance target engagement, and improve pharmacokinetic profiles.[11][12] By incorporating this residue, researchers can induce stable secondary structures, such as β-turns and helices, which are critical for mediating protein-protein interactions (PPIs).[13][14] These application notes provide a detailed framework, from the synthesis of the core building block to its incorporation into peptide sequences and final characterization.

The Mechanistic Basis: How the Gem-Dimethyl Group Enforces Conformation

The profound impact of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), on peptide structure is well-documented.[15] The presence of two substituents on the α-carbon sterically restricts the available conformational space, limiting the permissible dihedral angles (φ and ψ) to the helical regions of the Ramachandran plot.[16][17] This makes Aib a strong helix-promoting residue, favoring the formation of tight 3(10)-helices.[17][18][19]

The 3-amino-2,2-dimethylpropanoic acid residue, derived from the title compound, applies a similar principle. Here, the gem-dimethyl group is on the β-carbon. This substitution severely restricts the rotation around the Cα-Cβ bond, forcing the peptide backbone to adopt a well-defined turn structure. Such β-turn mimics are invaluable for replicating the reverse turns often found at the surface of proteins, which are key recognition motifs in many biological processes.[20][21][22]

G cluster_0 High Rotational Freedom cluster_1 Restricted Rotation around Cα-Cβ N1 N Ca1 N1->Ca1 φ C1 C' Ca1->C1 ψ H1 H1 Ca1->H1 H H2 H2 Ca1->H2 H N2 N Ca2 N2->Ca2 φ Cb2 Ca2->Cb2 θ C2 C' Cb2->C2 ψ' Me1 Me1 Cb2->Me1 CH₃ Me2 Me2 Cb2->Me2 CH₃

Caption: Steric hindrance from the gem-dimethyl group restricts backbone rotation.

Experimental Application Notes & Protocols

This section provides detailed, field-tested protocols for utilizing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in peptide synthesis.

Protocol 1: Synthesis of Fmoc-3-amino-2,2-dimethylpropanoic acid

The commercially available hydrochloride salt must first be converted to the free amino acid and then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group for subsequent use in standard solid-phase peptide synthesis (SPPS).

Rationale: The Fmoc group is the standard Nα-protecting group for SPPS using the Fmoc/tBu strategy. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base (piperidine), ensuring orthogonality.[23]

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • 9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Procedure:

  • Hydrolysis of the Ester: a. Dissolve Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in deionized water. b. Add 2.5 equivalents of 1 M NaOH and stir the mixture at 40°C for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. c. Cool the reaction to room temperature and carefully acidify to pH ~6 with 1 M HCl. d. Lyophilize the solution to obtain the crude 3-amino-2,2-dimethylpropanoic acid as a white solid. This can be used in the next step without further purification.

  • Fmoc Protection: a. Dissolve the crude amino acid in a 10% NaHCO₃ solution in water. b. In a separate flask, dissolve 1.1 equivalents of Fmoc-OSu in 1,4-dioxane. c. Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction with water and acidify to pH 2-3 with 1 M HCl. f. Extract the product into ethyl acetate (3x). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash chromatography or recrystallization from an EtOAc/Hexanes mixture to yield Fmoc-3-amino-2,2-dimethylpropanoic acid.

Parameter Expected Value
Overall Yield 75-85%
Physical State White crystalline solid
Characterization ¹H NMR, ¹³C NMR, HRMS
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of sterically hindered amino acids like Fmoc-3-amino-2,2-dimethylpropanoic acid requires optimized coupling conditions to achieve high yields and avoid deletion sequences.[24] This protocol uses the standard Fmoc/tBu strategy.[23]

Rationale: The solid-phase approach simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[25][26] For hindered residues, a powerful activating agent like HATU is employed, which forms a highly reactive O-acylisourea intermediate, accelerating the rate of amide bond formation.[27]

spss_workflow start Start with Peptide-Resin swell 1. Resin Swelling (DMF/DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 activate 4. Activation & Coupling (Fmoc-AA-OH, HATU, DIEA in DMF) wash1->activate wash2 5. Washing (DMF, DCM) activate->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotect Next Cycle cleave Final Cleavage & Deprotection next_cycle->cleave Final Cycle

Caption: Workflow for a single SPPS cycle incorporating the constrained amino acid.

Procedure:

  • Resin Preparation: a. Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.[24][28] b. Swell the resin in dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[23][28]

  • Fmoc Deprotection: a. Drain the solvent and add a solution of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Repeat with a fresh 20% piperidine solution for 7-10 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid: a. In a separate vial, dissolve 3 equivalents of Fmoc-3-amino-2,2-dimethylpropanoic acid and 2.95 equivalents of HATU in DMF. b. Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the vial and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature. A longer coupling time is essential due to steric hindrance.[24][29] e. Self-Validation: Perform a Kaiser test to check for completion. If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling).

  • Washing: a. Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 3: Peptide Cleavage, Purification, and Characterization

Rationale: A strong acid cocktail is required to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[30] Scavengers like triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during deprotection, preventing side reactions.[24] Purification via RP-HPLC is the gold standard for achieving high-purity synthetic peptides.[31][32]

Procedure:

  • Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane). c. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Isolation: a. Add the TFA filtrate dropwise into a 50 mL conical tube containing cold diethyl ether (~40 mL). b. A white precipitate (the crude peptide) should form. c. Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide. d. Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation. e. Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify the peptide using preparative Reverse-Phase HPLC. c. Analyze the collected fractions by LC-MS to identify those containing the pure product. d. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

RP-HPLC Parameters Typical Conditions
Column C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes (peptide-dependent)
Flow Rate 1 mL/min (analytical), 10-20 mL/min (preparative)
Detection 220 nm and 280 nm

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the final peptide.

  • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure. Peptides rich in Aib-like residues are expected to show characteristic helical spectra with minima around 208 and 222 nm.[17][19]

  • NMR Spectroscopy: For detailed 3D structural analysis, including the identification of specific hydrogen bonds that stabilize the constrained conformation.[18]

Conclusion and Outlook

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable and accessible precursor for synthesizing peptides with defined, stable secondary structures. The gem-dimethyl group serves as a powerful tool for conformational constraint, enabling the rational design of peptidomimetics with enhanced stability and biological activity. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and chemical biology to leverage this building block for developing next-generation therapeutics. By precisely controlling peptide architecture, it becomes possible to target challenging biological interfaces, such as protein-protein interactions, with high affinity and specificity, opening new avenues for treating a wide range of diseases.[3]

References

  • Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
  • Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
  • Unknown. (2025). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. LinkedIn.
  • Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemical Biodiversity, 5(7), 1238-62.
  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society, 129(43), 13095-109.
  • Gfeller, D., et al. (2007). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society.
  • Uma, K., & Balaram, P. (1989). Peptide design: an analysis of studies using α-aminoisobutyric acid (Aib) and Z α β -dehydrophenylalanine (ΔZ-Phe). Indian Journal of Chemistry - Section B: Organic and Medicinal Chemistry, 28, 705-710.
  • Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD thesis, University of Glasgow.
  • Paterson, Y., et al. (1981). Solution conformations of oligomers of alpha-aminoisobutyric acid. Journal of the American Chemical Society.
  • Cobb, A. J. A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
  • Limal, D., et al. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 40(5), 370-9.
  • Eggleston, I., et al. (1999). Practical synthesis and application of a β-turn mimetic for SPPS.
  • Unknown. (2022). Shaping the future of constrained peptides and compact proteins in drug discovery. Drug Discovery Today.
  • Góngora-Benítez, M., et al. (2014). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • Muttenthaler, M., et al. (2025).
  • Gellman, S. H. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1229-1229.
  • Delves, M., et al. (2020).
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Website.
  • Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec.
  • Lau, Y. H., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(9), 2348.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 6704-6733.
  • Tummala, R., et al. (2021). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10865-10904.
  • LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase.
  • Lin, X., et al. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”. Acta Pharmaceutica Sinica B, 11(9), 2741-2744.
  • Gilson. (n.d.).
  • Hiebert, S., et al. (2016). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 14(42), 9992-10000.
  • Biri, A., et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? Organic & Biomolecular Chemistry, 17(38), 8731-8739.
  • Collins, J. (2017). Coupling method for peptide synthesis at elevated temperatures.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Wang, J. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar.
  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015).
  • Wang, P., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12.

Sources

Application Note: A Strategic Approach to the Chromatographic Purification of Peptides Incorporating Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, often imparting enhanced proteolytic stability and conformational constraint. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a unique β-amino acid, presents distinct challenges and opportunities in peptide design due to its steric bulk and hydrophobicity. This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing this moiety. We will explore the underlying principles of chromatographic separation for such modified peptides, offer detailed protocols for method development, and discuss strategies for overcoming common purification hurdles, ensuring the acquisition of highly pure peptide products for downstream applications.

Introduction: The Chromatographic Challenge of Sterically Hindered and Hydrophobic Peptides

Synthetic peptides are frequently purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[1][2] The stationary phase is typically a silica support functionalized with alkyl chains (e.g., C8 or C18), while the mobile phase consists of an aqueous solvent and an organic modifier, usually acetonitrile.[2] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both phases to improve peak shape and resolution.[3][4]

The introduction of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into a peptide sequence significantly impacts its chromatographic behavior. The gem-dimethyl group and the ethyl ester moiety contribute substantial hydrophobicity, leading to longer retention times on RP-HPLC columns.[5] This increased hydrophobicity can be advantageous for separation from more polar impurities, but it can also lead to challenges such as poor solubility in the aqueous mobile phase and strong binding to the stationary phase, potentially causing peak broadening and reduced recovery.[6][7] Furthermore, the β-amino acid structure can influence the peptide's secondary structure, which in turn affects its interaction with the stationary phase.[5]

This guide will systematically address these challenges, providing a logical workflow for the successful purification of these complex peptides.

Understanding the Physicochemical Impact of Ethyl 3-amino-2,2-dimethylpropanoate

To develop a robust purification strategy, it is crucial to understand the properties of the non-standard amino acid .

  • Hydrophobicity: The gem-dimethyl groups and the ethyl ester significantly increase the hydrophobicity of the peptide. This will necessitate the use of higher concentrations of the organic modifier (acetonitrile) for elution. The hydrophobicity of amino acids can be estimated using various scales, such as the Kyte-Doolittle scale, to predict the retention behavior of the modified peptide.[8][9][10][11]

  • Steric Hindrance: The bulky nature of the 2,2-dimethylpropyl group can influence peptide conformation and its interaction with the stationary phase. This steric hindrance may also protect the adjacent peptide bonds from enzymatic degradation, a key feature of many modified peptides.

  • Ester Stability: The ethyl ester is generally stable under the acidic conditions of typical RP-HPLC mobile phases (e.g., 0.1% TFA). However, prolonged exposure to highly acidic or basic conditions should be avoided to prevent hydrolysis.

Experimental Workflow for Purification

The purification process can be broken down into a series of logical steps, from initial analysis of the crude product to the final isolation of the pure peptide.

Purification_Workflow cluster_prep Pre-Purification cluster_purification Purification cluster_post Post-Purification Crude_Analysis Crude Peptide Analysis (Analytical RP-HPLC/LC-MS) Solubility Solubility Testing Crude_Analysis->Solubility Assess solubility issues Method_Dev Method Development (Gradient Optimization) Crude_Analysis->Method_Dev Prep_Run Preparative RP-HPLC Run Method_Dev->Prep_Run Scale-up Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Fraction_Analysis Fraction Analysis (Analytical RP-HPLC/LC-MS) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Quality Control Lyophilization->Final_QC

Figure 1: A generalized workflow for the purification of synthetic peptides.

Detailed Protocols

Protocol 1: Crude Peptide Analysis and Solubility Testing

Objective: To assess the purity of the crude synthetic peptide and determine its solubility in the initial mobile phase conditions.

Materials:

  • Crude peptide containing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Analytical RP-HPLC system with UV detector (214 nm and 280 nm) and ideally coupled to a mass spectrometer (LC-MS).

  • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size)

Procedure:

  • Prepare a stock solution of the crude peptide at approximately 1 mg/mL in a small amount of Mobile Phase A. If solubility is an issue, sonication may be required. For very hydrophobic peptides, dissolving in a minimal amount of a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before dilution with Mobile Phase A may be necessary.[3]

  • Inject a small volume (e.g., 5-10 µL) onto the analytical C18 column.

  • Run a broad scouting gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5-95% Mobile Phase B over 30 minutes.

  • Analyze the resulting chromatogram and mass spectrometry data to identify the peak corresponding to the target peptide and major impurities. Note the percentage of acetonitrile at which the target peptide elutes.

Protocol 2: Preparative RP-HPLC Method Development and Purification

Objective: To optimize the separation of the target peptide from impurities and perform the preparative scale purification.

Materials:

  • Crude peptide solution

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Preparative RP-HPLC system with a high-pressure gradient pump, UV detector, and fraction collector.

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-300 Å pore size). The choice between C8 and C18 will depend on the overall hydrophobicity of the peptide; for highly hydrophobic peptides, a C8 or even a C4 column might provide better resolution and recovery.[3]

Procedure:

  • Gradient Optimization: Based on the scouting run from Protocol 1, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 60% Mobile Phase B in the scouting run, a gradient of 40-70% Mobile Phase B over 30-60 minutes would be a good starting point for optimization.[12] The goal is to achieve baseline separation between the target peptide and its closest eluting impurities.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent. For preparative runs, it is crucial to ensure complete dissolution to avoid column clogging. The loading volume should be kept as small as possible.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the dissolved crude peptide and start the optimized gradient program.

  • Fraction Collection: Collect fractions throughout the elution of the main peak and surrounding regions. The size of the fractions will depend on the peak width and the desired purity.

Protocol 3: Fraction Analysis, Pooling, and Lyophilization

Objective: To identify the fractions containing the pure peptide, pool them, and isolate the final product.

Materials:

  • Collected fractions from the preparative run

  • Analytical RP-HPLC system

  • Lyophilizer

Procedure:

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical RP-HPLC method developed in Protocol 1.

  • Pooling: Based on the analytical results, combine the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal: If the pooled volume is large, the acetonitrile can be removed by rotary evaporation before lyophilization.

  • Lyophilization: Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained. This will yield the peptide as a TFA salt.

Data Presentation and Interpretation

Parameter Analytical Scale Preparative Scale Rationale
Column Chemistry C18C18 or C8C18 is a good starting point. For very hydrophobic peptides, C8 may offer better selectivity and recovery.[3]
Column Dimensions 4.6 x 150 mm21.2 x 250 mmStandard dimensions for analytical and preparative scales, respectively.
Particle Size 3.5 µm5-10 µmSmaller particles for higher resolution in analytical runs; larger particles for higher loading capacity in preparative runs.
Pore Size 100-300 Å100-300 ÅLarger pores are suitable for larger molecules like peptides.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[3][4]
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNAcetonitrile is the most common organic modifier for peptide separations.
Flow Rate 1.0 mL/min15-20 mL/minFlow rates are scaled according to the column diameter.
Detection 214 nm, 280 nm, MS214 nm, 280 nm214 nm for the peptide bond, 280 nm for aromatic residues. MS for mass confirmation.

Table 1: Typical RP-HPLC parameters for the purification of peptides containing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Troubleshooting and Advanced Strategies

  • Poor Solubility: If the peptide is insoluble in the initial mobile phase, consider using a small percentage of an organic solvent like isopropanol or n-propanol in the sample solvent and initial mobile phase.[13] For extremely challenging cases, alternative purification techniques may be required.

  • Co-eluting Impurities: If impurities co-elute with the main product, further method optimization is needed. This can include changing the column chemistry (e.g., from C18 to phenyl-hexyl), altering the mobile phase pH (if the peptide's stability allows), or adjusting the column temperature.

  • Orthogonal Purification: For exceptionally difficult separations, a second purification step using a different separation mechanism (orthogonal purification) can be employed.[14][15] For example, ion-exchange chromatography could be used to separate impurities with different net charges before the final RP-HPLC polishing step.

Conclusion

The successful chromatographic purification of peptides containing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is achievable through a systematic and well-informed approach. By understanding the physicochemical properties of this non-standard amino acid and applying the principles of RP-HPLC method development, researchers can effectively isolate these challenging but valuable molecules. The protocols and strategies outlined in this application note provide a solid foundation for achieving high-purity peptides suitable for a wide range of research and development applications.

References

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Bio-Synthesis. (2020, January 15). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Retrieved from [Link]

  • Orthogonal Peptides. (n.d.). Our Technologies. Retrieved from [Link]

  • Condron, M. M., Monien, B. H., & Bitan, G. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87–93. [Link]

  • Condron, M. M., Monien, B. H., & Bitan, G. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87-93.
  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

  • Al-Gharabli, S. I., Bazzo, G., Al-Qurabi, S. M., Al-Ghamdi, S., El-Faham, A., & Albericio, F. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6129. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–53. [Link]

  • Vydac. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Retrieved from [Link]

  • Peptide 2.0 Inc. (2025). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

  • Simm, M., Einloft, J., & Mrestani-Klaus, C. (2016). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. Biological Procedures Online, 18, 1. [Link]

  • Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved from [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

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Characterization of β-Peptides Synthesized with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-peptides, oligomers of β-amino acids, have garnered significant interest in medicinal chemistry and materials science due to their unique structural properties and remarkable resistance to proteolytic degradation. The incorporation of conformationally constrained monomers, such as those derived from Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, imparts specific and predictable secondary structures, including helices and turns. The gem-dimethyl group on the β-carbon atom restricts the available conformational space, providing a powerful tool for designing novel bioactive molecules.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and in-depth characterization of β-peptides incorporating the 2,2-dimethyl-β-alanine (β²,²-Api) residue. We present a cohesive workflow encompassing solution-phase synthesis, RP-HPLC purification, and structural elucidation by Mass Spectrometry, NMR Spectroscopy, and Circular Dichroism.

Introduction: The Significance of the Gem-Dimethyl Effect in β-Peptide Structure

β-peptides are structural analogs of natural α-peptides, with an additional carbon atom in their backbone. This seemingly minor alteration leads to a profound diversification of accessible secondary structures, including various helices (10-helix, 12-helix, 14-helix) and sheets, which are not typically observed in their α-peptide counterparts. A key strategy in directing the folding of β-peptides is the introduction of steric constraints along the backbone. The use of Ethyl 3-amino-2,2-dimethylpropanoate as a monomer introduces a gem-dimethyl group at the Cα (or C2) position of the β-amino acid residue.

This gem-dimethyl substitution, often referred to as the Thorpe-Ingold effect in other contexts, has several critical consequences for the resulting peptide:

  • Conformational Rigidity: The bulky methyl groups sterically hinder free rotation around the Cα-Cβ and Cβ-C bonds, significantly reducing the peptide's flexibility.[1] This pre-organization often favors the adoption of well-defined secondary structures.

  • Enhanced Proteolytic Stability: The steric bulk of the gem-dimethyl group can shield the amide bonds from enzymatic cleavage, a crucial attribute for the development of peptide-based therapeutics.

  • Increased Hydrophobicity: The addition of two methyl groups increases the lipophilicity of the peptide, which can influence its solubility, aggregation behavior, and interaction with biological membranes.

Understanding the precise structural consequences of incorporating these monomers is paramount for the rational design of novel β-peptide-based drugs and materials. This guide provides the essential protocols to verify the successful synthesis and elucidate the structural characteristics of these valuable molecules.

Integrated Workflow for β-Peptide Characterization

The successful characterization of a synthetic β-peptide is a multi-step process that confirms its identity, purity, and three-dimensional structure. Each analytical technique provides a unique piece of the structural puzzle. The following diagram illustrates the logical flow from the synthesized crude product to a fully characterized molecule.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Information Obtained syn Solution-Phase Peptide Synthesis hplc RP-HPLC Purification syn->hplc Crude Peptide ms Mass Spectrometry (MS) hplc->ms Purity >95% nmr NMR Spectroscopy hplc->nmr Purity >95% cd Circular Dichroism (CD) hplc->cd Purity >95% mass_info Molecular Weight (Primary Structure) ms->mass_info nmr_info Atomic Connectivity 3D Structure nmr->nmr_info cd_info Secondary Structure (Helix, Sheet, etc.) cd->cd_info

Caption: Integrated workflow for the synthesis, purification, and structural characterization of β-peptides.

Synthesis and Purification Protocols

Solution-Phase Synthesis of a Model Tri-β-peptide

This protocol describes the synthesis of a model tri-β-peptide, Boc-(β²,²-Api)₃-OMe, using standard solution-phase coupling reagents. Solution-phase synthesis is often advantageous for shorter, more hydrophobic peptides, as it can circumvent solubility issues sometimes encountered in solid-phase synthesis.[3][4]

Materials:

  • Boc-β²,²-Api-OH (synthesized from Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride)

  • H-β²,²-Api-OMe (hydrochloride salt)

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol (for one coupling cycle):

  • Amine Salt Neutralization: Dissolve H-β²,²-Api-OMe hydrochloride salt (1.0 eq) in DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask, dissolve Boc-β²,²-Api-OH (1.0 eq) and HBTU (1.0 eq) in DMF. Add DIPEA (2.2 eq) and stir for 5 minutes at 0 °C. The solution should turn slightly yellow.

  • Coupling Reaction: Add the activated carboxylic acid solution to the neutralized amine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection and Subsequent Coupling: The resulting dipeptide can be deprotected (e.g., using TFA for the Boc group) and used in the next coupling cycle following the same procedure.

Reversed-Phase HPLC (RP-HPLC) Purification

Due to the hydrophobicity imparted by the gem-dimethyl groups, a C4 or C8 stationary phase is often more suitable than the standard C18 phase, as it can provide better peak shape and recovery.[5][6]

Instrumentation and Consumables:

  • Preparative HPLC system with a UV detector

  • C4 or C8 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to the point of incipient precipitation. This ensures the sample is fully dissolved before injection.

  • Method Development (Analytical Scale): Before preparative purification, optimize the separation on an analytical column of the same stationary phase. A typical gradient might be 5-95% B over 30 minutes.

  • Preparative Purification:

    • Equilibrate the semi-preparative column with 5% B for at least 5 column volumes.

    • Inject the prepared sample.

    • Run a gradient based on the analytical separation, but broaden the gradient to improve resolution (e.g., a 1% per minute increase in %B).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool fractions with >95% purity.

  • Solvent Removal: Lyophilize the pooled fractions to remove the ACN and water, yielding the purified peptide as a TFA salt.

Parameter Recommendation for β²,²-Api Peptides Rationale
Column Stationary Phase C4 or C8The increased hydrophobicity of the peptide may lead to very strong retention on a C18 column, resulting in poor peak shape and recovery.[6]
Mobile Phase Additive 0.1% TFATFA acts as an ion-pairing agent, improving peak shape for peptides.[7]
Gradient Slope Shallow (e.g., 0.5-1.0% B/min)A shallow gradient enhances the separation of closely eluting impurities, which are common in peptide synthesis.
Detection Wavelength 214 nmThis wavelength corresponds to the absorbance of the peptide backbone amide bonds.

Structural Characterization Protocols

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an essential first step to confirm the molecular weight of the purified peptide, thereby verifying its primary structure.[8][9]

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in 50:50 ACN:water with 0.1% formic acid at a concentration of approximately 1 mg/mL. Dilute this stock to ~10-50 µM for direct infusion analysis.

  • Instrumentation: Use an ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 200-2000).

    • Observe the multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).

  • Data Analysis: Deconvolute the resulting spectrum of multiply charged ions to determine the neutral molecular weight of the peptide. Compare this experimental mass to the theoretical mass calculated from the peptide sequence.

Expected Ion Theoretical m/z for Boc-(β²,²-Api)₃-OMe
[M+H]⁺514.36
[M+Na]⁺536.34
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and conformation of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃ for protected peptides, or CD₃OH/D₂O for deprotected peptides). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of all protons.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a given amino acid spin system, aiding in residue identification.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the 3D structure. NOE cross-peaks identify protons that are close in space (< 5 Å), providing distance restraints for structural calculations.

  • Data Analysis and Interpretation:

    • Chemical Shift Dispersion: A wide dispersion of amide proton signals in the ¹H NMR spectrum is often an initial indication of a stable, folded structure.

    • NOE Patterns: Specific patterns of NOEs (e.g., between the NH of residue i and the Cβ-H of residue i-1) can be indicative of particular helical or turn conformations. Due to the gem-dimethyl substitution, strong NOEs between the methyl protons and backbone protons are expected and can provide valuable structural constraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[10] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra. β-peptides are known to form various helices, and the constrained nature of β²,²-Api residues strongly promotes such ordered structures.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., methanol, trifluoroethanol) at a concentration of 0.1-0.2 mg/mL. The solvent choice is critical, as some solvents (like TFE) can induce helicity.

  • Instrumentation: Use a CD spectrometer with a nitrogen flush.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Scan from 260 nm to 190 nm.

    • Record the spectrum at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

  • Data Interpretation:

    • 14-Helix: A characteristic spectrum with a strong positive band around 195 nm and a strong negative band around 215 nm is indicative of a 14-helical conformation, which is common for β-peptides.

    • Random Coil: A spectrum with a strong negative band near 200 nm is characteristic of a disordered or random coil conformation.

    • The presence of the gem-dimethyl group is expected to favor a helical structure, and the CD spectrum is the primary tool for confirming this.[11]

G cluster_0 Analytical Technique cluster_1 Structural Information Provided ms Mass Spectrometry ms_info Primary Structure (Molecular Weight) ms->ms_info nmr NMR Spectroscopy nmr_info 3D Structure (Atom Connectivity, Conformation) nmr->nmr_info cd Circular Dichroism cd_info Secondary Structure (Global Fold) cd->cd_info hplc RP-HPLC hplc_info Purity & Hydrophobicity hplc->hplc_info

Caption: Relationship between analytical techniques and the structural information they provide.

Conclusion

The incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into β-peptides provides a robust strategy for creating conformationally stable structures. The protocols outlined in this guide present a systematic and validated workflow for the synthesis, purification, and comprehensive characterization of these molecules. By employing a combination of RP-HPLC, ESI-MS, NMR, and CD spectroscopy, researchers can confidently verify the identity and elucidate the structural features of these promising compounds, paving the way for their application in drug discovery and materials science.

References

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  • Di Donna, L., Napoli, A., & Sindona, G. (2001). Structure evaluation of protected synthetic peptides by ESI and FAB high resolution MS/MS. Retrieved from [Link]

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  • (n.d.). Synthesis, conformational properties, and antibody recognition of peptides containing .beta.-turn mimetics based on .alpha.-alkylproline derivatives. ACS Publications. Retrieved from [Link]

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  • Shishir, M. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. Retrieved from [Link]

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  • Hardy, P. M., & Lingham, I. N. (n.d.). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • Miller, S. J., et al. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Stability and Structure in Peptide Therapeutics

Natural peptides, while central to biological function, often present significant challenges as therapeutic agents due to their rapid degradation by proteases and inherent conformational flexibility, which can lead to poor receptor selectivity and bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these limitations. A key strategy in their design is the incorporation of non-natural amino acids that impart specific, desirable properties.

Ethyl 3-amino-2,2-dimethylpropanoate, a derivative of α,α-dimethyl-β-alanine, is a powerful building block in this field. The gem-dimethyl substitution at the α-carbon introduces a profound steric constraint, fundamentally altering the conformational landscape of the peptide backbone.[1][2] This guide provides an in-depth exploration of the rationale, protocols, and applications for using its hydrochloride salt in the synthesis of structurally defined and proteolytically resistant peptidomimetics.

The Core Principle: Conformational Constraint via Steric Hindrance

The primary advantage of incorporating a 2,2-dimethyl-β-alanine residue lies in its ability to restrict the rotational freedom around the Cα-Cβ and Cβ-N bonds. Unlike a standard α-amino acid with relatively free rotation around its φ (phi) and ψ (psi) dihedral angles, the gem-dimethyl group sterically clashes with the peptide backbone and adjacent side chains. This forces the local peptide segment into a more rigid and predictable conformation.[3][4][5]

This designed rigidity is crucial for:

  • Pre-organizing the Conformation: It helps lock the peptidomimetic into a bioactive conformation that mimics a specific secondary structure (e.g., a β-turn or helix), potentially increasing binding affinity to its target receptor.

  • Enhancing Proteolytic Stability: The steric bulk of the gem-dimethyl group shields the adjacent peptide bonds from the active sites of proteolytic enzymes, significantly increasing the molecule's in vivo half-life.[6]

  • Improving Receptor Selectivity: By reducing the number of available conformations, the molecule is less likely to bind to off-target receptors, leading to fewer side effects.

Caption: Steric hindrance from gem-dimethyl groups restricts backbone rotation.

Synthesis Protocols: Incorporating the Building Block

The use of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride requires a standard solution-phase peptide coupling strategy. The hydrochloride salt form enhances stability and shelf-life but necessitates in-situ neutralization of the amine for the coupling reaction to proceed.

Materials and Reagents
  • Amino Component: Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (FW: 181.66 g/mol )[7]

  • Carboxyl Component: N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Gly-OH)

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[8][9]

  • Coupling Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt)[8][10]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Aqueous Solutions: 1 M HCl, saturated NaHCO₃, brine

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

Protocol 1: Solution-Phase Peptide Coupling

This protocol details the coupling of an N-protected amino acid to the title compound.

Peptide_Coupling_Workflow start Dissolve N-Protected Amino Acid, EDC·HCl, and Oxyma in DCM/DMF preactivate Pre-activation: Stir at 0°C for 5-10 min start->preactivate add_amine Add Ethyl 3-amino-2,2-dimethylpropanoate HCl preactivate->add_amine add_base Add DIPEA (2.2 equiv) to neutralize HCl and drive reaction add_amine->add_base react Stir at 0°C to RT for 2-16 hours (Monitor by TLC/LC-MS) add_base->react workup Aqueous Work-up: Wash with 1M HCl, sat. NaHCO₃, Brine react->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify crude product (e.g., Flash Chromatography) dry->purify end Characterize Final Dipeptide Ester purify->end

Caption: Workflow for solution-phase synthesis of the dipeptide ester.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.), EDC·HCl (1.1 eq.), and Oxyma (1.1 eq.) in anhydrous DCM or DMF. Cool the mixture to 0°C in an ice bath.

    • Rationale: Pre-activation of the carboxylic acid by EDC forms a highly reactive O-acylisourea intermediate. Oxyma or HOBt traps this intermediate as a less reactive but more stable active ester, which crucially minimizes the risk of racemization at the α-carbon of the protected amino acid.[8][9]

  • Amine Addition: To the activated mixture, add Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq.) as a solid.

  • Neutralization and Coupling: Slowly add DIPEA (2.2 eq.) to the stirring solution. The first equivalent neutralizes the hydrochloride salt, liberating the free amine. The second equivalent acts as a base to facilitate the coupling reaction.

    • Rationale: DIPEA is a bulky, non-nucleophilic base, preventing it from competing with the primary amine in attacking the activated ester.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and additive), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: Saponification for Peptide Chain Elongation

To continue building the peptide chain, the ethyl ester must be hydrolyzed to a free carboxylic acid.

  • Dissolution: Dissolve the purified dipeptide ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0°C and add a solution of Lithium Hydroxide (LiOH·H₂O, 1.5-2.0 eq.) in water.

  • Reaction: Stir the mixture at 0°C to room temperature, monitoring by TLC until the starting ester is consumed (typically 1-4 hours).

  • Acidification: Cool the mixture back to 0°C and carefully acidify to pH ~3 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate or another suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-protected dipeptide acid, which can be used in the next coupling step.

Data Summary and Troubleshooting

The choice of coupling reagent can be critical, especially given the steric hindrance of the 2,2-dimethyl group.[11]

Coupling Reagent CombinationProsConsTypical Yield Range
EDC / Oxyma or HOBt Cost-effective, water-soluble byproducts (for EDC).[8][10]Can be slower with sterically hindered amines.65-85%
HATU / DIPEA Very fast and highly efficient, even for difficult couplings.More expensive, potential for guanidinylation side reactions.80-95%
PyBOP / DIPEA Robust and effective for hindered couplings.Byproducts can complicate purification.75-90%
DEPBT / Base Known to cause very little epimerization; excellent for hindered couplings.[10][12][13]Less common than other reagents.70-90%

Troubleshooting Tips:

  • Low Yield: The coupling may be sluggish due to steric hindrance. Consider switching to a more potent coupling reagent like HATU or allowing the reaction to proceed for a longer duration (up to 24 hours).

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate. Confirm that 2 full equivalents of base were used to both neutralize the HCl salt and drive the reaction.

  • Side Reactions: If using carbodiimides without an additive like Oxyma/HOBt, N-acylurea formation can occur, capping the activated acid. Always use an additive.[9]

Broader Applications in Multicomponent Reactions

Beyond standard peptide coupling, primary amino esters like Ethyl 3-amino-2,2-dimethylpropanoate can serve as the amine component in multicomponent reactions, such as the Ugi reaction. This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like scaffolds, offering a powerful route to diverse chemical libraries.[14][15][16][17]

Conclusion

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a strategically vital building block for medicinal chemists and peptide scientists. Its gem-dimethyl group provides a reliable method for introducing conformational constraints, leading to peptidomimetics with enhanced structural definition, improved proteolytic stability, and potentially greater therapeutic efficacy. The protocols outlined herein provide a robust and validated framework for the successful incorporation of this versatile moiety into novel peptide-based drug candidates.

References

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  • Ethyl 3-amino-2,2-dimethylpropanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Royal Society of Chemistry. [Link]

  • Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. PubMed, National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF A NEW α-AMINO ACID, S-METHYL-β,β-DIMETHYLCYSTEINE. Europe PMC. [Link]

  • 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride. Chemdad. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. PubMed Central, National Center for Biotechnology Information. [Link]

  • Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt, University of Pittsburgh. [Link]

  • Beta-alanine-based dendritic beta-peptides: dendrimers possessing unusually strong binding ability towards protic solvents and their self-assembly into nanoscale aggregates through hydrogen-bond interactions. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. Beilstein Journal of Organic Chemistry. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central, National Center for Biotechnology Information. [Link]

  • Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. International Journal of Peptide and Protein Research. [Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central, National Center for Biotechnology Information. [Link]

  • Solvent-mediated conformational transition in beta-alanine containing cyclic peptides. VIII. PubMed, National Center for Biotechnology Information. [Link]

  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PubMed Central, National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease. PubMed Central, National Center for Biotechnology Information. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed, National Center for Biotechnology Information. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • β-Peptidic Peptidomimetics. Accounts of Chemical Research, ACS Publications. [Link]

  • Neighbor effect on conformational spaces of alanine residue in azapeptides. PubMed Central, National Center for Biotechnology Information. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Four typical conformations of the alanine dipeptide analogue. ResearchGate. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, MDPI. [Link]

  • Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, Royal Society of Chemistry. [Link]

  • Design and synthesis of novel bioactive peptides and peptidomimetics. Milan University Institutional Research Archive. [Link]

  • Conformation dependence of the DαDα stretch mode in peptides: Side-chain influence in dipeptide structures. PubMed, National Center for Biotechnology Information. [Link]

  • Beta-alanine containing cyclic peptides with predetermined turned structure. V. PubMed, National Center for Biotechnology Information. [Link]

  • Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. PubMed, National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance in Peptidomimetics

In the landscape of modern drug discovery, the pursuit of molecules with enhanced stability, predictable conformations, and improved biological activity is paramount. Peptides, while offering high specificity and potency, are often plagued by rapid proteolytic degradation and poor oral bioavailability. This has led to the rise of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but with improved drug-like properties. A key strategy in the design of peptidomimetics is the incorporation of conformationally constrained amino acids. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (Et-β³-hGly-HCl) serves as a valuable and strategically designed building block in this endeavor. Its core value lies in the gem-dimethyl substitution on the α-carbon of a β-amino acid scaffold, a feature that imparts significant steric hindrance and conformational rigidity.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride as a precursor for the synthesis of the sterically hindered β-amino acid, 3-amino-2,2-dimethylpropionic acid (β-Api), and its subsequent incorporation into novel peptide-based therapeutics. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the challenges and solutions associated with handling this unique building block.

Chemical Properties and Specifications

A foundational understanding of the physicochemical properties of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is essential for its effective application.

PropertyValueReference
CAS Number 80253-38-9[1]
Molecular Formula C₇H₁₅NO₂·HCl[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in water and polar organic solvents

Core Application: A Gateway to Conformationally Constrained β-Peptides

The primary application of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in drug discovery is as a stable, readily available precursor to 3-amino-2,2-dimethylpropionic acid (β-Api). The gem-dimethyl group on the α-carbon of β-Api introduces a significant conformational constraint, restricting the rotation around the Cα-Cβ bond. When incorporated into a peptide backbone, this constraint influences the local and global conformation of the molecule, often promoting the formation of stable secondary structures such as helices and turns.[2] These well-defined conformations can lead to enhanced binding affinity and selectivity for biological targets.[3]

Furthermore, the steric bulk of the gem-dimethyl group can provide a "steric shield," protecting the adjacent peptide bonds from enzymatic degradation by proteases.[4] This increased proteolytic stability is a highly desirable attribute for peptide-based drug candidates, potentially leading to a longer in vivo half-life.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride to 3-Amino-2,2-dimethylpropionic acid (β-Api)

This protocol details the saponification of the ethyl ester to yield the free β-amino acid, which is the key building block for subsequent peptide synthesis.

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq) in a mixture of water and a co-solvent such as THF or methanol (e.g., 1:1 v/v). The use of a co-solvent aids in the dissolution of the starting material.

  • Saponification: To the stirred solution, add a solution of LiOH (1.1 - 1.5 eq) or NaOH (1.1 - 1.5 eq) in water dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 6-7 with 1M HCl. The product, 3-amino-2,2-dimethylpropionic acid, is zwitterionic and will precipitate out of the solution at its isoelectric point.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of diethyl ether.

  • Drying: Dry the isolated 3-amino-2,2-dimethylpropionic acid under vacuum to a constant weight. The product can be used in the next step without further purification if a high purity starting material was used.

Protocol 2: N-Terminal Protection of 3-Amino-2,2-dimethylpropionic acid (β-Api)

For use in solid-phase peptide synthesis (SPPS), the amino group of β-Api must be protected with a suitable protecting group, typically Fmoc or Boc.

Materials:

  • 3-Amino-2,2-dimethylpropionic acid (from Protocol 1)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (for Fmoc protection):

  • Dissolution: Dissolve 3-amino-2,2-dimethylpropionic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of Na₂CO₃.

  • Reaction: To the stirred solution, add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove excess Fmoc-Cl and other impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. The Fmoc-protected amino acid will precipitate.

    • Extract the product into ethyl acetate (3x).

  • Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield Fmoc-3-amino-2,2-dimethylpropionic acid. The product can be further purified by recrystallization or column chromatography if necessary.[5]

Protocol 3: Peptide Coupling of Fmoc-β-Api-OH in Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of β-Api necessitates the use of potent coupling reagents and optimized conditions to ensure efficient amide bond formation.

Materials:

  • Fmoc-3-amino-2,2-dimethylpropionic acid (Fmoc-β-Api-OH)

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent: e.g., Dicyclohexylcarbodiimide (DCC)[6], 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Additive: 1-Hydroxybenzotriazole (HOBt)[6] or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF. Perform the N-terminal Fmoc deprotection using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vial, pre-activate the Fmoc-β-Api-OH (3-5 eq) with the coupling reagent (e.g., DCC, 3-5 eq) and an additive (e.g., HOBt, 3-5 eq) in DMF for 10-15 minutes. Alternatively, for aminium/uronium salt-based reagents like HATU, dissolve Fmoc-β-Api-OH (3-5 eq), HATU (3-5 eq), and HOAt (3-5 eq) in DMF and add DIPEA (6-10 eq) just before adding to the resin.

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature for an extended period (e.g., 2-4 hours, or even overnight) to ensure complete coupling. The increased reaction time is often necessary to overcome the steric hindrance.[7]

  • Monitoring: Monitor the coupling efficiency using a qualitative test such as the Kaiser test.[7] If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

G cluster_hydrolysis Protocol 1: Hydrolysis cluster_protection Protocol 2: N-Protection cluster_coupling Protocol 3: Peptide Coupling (SPPS) Et-beta-hGly-HCl Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride LiOH LiOH / H₂O, THF Et-beta-hGly-HCl->LiOH beta-Api 3-Amino-2,2-dimethylpropionic acid (β-Api) LiOH->beta-Api beta-Api_prot 3-Amino-2,2-dimethylpropionic acid (β-Api) Fmoc-Cl Fmoc-Cl / Na₂CO₃, Dioxane beta-Api_prot->Fmoc-Cl Fmoc-beta-Api Fmoc-β-Api-OH Fmoc-Cl->Fmoc-beta-Api Fmoc-beta-Api_coup Fmoc-β-Api-OH Coupling_Reagents DCC/HOBt or HATU/HOAt DIPEA, DMF Fmoc-beta-Api_coup->Coupling_Reagents Resin-Peptide-NH2 Resin-Peptide-NH₂ Resin-Peptide-NH2->Coupling_Reagents Resin-Peptide-beta-Api Resin-Peptide-β-Api Coupling_Reagents->Resin-Peptide-beta-Api

Field-Proven Insight: Application in the Synthesis of a Renin Inhibitor Intermediate

While direct incorporation into a marketed drug is not widely documented, the structural motif of 3-amino-2,2-dimethylpropanoic acid is found in key intermediates for potent therapeutic agents. For instance, the related compound, 3-amino-2,2-dimethylpropanamide, is a crucial building block in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[8] This highlights the pharmaceutical industry's interest in the unique structural features offered by this class of sterically hindered amino acid derivatives. The gem-dimethyl group in these building blocks plays a critical role in orienting the side chains of the final drug molecule for optimal interaction with the target enzyme's active site.

Troubleshooting and Expert Recommendations

  • Incomplete Hydrolysis: If the saponification reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. Ensure that a sufficient excess of base is used.

  • Low Yields in N-Protection: The aqueous work-up can be challenging due to the amphiphilic nature of the product. Ensure thorough extraction with ethyl acetate. If the product remains in the aqueous layer, saturation with NaCl may improve extraction efficiency.

  • Difficult Peptide Coupling: As previously mentioned, the steric hindrance of β-Api is the primary challenge.

    • Choice of Coupling Reagent: For highly hindered couplings, consider using more potent reagents such as COMU® or PyAOP.[9]

    • Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents is recommended.

    • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can improve the reaction rate, but this should be done with caution to avoid racemization.

    • Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[10]

G Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-β-Api-OH (Extended Time) Wash1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash2 DMF Wash Kaiser_Test->Wash2 Negative Recouple Recouple with Fresh Reagents Kaiser_Test->Recouple Positive Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Recouple->Coupling

Conclusion

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists aiming to design next-generation peptidomimetics. By providing access to the conformationally constrained and proteolytically resistant β-amino acid, 3-amino-2,2-dimethylpropionic acid, it enables the synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. While the handling of this sterically hindered building block requires careful optimization of reaction conditions, the potential benefits in terms of enhanced biological activity and stability make it a valuable asset in the drug discovery arsenal. The protocols and insights provided in this application note are intended to empower researchers to confidently and effectively incorporate this unique building block into their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers incorporating Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into their peptide synthesis workflows. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the unique challenges presented by this sterically hindered β-amino acid. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common side reactions and optimize your synthesis outcomes.

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate is a β-amino acid derivative characterized by a gem-dimethyl substitution at the α-carbon. This unique structure imparts significant steric hindrance and introduces a flexible β-amino acid backbone.[1][2] While these properties are highly valuable for designing peptides with constrained conformations, enhanced proteolytic stability, and novel secondary structures, they also present specific challenges during solid-phase peptide synthesis (SPPS).[3][4] The bulky nature of the residue can impede reaction kinetics, leading to side reactions that compromise peptide purity and yield.[5][6]

This guide addresses the most common issues encountered when using this building block, providing mechanistic explanations and field-proven solutions to ensure the integrity of your research.

Troubleshooting Guide: Common Side Reactions & Solutions

This section directly addresses specific problems in a question-and-answer format, providing causal analysis and actionable recommendations.

Question 1: I'm observing a very low coupling efficiency when trying to acylate the amine of Ethyl 3-amino-2,2-dimethylpropanoate or when coupling its carboxyl group. What's causing this and how can I fix it?

Answer:

This is the most common issue and is primarily due to the significant steric hindrance imposed by the gem-dimethyl group at the Cα position. This bulkiness physically obstructs the approach of the activated carboxyl group to the amine (and vice-versa), drastically slowing down the rate of peptide bond formation.[1][5] Standard coupling protocols are often insufficient to achieve complete reaction, leading to low yields and deletion sequences.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)Scientific Rationale
Inadequate Coupling Reagent Switch to high-reactivity uronium/aminium or phosphonium salt reagents such as HATU, HCTU, HBTU, or PyAOP .[7]These reagents form highly reactive OAt or Oxyma esters, which are more effective at overcoming the high activation energy associated with sterically hindered couplings compared to standard carbodiimides like DCC/DIC.[5][6]
Suboptimal Reaction Conditions 1. Double Couple: Perform the coupling step twice with a fresh portion of activated amino acid and reagents.[7] 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). 3. Elevate Temperature: Carefully increase the reaction temperature to 40-50°C to provide the necessary energy to overcome the steric barrier.A second coupling helps drive the reaction to completion if the first was unsuccessful.[7] Higher concentrations increase the probability of successful reactive encounters. Elevated temperatures increase molecular motion and provide the activation energy needed for the reaction to proceed.
Peptide Aggregation on Resin 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 20% Dimethyl Sulfoxide (DMSO) to the DMF.[8][9] 2. Add Chaotropic Salts: Incorporate salts like LiCl or KSCN into the reaction mixture.The hydrophobic dimethylpropanoate moiety can contribute to peptide aggregation on the solid support, hiding reactive sites.[5][10] NMP and DMSO are better at solvating peptide chains and disrupting secondary structures. Chaotropic salts interfere with hydrogen bonding, breaking up aggregates.
Reduced Nucleophilicity Ensure the reaction medium is sufficiently basic to deprotonate the amine fully. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.The steric bulk can also reduce the inherent nucleophilicity of the amine. Ensuring it is fully deprotonated and available for reaction is critical. Using a hindered base prevents side reactions with the activated acid.
Question 2: My LC-MS analysis shows a significant peak with a mass corresponding to my target peptide minus the Ethyl 3-amino-2,2-dimethylpropanoate residue. What is this impurity?

Answer:

This impurity is a "deletion sequence," a direct consequence of the incomplete coupling described in Question 1.[11] If the Ethyl 3-amino-2,2-dimethylpropanoate fails to couple to the growing peptide chain, the unreacted N-terminal amine of the chain will be available to react in the next coupling cycle. This results in a final peptide that is missing the intended hindered residue. These deletion sequences can be difficult to separate from the target peptide during purification due to similar physicochemical properties.[12]

Prevention and Mitigation Strategy:

The primary strategy is to ensure complete coupling using the methods outlined in Question 1. Additionally, a "capping" step can be implemented.

  • Capping: After the coupling step, treat the resin with a highly reactive, non-hindered acylating agent like Acetic Anhydride or N-acetylimidazole .

    • Scientific Rationale: This will permanently block any unreacted N-terminal amines by acetylating them. These capped, truncated sequences are chemically different from the full-length peptide (more hydrophobic and lacking a free amine at that position), making them much easier to separate during the final RP-HPLC purification.[13]

cluster_0 Troubleshooting: Low Coupling Yield start Low Coupling Yield Detected (e.g., Positive Ninhydrin Test) reagent Use Potent Coupling Reagent? (HATU, HCTU, etc.) start->reagent conditions Optimize Conditions? (Double Couple, Temp ↑) reagent->conditions No / Still Low success Coupling Complete reagent->success Yes solvent Address Aggregation? (NMP, Chaotropic Salts) conditions->solvent No / Still Low conditions->success Yes cap Implement Capping Step (Acetic Anhydride) solvent->cap No / Still Low solvent->success Yes cap->success Yes (Impurity Profile Improved)

Caption: Troubleshooting workflow for low coupling yield.
Question 3: My peptide is cleaving from the resin prematurely, especially when the β-amino acid is near the C-terminus. Why is this happening?

Answer:

This side reaction is likely due to an intramolecular cyclization, which is mechanistically similar to diketopiperazine (DKP) formation.[14][15] This is particularly prevalent in Fmoc-based synthesis. After the Fmoc group is removed from the second residue on the resin, the now-free N-terminal amine can attack the ester linkage that anchors the peptide to the resin.

Because Ethyl 3-amino-2,2-dimethylpropanoate is a β-amino acid, the resulting cyclic structure would be a seven-membered ring rather than the six-membered ring of a traditional DKP. This cyclization cleaves the peptide from the solid support, leading to a significant loss of yield.

Mitigation Strategies:

  • Use a Sterically Hindered Resin: Synthesize the peptide on a 2-Chlorotrityl chloride (2-CTC) resin . The bulky trityl group physically shields the ester linkage, making the intramolecular nucleophilic attack less favorable.[8]

  • Utilize a Dipeptide Building Block: If possible, synthesize the dipeptide containing your β-amino acid and the subsequent residue in solution first. Then, couple this pre-formed dipeptide to the resin. This strategy completely bypasses the vulnerable dipeptide-on-resin stage where this cyclization is most likely to occur.[8]

Intramolecular Cyclization Side Reaction Resin Solid Support (Resin) Peptide H₂N-CH₂-C(CH₃)₂-C(=O) NH-R¹... Linker-Resin Peptide:f0->Peptide:f2 Intramolecular Attack Product Cyclic Product (Cleaved) Peptide->Product Results in Premature Cleavage Attack Nucleophilic Attack

Sources

Technical Support Center: Improving the Solubility of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. This guide is structured to provide practical, in-depth solutions to common solubility challenges encountered during chemical synthesis. By understanding the underlying chemical principles, you can make informed decisions to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in common organic solvents?

A1: As a hydrochloride salt, this compound is ionic and therefore polar.[1][2] It exhibits good solubility in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol). However, its solubility is significantly limited in many common aprotic organic solvents used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate. This is due to the inability of these less polar solvents to effectively solvate the charged amine salt.[1]

Q2: My reaction requires an aprotic solvent, but the Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is not dissolving. What is the primary reason for this?

A2: The poor solubility stems from a polarity mismatch. The energy required to break the crystal lattice of the ionic salt is greater than the energy released when it is solvated by a nonpolar or moderately polar aprotic solvent. For reactions like amide bond formation, where the free amine is the nucleophile, the protonated form (the hydrochloride salt) is unreactive.[3]

Q3: Can I simply heat the reaction to force it to dissolve?

A3: While increasing the temperature can improve solubility, it may not be a universally suitable solution. You must consider the thermal stability of all reactants, reagents, and the solvent. Forcing dissolution at high temperatures could lead to decomposition or unwanted side reactions. It is generally a less preferred method compared to chemical modification.

Q4: Is it always necessary to use the hydrochloride salt directly?

A4: No. The hydrochloride salt is often supplied due to its stability and ease of handling compared to the free amine. For many reactions, the more reactive and organo-soluble free amine is the desired species. Converting the salt to the free amine is a common and highly effective strategy to overcome solubility issues.[3]

Troubleshooting Guide: Strategies for Enhancing Solubility

Here we present a series of troubleshooting strategies, from simple solvent adjustments to chemical modifications, to address the solubility of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Scenario 1: The amine salt is a solid suspension in the chosen reaction solvent.

Analysis: This indicates that the solvent lacks the necessary polarity to dissolve the salt.

Solutions:

  • In-situ Free-Basing with an Organic Base: This is often the most straightforward approach for anhydrous, moisture-sensitive reactions.[4]

    • Method: Add a stoichiometric amount (typically 1.1-1.5 equivalents) of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the suspension of the amine salt in the organic solvent.[3][4][5] The tertiary amine will deprotonate the ammonium salt, generating the free amine which is soluble in the organic solvent, and the corresponding triethylammonium or diisopropylethylammonium chloride salt.[5]

    • Advantages: This is a one-pot method that avoids an aqueous workup.

    • Considerations: The resulting ammonium salt may precipitate or remain in solution. Ensure that this byproduct does not interfere with your reaction or purification.

  • Conversion to Free Amine via Aqueous Workup: This method is ideal when the presence of an additional base and its salt is undesirable in the reaction.

    • Method: Dissolve the hydrochloride salt in water and add an organic solvent like dichloromethane (DCM) or ethyl acetate. Neutralize the aqueous layer with a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the solution is basic.[6] The free amine will be extracted into the organic layer. Subsequent washing, drying, and solvent removal will yield the pure, soluble free amine.

    • Advantages: Provides the clean, isolated free amine for reaction.

    • Considerations: This adds an extra step to the overall synthesis.

  • Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving a solid salt and an organic liquid phase.[7][8]

    • Method: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the movement of an anionic reactant from an aqueous or solid phase into the organic phase where the reaction occurs.[8][9][10]

    • Advantages: Can avoid the need for harsh conditions or completely anhydrous systems. It is also considered a "green" chemistry technique as it can reduce the need for organic solvents.[8]

    • Considerations: The catalyst must be chosen carefully to be effective for the specific reaction.

Decision-Making Workflow for Solubility Enhancement

G A Start: Insoluble Amine HCl Salt B Is the reaction moisture-sensitive? A->B F Is the reaction biphasic (solid/liquid or liquid/liquid)? A->F Alternative Path C Can a tertiary amine base and its HCl salt be tolerated in the reaction? B->C Yes E Perform aqueous workup to isolate the free amine B->E No D In-situ free-basing with organic base (e.g., TEA, DIPEA) C->D Yes C->E No H Reaction setup is now optimized D->H E->H G Consider Phase-Transfer Catalysis (PTC) F->G Yes G->H

Caption: A logical guide to selecting the appropriate solubility enhancement method.

Detailed Experimental Protocols

Protocol 1: In-Situ Free-Basing for Anhydrous Reactions

This protocol is exemplified for an amide coupling reaction.

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled

  • Acid chloride

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 eq) to a dry, inerted reaction flask.

  • Add anhydrous DCM to the desired concentration.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add TEA (1.2 eq) dropwise with stirring.

  • Allow the mixture to stir at 0 °C for 15 minutes. The free amine is now generated in solution.

  • Slowly add the acid chloride (1.0 eq) and let the reaction warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

Self-Validation: The formation of a white precipitate (triethylammonium chloride) is a strong indication of successful free-basing. The progress of the subsequent reaction confirms the availability of the nucleophilic free amine.

Protocol 2: Isolation of the Free Amine via Extraction

Materials:

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in deionized water in a separatory funnel.

  • Add an equal volume of DCM.

  • Carefully add the saturated NaHCO₃ solution portion-wise. Swirl and vent frequently to release the CO₂ gas produced. Continue until effervescence ceases.

  • Shake the separatory funnel vigorously and allow the layers to separate.

  • Drain the lower organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Self-Validation: The cessation of gas evolution upon bicarbonate addition indicates complete neutralization. The purity of the isolated free amine can be confirmed by ¹H NMR spectroscopy.

Summary of Approaches
Method Pros Cons Best Suited For
In-situ Free-Basing One-pot, fast, suitable for anhydrous conditions.Introduces a stoichiometric amount of base and its salt into the reaction.Moisture-sensitive reactions where the byproducts are benign.
Aqueous Workup Provides a clean, isolated free amine.Requires an additional synthetic step and the use of water.Reactions where the presence of additional bases or salts is detrimental.
Phase-Transfer Catalysis Uses catalytic amounts of the agent, can be "greener".Requires optimization of the catalyst and reaction conditions.Biphasic reactions, especially large-scale industrial processes.

References

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • Wikipedia.
  • Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine. YouTube.
  • Google Patents.
  • OperaChem. (2023, July 2).
  • Benchchem. An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.
  • ResearchGate.
  • Industrial Phase-Transfer C
  • CymitQuimica.
  • Chemistry Stack Exchange. (2016, December 22).
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Chemistry Guru. (2023, February 6). Increase Solubility of Sparingly Soluble Salts. YouTube.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.
  • Arctom. CAS NO.
  • Next Peptide.
  • Sigma-Aldrich.
  • PubChem.
  • SciELO. (2008, January 28). Article.
  • PubChem. Ethyl 3-{[2-(dimethylamino)
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

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Technical Support Center: Preventing Racemization During the Coupling of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during the coupling of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. Here, we provide in-depth troubleshooting advice, frequently asked questions, and expert insights grounded in established chemical principles to help you navigate the complexities of your peptide synthesis experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in peptide synthesis?

A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (D and L forms) of a chiral molecule from a single enantiomer.[1] In the context of peptide synthesis, this is a significant issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[2] The formation of even small amounts of the undesired diastereomer can lead to a final product with reduced potency, altered pharmacological properties, or increased immunogenicity.

Q2: Is Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride particularly susceptible to racemization?

A2: Ethyl 3-amino-2,2-dimethylpropanoate is a β-amino acid. While the primary focus of racemization studies has been on α-amino acids, the fundamental mechanisms can still apply. The key factor for racemization is the acidity of the proton on the α-carbon (the carbon bearing the amino group). The gem-dimethyl groups at the 2-position of this specific molecule introduce significant steric hindrance. This steric bulk can, in some instances, hinder the approach of the base required for proton abstraction, potentially reducing the rate of racemization compared to less hindered amino acids. However, it does not eliminate the risk, and careful control of reaction conditions remains crucial.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: Racemization during peptide coupling reactions primarily proceeds through two base-catalyzed pathways[3]:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is highly acidic and can be readily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either face, leading to a mixture of stereoisomers.[4][5][6]

  • Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either side, resulting in racemization. This pathway is generally less common but can become significant under strongly basic conditions.[1][3]

Q4: How can I detect and quantify racemization in my final product?

A4: Several analytical techniques can be employed to detect and quantify the extent of racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method that separates enantiomers based on their differential interaction with a chiral stationary phase. It offers high sensitivity and resolution.[7][8]

  • Capillary Electrophoresis (CE): CE provides excellent resolution and sensitivity for separating charged enantiomers, often with the use of a chiral selector in the running buffer.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than HPLC or CE, NMR can be used to distinguish between diastereomers, often with the aid of chiral derivatizing or solvating agents that induce chemical shift differences.[7]

For quantitative analysis, it is common to hydrolyze the peptide and then analyze the resulting amino acids using a chiral method, often after derivatization with a reagent like Marfey's reagent.[7][9]

II. Troubleshooting Guide: High Racemization Levels

This section provides a structured approach to troubleshooting and optimizing your coupling reactions to minimize racemization.

Problem: Unexpectedly high levels of the undesired diastereomer detected in the product.

Below is a logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base Choice & Stoichiometry reagent->base temp Step 3: Check Reaction Temperature base->temp solvent Step 4: Consider Solvent Effects temp->solvent analysis Step 5: Re-analyze Optimized Product solvent->analysis end Racemization Minimized analysis->end

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Coupling Reagent and Additives

The choice of coupling reagent is a primary factor in controlling racemization.

  • Probable Cause: Use of a highly reactive coupling reagent without appropriate racemization-suppressing additives. Carbodiimides like DCC and EDC, when used alone, are known to cause significant racemization.[10][11]

  • Corrective Action:

    • Incorporate Additives: If using a carbodiimide (e.g., DIC, EDC), always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][4][11] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[12][13] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[13][14][15]

    • Switch to Onium Salts: Consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HATU, HBTU, HCTU, COMU) based coupling reagents.[4][16] These reagents are generally considered "low-racemization" as they are designed to form active esters in situ.[3] Phosphonium reagents are often associated with lower levels of racemization compared to uronium-based reagents.[16]

Coupling SystemAdditiveTypical % Racemization (Model Systems)
DICNoneHigh
DICHOBtLow to Moderate[10]
DICHOAt / OxymaPureLow[4][15]
HCTUNoneVery Low[2]
HATUNoneVery Low[17]
PyBOPNoneVery Low[17]

Note: The data presented are compiled from various literature sources for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

Step 2: Assess Base Choice and Stoichiometry

The presence, strength, and steric hindrance of the base play a crucial role.[3]

  • Probable Cause: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of a moderately strong base like N,N-diisopropylethylamine (DIPEA).[14] Stronger bases can accelerate the abstraction of the alpha-proton, leading to increased racemization.[3]

  • Corrective Action:

    • Select a Weaker or More Hindered Base: Switch to a weaker base like N-methylmorpholine (NMM) (pKa ~7.4) or a more sterically hindered base like 2,4,6-collidine (pKa ~7.4).[3][14]

    • Optimize Base Stoichiometry: Since Ethyl 3-amino-2,2-dimethylpropanoate is supplied as a hydrochloride salt, one equivalent of base is required to neutralize the salt and liberate the free amine. When using onium salt coupling reagents, an additional equivalent of base is typically needed for the activation step. Avoid using a large excess of base. For carbodiimide-mediated couplings, if the amino component is not a salt, no additional base may be necessary, which helps to minimize racemization.[4][18]

Step 3: Check Reaction Temperature

Higher temperatures accelerate most reactions, including the pathways leading to racemization.

  • Probable Cause: The coupling reaction is being performed at an elevated temperature.

  • Corrective Action:

    • Lower the Reaction Temperature: Perform the coupling reaction at 0 °C or room temperature.[19]

    • Microwave Synthesis Considerations: If using microwave-assisted peptide synthesis, reducing the coupling temperature can significantly limit racemization, especially for sensitive amino acids.[19][20]

Step 4: Consider Solvent Effects

The polarity of the solvent can influence the rate of racemization.

  • Probable Cause: Use of a highly polar solvent that may favor the formation of the oxazolone intermediate.

  • Corrective Action: While solvent choice is often dictated by solubility, consider using less polar solvents or solvent mixtures where possible (e.g., a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)) to potentially reduce racemization rates.[21]

III. Expert Insights: The Chemistry of Racemization Control

As a Senior Application Scientist, my experience has shown that a proactive, mechanistically informed approach to experiment design is the most effective way to prevent racemization.

The Central Role of the Activated Intermediate

The crux of the racemization problem lies in the nature of the activated carboxylic acid intermediate. The goal is to generate an intermediate that is reactive enough to couple efficiently with the amine component but stable enough to resist intramolecular cyclization to the oxazolone or direct deprotonation.

Racemization_Mechanism cluster_0 Desired Pathway cluster_1 Racemization Pathway AminoAcid N-Protected Amino Acid ActiveEster Reactive Intermediate (e.g., OAt-ester) AminoAcid->ActiveEster Coupling Reagent + Additive (HOAt) Peptide Desired Peptide (Stereochemically Pure) ActiveEster->Peptide + Amine Component (Fast Coupling) Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Base (Slow, Suppressed) AchiralIntermediate Achiral Intermediate Oxazolone->AchiralIntermediate + Base (Fast) RacemicPeptide Racemic Peptide (Mixture of Diastereomers) AchiralIntermediate->RacemicPeptide + Amine Component

Caption: Competing pathways of peptide coupling and racemization.

Additives like HOAt and OxymaPure are superior because they form active esters that are both highly reactive towards the amine nucleophile and sterically or electronically disfavored from cyclizing to the oxazolone.[13][15] The nitrogen atom in the pyridine ring of HOAt, for instance, is thought to stabilize the active ester intermediate, accelerating the desired coupling reaction while suppressing the racemization pathway.[5]

Onium Salts: A Built-in Safety Mechanism

Modern onium salt reagents (phosphonium and aminium/uronium types) were developed specifically to address the shortcomings of carbodiimides. They essentially combine the activator and the racemization suppressant into a single molecule. For example, HATU is the aminium salt derived from HOAt. When it reacts with a carboxylic acid in the presence of a base, it directly generates the highly reactive OAt-ester, bypassing the problematic O-acylisourea intermediate of carbodiimides.[17][22]

Phosphonium reagents like PyBOP are often considered even safer regarding racemization.[16] They are generally more stable in solution and do not carry the risk of a side reaction known as guanidinylation, which can occur with uronium reagents and lead to chain termination.[16][23]

IV. Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling

This protocol outlines a robust starting point for coupling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride while minimizing racemization.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.

  • Amine Addition: To this solution, add Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.1 eq) followed by a sterically hindered or weak base (e.g., DIPEA, 2.0 eq or NMM, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS). If necessary, the reaction can be cooled to 0 °C to further suppress racemization.

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC as required.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol describes a general method for determining the enantiomeric excess of your product.

  • Sample Preparation: Prepare a standard solution of your purified dipeptide product in the HPLC mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Select a chiral stationary phase appropriate for your analyte (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized for your specific dipeptide.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide bond or an aromatic protecting group absorbs (e.g., 220 nm or 254 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of your sample.

    • Record the chromatogram. The two diastereomers should appear as two separate peaks.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of the undesired diastereomer using the formula: % Undesired Diastereomer = (Area of undesired peak / (Area of desired peak + Area of undesired peak)) * 100

This guide provides a comprehensive framework for understanding, troubleshooting, and preventing racemization during the coupling of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. By applying these principles and protocols, you can significantly enhance the stereochemical purity and overall quality of your synthetic peptides.

V. References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. [Link]

  • Watson International. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. [Link]

  • Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Royal Society of Chemistry. (2012). Recent development of peptide coupling reagents in organic synthesis. Org. Biomol. Chem.[Link]

  • ResearchGate. (2018). Racemization in peptide synthesis. [Link]

  • National Institutes of Health. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Zhang, Y., & Wu, Z. (2003). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Combinatorial Chemistry. [Link]

  • Organic Chemistry. (2021). PyBrOP Peptide Coupling Mechanism. [Link]

  • SlideShare. (2015). Racemization in peptide synthesis. [Link]

  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]

  • American Chemical Society. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]

  • National Institutes of Health. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B. [Link]

Sources

Deprotection challenges with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the deprotection of N-protected ethyl 3-amino-2,2-dimethylpropanoate derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of removing amine protecting groups from this sterically hindered scaffold. The unique 2,2-dimethyl substitution (a neopentyl-like environment) proximal to both the amino and ester functionalities presents specific challenges that require careful consideration of reaction conditions to ensure high yield and purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with deprotecting N-protected ethyl 3-amino-2,2-dimethylpropanoate?

A1: The core challenge stems from the significant steric hindrance created by the gem-dimethyl group adjacent to the nitrogen atom. This bulkiness can impede the access of reagents to the protected amine, slowing down the deprotection reaction. A secondary but equally important challenge is the potential for simultaneous hydrolysis of the ethyl ester under many standard deprotection conditions, particularly with strong acids or bases.[1][2][3]

Q2: Which common amine protecting groups are suitable for this scaffold, and what are their general deprotection conditions?

A2: The choice of protecting group is critical and should be made with the downstream deprotection strategy in mind. The most common groups are:

  • Boc (tert-butoxycarbonyl): Generally preferred due to its removal under acidic conditions which can be tuned to minimize ester hydrolysis.[][5] It is typically removed with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6]

  • Cbz (benzyloxycarbonyl): A versatile group that is stable to acidic and basic conditions.[7] It is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is very mild and orthogonal to the ethyl ester.[7][8]

Q3: Can I use basic conditions to deprotect my amine if I have a base-labile protecting group?

A3: It is highly discouraged. The ethyl ester is susceptible to base-catalyzed hydrolysis (saponification), which is typically an irreversible reaction that leads to the formation of the corresponding carboxylate salt.[3][9][10] This side reaction would be competitive with the deprotection of most base-labile amine protecting groups.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the observed problems and actionable solutions.

Scenario 1: Incomplete or Sluggish Boc Deprotection

Q: I am attempting to deprotect my N-Boc-ethyl 3-amino-2,2-dimethylpropanoate derivative using standard TFA/DCM conditions, but the reaction is extremely slow or stalls after partial conversion. Why is this happening and what can I do?

A: The primary cause is the steric hindrance from the 2,2-dimethyl group. This bulky arrangement shields the Boc-protected amine, making it difficult for the acid to protonate the carbamate oxygen, which is the initial step in the deprotection mechanism.[6][11] The reaction rate is therefore significantly reduced compared to less hindered amines.

Troubleshooting Workflow for Incomplete Boc Deprotection

start Incomplete Boc Deprotection Observed check_reagents Verify Reagent Quality (Anhydrous TFA, Dry DCM) start->check_reagents increase_time Increase Reaction Time (Monitor by TLC/LC-MS) check_reagents->increase_time Reagents OK increase_temp Increase Reaction Temperature (e.g., 0°C to RT or 40°C) increase_time->increase_temp Still Incomplete final_check Problem Solved? increase_time->final_check Complete stronger_acid Switch to Stronger Acid System (e.g., HCl in Dioxane/EtOAc) increase_temp->stronger_acid Still Incomplete increase_temp->final_check Complete scavenger Add a Cation Scavenger (e.g., Anisole, Thioanisole, TIS) stronger_acid->scavenger Consider Side Reactions stronger_acid->final_check Complete scavenger->final_check Implement & Monitor

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

Solutions & Protocols
  • Increase Reaction Time and/or Temperature:

    • Rationale: For sterically hindered substrates, extended reaction times (e.g., 4-24 hours) are often necessary. Gentle heating (e.g., to 40°C) can also increase the reaction rate, but must be done cautiously to avoid ester hydrolysis.

    • Protocol: Dissolve the Boc-protected substrate in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M). Add trifluoroacetic acid (TFA) (5-10 equivalents). Stir at room temperature and monitor the reaction progress every 2-4 hours using TLC or LC-MS. If the reaction is slow, consider heating the mixture to 35-40°C in a sealed vial.

  • Use a Stronger Acid System:

    • Rationale: Gaseous HCl passed through a solution or a pre-made solution of HCl in a solvent like 1,4-dioxane or ethyl acetate is often more effective than TFA for hindered substrates.[1]

    • Protocol: Dissolve the substrate in anhydrous 1,4-dioxane or ethyl acetate (0.1-0.2 M). Add a 4M solution of HCl in dioxane (10 equivalents). Stir at room temperature for 2-6 hours. The hydrochloride salt of the deprotected amine often precipitates from the solution, which can help drive the reaction to completion.[1]

  • Consider a Milder, Alternative Reagent System:

    • Rationale: For substrates with other acid-sensitive groups, a milder system might be necessary. Oxalyl chloride in methanol has been reported to deprotect Boc groups efficiently at room temperature.[11][12]

    • Protocol: Dissolve the Boc-protected amine in anhydrous methanol (0.1 M). Cool the solution to 0°C. Slowly add oxalyl chloride (2-3 equivalents). Allow the reaction to warm to room temperature and stir for 1-4 hours.[12]

Scenario 2: Significant Ester Hydrolysis During Deprotection

Q: During my acid-catalyzed deprotection, I'm losing my ethyl ester and forming the carboxylic acid. How can I prevent this side reaction?

A: This occurs because the acidic conditions required for amine deprotection can also catalyze the hydrolysis of the ester, a reaction that is often reversible but can be problematic.[2][9][13] The presence of water is a key factor.

Mechanism of Acid-Catalyzed Ester Hydrolysis

ester Ethyl Ester (RCOOEt) protonation Protonated Carbonyl (R-C(OH+)-OEt) ester->protonation + H+ water_attack Tetrahedral Intermediate protonation->water_attack + H2O proton_transfer Protonated Ethanol Leaving Group water_attack->proton_transfer Proton Transfer elimination Carboxylic Acid (RCOOH) + EtOH proton_transfer->elimination - EtOH catalyst_regen H+ Regenerated elimination->catalyst_regen - H+

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Solutions & Protocols
  • Ensure Anhydrous Conditions:

    • Rationale: Water is a reactant in the hydrolysis reaction. Using anhydrous solvents and reagents is the most effective way to suppress this side reaction.

    • Protocol: Use freshly distilled, anhydrous solvents (e.g., DCM, dioxane). Ensure your acid (e.g., TFA, HCl solution) is also anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Lower the Reaction Temperature:

    • Rationale: Ester hydrolysis typically has a higher activation energy than Boc deprotection. Running the reaction at a lower temperature (e.g., 0°C) can selectively favor the deprotection pathway.

    • Protocol: Perform the standard deprotection protocol (e.g., TFA/DCM or HCl/dioxane) but maintain the reaction temperature at 0°C using an ice bath. Monitor carefully, as the deprotection will also be slower.

  • Switch to a Cbz Protecting Group Strategy:

    • Rationale: If acid-catalyzed hydrolysis remains a persistent issue, the most robust solution is to use a protecting group that is removed under neutral conditions. The Cbz group is ideal as it is cleaved by catalytic hydrogenolysis, which does not affect the ethyl ester.[7][14]

    • Protocol (Cbz Deprotection): Dissolve the N-Cbz protected substrate in ethanol or methanol (approx. 0.1 M). Add Palladium on carbon (10% w/w, 5-10 mol%). Place the reaction under an atmosphere of hydrogen gas (H₂) using a balloon or a hydrogenation apparatus. Stir vigorously at room temperature for 2-12 hours until the reaction is complete (monitored by TLC/LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Table 1: Comparison of Deprotection Conditions and Ester Compatibility
Protecting GroupReagent SystemTemperatureEster CompatibilityKey Consideration
Boc 20-50% TFA in DCM0°C to RTGood (with anhydrous conditions)Steric hindrance may slow reaction.
Boc 4M HCl in Dioxane0°C to RTExcellent (anhydrous)Often faster for hindered amines.
Cbz H₂, 10% Pd/C in EtOHRoom TemperatureExcellentOrthogonal to the ester; avoids acidic conditions entirely.
Pivaloyl Strong Base (e.g., LDA)-78°C to RTPoorNot recommended due to ester lability and harsh conditions.[15]
Scenario 3: Formation of t-Butyl Adducts During Boc Deprotection

Q: After Boc deprotection with TFA, I'm observing a side product with a mass corresponding to my desired product + 56 Da. What is this and how can I avoid it?

A: This side product is likely the result of N-alkylation or C-alkylation by the tert-butyl cation that is generated during the Boc deprotection.[6] The free amine product is nucleophilic and can be attacked by this highly reactive electrophile. While less common on sterically hindered amines, it can occur, especially if other nucleophilic sites are present in the molecule.

Solutions & Protocols
  • Use a Cation Scavenger:

    • Rationale: A scavenger is a compound added to the reaction mixture to trap the tert-butyl cation before it can react with your product.

    • Common Scavengers: Triisopropylsilane (TIS), Anisole, Thioanisole.

    • Protocol: To your standard TFA/DCM deprotection mixture, add a scavenger (typically 5-10% v/v). For example, a common mixture is 95:2.5:2.5 TFA:H₂O:TIS, although for your substrate, a non-aqueous system like 95:5 TFA:TIS in DCM would be preferable to protect the ester. Stir as usual. The scavenger will quench the t-butyl cation, preventing side reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids.
  • ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

Sources

Purification strategies for removing byproducts from Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested troubleshooting strategies and frequently asked questions to help you navigate the challenges of isolating this valuable amino acid ester.

Section 1: Understanding the Chemistry: Common Byproducts and Their Origins

Effective purification begins with understanding what you are trying to remove. The impurities present in your crude product are intrinsically linked to the synthetic route employed. Below, we address the most common synthetic pathways and the byproducts they typically generate.

FAQ 1.1: What are the likely impurities if I synthesize the target compound via Fischer Esterification of 3-amino-2,2-dimethylpropanoic acid?

This is a classic and direct method, but it is an equilibrium-driven reaction that can lead to several predictable byproducts.

  • Causality: The Fischer esterification involves heating an amino acid with an alcohol (ethanol) in the presence of a strong acid catalyst, often HCl gas or thionyl chloride (SOCl₂).[1][2] The acid protonates the carboxylic acid, making it more electrophilic for attack by the alcohol. However, the unprotected amine group can also act as a nucleophile.

Table 1: Common Byproducts from Fischer Esterification

Byproduct NameStructure (Example)OriginRemoval Strategy
Unreacted Starting Material3-amino-2,2-dimethylpropanoic acidIncomplete reaction.Highly polar. Easily removed by recrystallization or silica gel chromatography.
Dimer (Amide Formation)N-(3-ethoxycarbonyl-2,2-dimethylpropyl)-3-amino-2,2-dimethylpropanoic acidThe amino group of one molecule attacks the activated carboxyl group of another.Less polar than starting material but more polar than the product. Removable by chromatography.
Diethyl Sulfate Byproducts(If using H₂SO₄ as catalyst)Side reactions of the catalyst.Typically removed during aqueous workup.
SOCl₂-related impurities(If using thionyl chloride)Thionyl chloride can react with ethanol to form various sulfur-containing species.Usually volatile and removed during solvent evaporation. Aqueous workup is effective.[3]
FAQ 1.2: I used a Hofmann rearrangement to synthesize my product. What impurities should I expect?

The Hofmann rearrangement is an elegant method for converting a primary amide into a primary amine with one less carbon atom.[4][5][6] The reaction proceeds through an isocyanate intermediate, which is the source of the most common byproducts.

  • Causality: The reaction uses a reagent like sodium hypobromite (in situ from Br₂ and NaOH) to convert an amide (e.g., 3,3-dimethyl-4-oxobutanamide) to an isocyanate.[7] This intermediate is then typically hydrolyzed to the amine. However, it can also be attacked by other nucleophiles present in the reaction mixture.

Table 2: Common Byproducts from Hofmann Rearrangement

Byproduct NameStructure (Example)OriginRemoval Strategy
Unreacted Amide3,3-dimethyl-4-oxobutanamideIncomplete reaction.Typically less polar than the amine product; separable by chromatography.
Ethyl CarbamateEthyl (2,2-dimethyl-3-oxopropyl)carbamateThe isocyanate intermediate is trapped by the ethanol solvent instead of being hydrolyzed.[4][7]Often has similar polarity to the desired product, making it a challenging impurity. Requires careful chromatography.
Symmetrical Urea1,3-bis(2,2-dimethyl-3-oxopropyl)ureaThe desired amine product attacks a molecule of the isocyanate intermediate.Significantly less polar and has a higher molecular weight. Can often be removed by recrystallization.

Section 2: Purification Strategy Selection: A Logic-Based Workflow

Choosing the right purification strategy is critical for achieving high purity with good yield. The choice depends on the scale of the reaction and the nature of the impurities identified.

FAQ 2.1: How do I choose between recrystallization, chromatography, and acid-base extraction?

This is a central question in process chemistry. The optimal choice depends on the impurity profile of your crude material. A quick Thin Layer Chromatography (TLC) analysis is your most powerful decision-making tool.

Below is a decision-making workflow to guide your choice:

Purification_Workflow start Analyze Crude Product (TLC, LC-MS) decision1 What is the impurity profile? start->decision1 recrystallize Strategy: Recrystallization decision1->recrystallize One major byproduct with different polarity chromatography Strategy: Column Chromatography decision1->chromatography Multiple byproducts or byproducts with similar polarity extraction Strategy: Acid-Base Extraction decision1->extraction Significant non-basic organic impurities end_pure Pure Product recrystallize->end_pure chromatography->end_pure end_further Requires Further Purification extraction->end_further (Often followed by recrystallization)

Caption: Decision workflow for selecting a purification strategy.

Section 3: Troubleshooting Experimental Procedures

This section provides detailed, step-by-step protocols and troubleshooting for the most common purification techniques.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying crystalline solids like hydrochloride salts.[8][9]

FAQ 3.1: My product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase. This is a common problem when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of a eutectic mixture with the solvent).

Troubleshooting Flowchart:

Oiling_Out_Troubleshooting start Compound 'Oils Out' q1 Is the solution too concentrated? start->q1 a1_yes Add more hot solvent until the oil redissolves. Allow to cool slowly. q1->a1_yes Yes q2 Is the cooling rate too fast? q1->q2 No end Induce Crystallization (Scratch, Seed) a1_yes->end a2_yes Re-heat to dissolve, then insulate the flask for slow, gradual cooling. q2->a2_yes Yes q3 Is the solvent system appropriate? q2->q3 No a2_yes->end a3_no Try a different solvent system. Consider adding an anti-solvent. q3->a3_no No a3_no->end

Caption: Troubleshooting guide for when a compound oils out.

Protocol: Recrystallization from Ethanol/Ether

This is a robust method for amino acid ester hydrochlorides.[9]

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in the minimum amount of hot absolute ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.

  • Anti-Solvent Addition: Slowly add anhydrous diethyl ether to the solution with gentle swirling until it becomes faintly cloudy (the point of saturation).

  • Crystallization: Cover the flask and allow it to stand at room temperature. For improved yield, you can later place it in a refrigerator (2-8 °C).

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Column Chromatography Troubleshooting

When recrystallization fails to remove closely-related impurities, silica gel chromatography is the next logical step.[10]

FAQ 3.2: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. Why?

This issue, known as "tailing," is extremely common for basic compounds like amines on standard silica gel.

  • Causality: The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic amino group of your product interacts strongly with these acidic sites via an acid-base interaction. This strong binding prevents a clean, symmetrical elution band, leading to tailing.[11]

Protocol: Column Chromatography with a Modified Eluent

This protocol incorporates a basic modifier to suppress the unwanted interaction with the silica gel.

  • Stationary Phase: Prepare a column with silica gel (60-120 mesh is standard).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the column. This technique, known as "dry loading," often gives better resolution than loading in a liquid.

  • Mobile Phase Preparation: A typical starting eluent system is Dichloromethane (DCM) with Methanol (MeOH). To prevent tailing, add a small amount of a basic modifier.

    • Recommended Eluent: Dichloromethane:Methanol:Triethylamine (DCM:MeOH:TEA) in a ratio of 95:4.5:0.5. The TEA will compete with your amine for the acidic sites on the silica, allowing for much sharper bands.[11]

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed under high vacuum.

Section 4: References

  • Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Retrieved from

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from

  • Mishra, P. et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1). Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of a new dipeptide analogue from L-phenylalanine and ethylenediamine. Retrieved from

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from

  • Alfa Chemistry. (n.d.). Hofmann Rearrangement. Retrieved from

  • EPFL Graph Search. (n.d.). Hofmann rearrangement. Retrieved from

  • Química Organica.org. (n.d.). Amine synthesis by Hofmann rearrangement. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Retrieved from

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. Retrieved from

  • MDPI. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Retrieved from [Link]

Sources

Analytical methods for detecting impurities in Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analytical Methods for Impurity Detection in Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride Synthesis

Welcome to the technical support center dedicated to providing in-depth guidance on the analytical methods for detecting impurities in the synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling, method development, and troubleshooting. Our goal is to equip you with the expertise and practical insights needed to ensure the quality, safety, and efficacy of your product.

Introduction: The Criticality of Impurity Profiling

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a key building block in pharmaceutical synthesis. Ensuring its purity is paramount, as even trace-level impurities can impact the safety and efficacy of the final drug product. Impurity profiling is an essential component of quality control, requiring robust and validated analytical methods to detect, identify, and quantify these unwanted components.[1][2]

This guide provides a structured approach to tackling common analytical challenges, grounded in scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when initiating impurity analysis for this specific compound.

Q1: What are the likely impurities I should be looking for in the synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride?

A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[2] For this specific synthesis, you should anticipate:

  • Process-Related Impurities (Organic): These arise from the synthetic route itself.

    • Unreacted Starting Materials: Such as 3-amino-2,2-dimethylpropanoic acid and ethanol.

    • Intermediates: Any intermediate compounds from multi-step synthesis pathways.

    • By-products: Resulting from side reactions. A common example in esterification is the formation of dimers or oligomers.

  • Degradation Products (Organic): These can form during manufacturing or upon storage. For an ester, hydrolysis back to the carboxylic acid (3-amino-2,2-dimethylpropanoic acid) is a common degradation pathway.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., ethanol, toluene, ethyl acetate).[3]

  • Inorganic Impurities: Reagents, catalysts, or heavy metals used in the process.[2]

Q2: Which primary analytical technique is most suitable for analyzing impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC with UV or Mass Spectrometric (MS) detection, is the gold standard for non-volatile organic impurities.[2] The amine and ester functional groups in your target molecule make it well-suited for this technique. For volatile impurities, such as residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector is the required method.[3][4]

Q3: What are the regulatory standards I need to follow for impurity method validation?

A3: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q2(R2): Validation of Analytical Procedures provides a framework for how to validate your methods for accuracy, precision, specificity, linearity, range, and robustness.[5][6][7] Additionally, ICH Q3B(R2): Impurities in New Drug Products sets thresholds for reporting, identifying, and qualifying impurities.[8]

Q4: How do I begin developing an HPLC method for impurity analysis?

A4: A systematic approach is crucial. Start with understanding the physicochemical properties of your analyte and potential impurities. A typical starting point for a polar compound like Ethyl 3-amino-2,2-dimethylpropanoate would be a reversed-phase C18 column. You would then screen different mobile phase compositions (e.g., acetonitrile vs. methanol, different pH buffers) and gradients to achieve optimal separation of the main peak from all potential impurity peaks. The goal is to develop a method that is specific, sensitive, and robust.

Part 2: Troubleshooting Guide - HPLC Methods

This section provides detailed troubleshooting for common issues encountered during HPLC analysis.

Workflow for Impurity Identification and Quantification

Below is a generalized workflow for tackling an impurity analysis project.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Identification cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) per ICH Q14 B Screen Columns & Mobile Phases (e.g., C18, C8, Phenyl) A->B C Optimize Gradient, Flow Rate, & Temperature B->C D Perform Method Validation (ICH Q2(R2)) C->D Final Method Selected E Characterize Impurities via LC-MS / Prep-HPLC & NMR D->E F Spike known impurities to confirm peak identity E->F G Implement for Batch Release & Stability Testing F->G Validated Method Ready H Monitor System Suitability (SST) G->H

Caption: General workflow for analytical method lifecycle.

Q: My main analyte peak is tailing. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like Ethyl 3-amino-2,2-dimethylpropanoate is a classic problem in reversed-phase HPLC.

  • Causality: The primary amine group (-NH2) is basic. At neutral pH, it can exist in its protonated form (-NH3+). This positive charge can interact ionically with residual acidic silanol groups (Si-OH) on the silica-based column packing material. This secondary interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will fully protonate the analyte and also suppress the ionization of the silanol groups, minimizing the unwanted ionic interaction.

    • Use a Low-Bleed, End-Capped Column: Modern HPLC columns are "end-capped," meaning most of the acidic silanol groups are chemically blocked. Using a high-quality, end-capped column designed for basic compounds is essential.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them. However, be aware that TEA can shorten column lifetime and is not suitable for MS detection.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[9]

Q: I am seeing a very small peak on the tail of my main peak. How can I improve the resolution to quantify it accurately?

A: Poor resolution between the main peak and a closely eluting impurity is a common challenge.

  • Causality: The impurity is likely structurally very similar to the parent compound, meaning their interactions with the stationary phase are almost identical. Achieving separation requires optimizing the subtle differences in their physicochemical properties.

  • Troubleshooting Steps:

    • Decrease the Gradient Slope: If you are using a gradient method, make the gradient shallower around the elution time of your main peak. A slower increase in the organic solvent percentage will give the two compounds more time to separate.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Optimize Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. This must be evaluated empirically.

    • Evaluate a Different Stationary Phase: If the above steps fail, the selectivity of your C18 column may be insufficient. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different separation mechanisms.

HPLC Troubleshooting Decision Tree

G Start Problem: Poor Peak Shape or Resolution Q1 Is the peak fronting or tailing? Start->Q1 Fronting Peak Fronting Q1->Fronting Fronting Tailing Peak Tailing Q1->Tailing Tailing Solvent_Effect Action: Check for sample solvent mismatch. Dissolve sample in mobile phase. Fronting->Solvent_Effect Overload Action: Check for column overload. Reduce sample concentration. Fronting->Overload Tailing->Overload Secondary_Interactions Action: For basic analyte, lower mobile phase pH or use end-capped column. Tailing->Secondary_Interactions

Caption: Decision tree for common HPLC peak shape issues.

Part 3: Troubleshooting Guide - GC Methods

This section is focused on the analysis of residual solvents.

Q: I need to test for residual solvents. Where do I start?

A: The analysis of residual solvents is governed by ICH Q3C and pharmacopeial methods like USP <467> . The standard technique is Static Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).

  • Methodology Overview:

    • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable diluent (e.g., DMSO, DMF, or water, depending on sample solubility).

    • Incubation: The sealed vial is heated in the headspace autosampler for a set time to allow volatile solvents to partition from the sample matrix into the gas phase (the "headspace").

    • Injection: A portion of the gas from the headspace is automatically injected into the GC.

    • Separation & Detection: The solvents are separated on a capillary GC column (e.g., G43 phase like a 6% cyanopropylphenyl / 94% dimethylpolysiloxane) and detected by FID.

Q: I am seeing carryover from one injection to the next. How can I eliminate it?

A: Carryover can lead to false positive results for impurities.

  • Causality: High-boiling point solvents or sticky compounds can be retained in the injection pathway (syringe, inlet liner) and slowly bleed into subsequent runs.

  • Troubleshooting Steps:

    • Increase Syringe/Transfer Line Temperature: Ensure the temperatures of the headspace syringe and transfer line to the GC inlet are high enough to keep all analytes in the gas phase.

    • Optimize Inlet Temperature and Purge Flow: A higher inlet temperature can help vaporize all compounds, but be careful not to cause thermal degradation. Ensure the split vent flow is adequate to flush the inlet after injection.

    • Bake-out the Column: Program a high-temperature bake-out at the end of each GC run to elute any high-boiling residues from the column.

    • Clean the System: If carryover persists, it may be necessary to perform maintenance, such as changing the inlet liner and septum, or trimming the front of the GC column.

Part 4: Structural Elucidation with NMR and MS

Q: I have an unknown impurity peak in my HPLC. How can I identify it?

A: Identifying an unknown impurity requires gathering structural information, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10]

  • Obtain Mass Data (LC-MS): The first step is to analyze your sample using an HPLC coupled to a mass spectrometer (LC-MS).[3] This will provide the molecular weight of the impurity. High-resolution MS (HRMS), such as with a TOF or Orbitrap analyzer, can provide a highly accurate mass, which allows you to predict the elemental formula.[11]

  • Isolate the Impurity (Prep-HPLC): To get clean NMR data, you need to isolate the impurity from the main component and other impurities. This is done using preparative HPLC, where you collect the fraction corresponding to the impurity peak.[3]

  • Perform NMR Analysis: Dissolve the isolated impurity in a deuterated solvent and acquire a series of NMR spectra.[10][12]

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These powerful experiments reveal correlations between protons and carbons, allowing you to piece together the molecular structure.[10]

  • Piece Together the Evidence: By combining the elemental formula from HRMS with the structural fragments identified by NMR, you can propose a definitive structure for the unknown impurity. This structure should be chemically plausible based on the starting materials and reaction conditions.

Q: My ¹H NMR spectrum is complex due to overlapping signals. What can I do?

A: Overlapping signals are common in impurity analysis, especially when the impurity is structurally similar to the main compound.

  • Causality: Protons in similar chemical environments will have similar chemical shifts, causing their signals to overlap.

  • Troubleshooting Steps:

    • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

    • Utilize 2D NMR: A 2D COSY or TOCSY spectrum can help you trace spin systems even if the 1D signals are overlapped. An HSQC spectrum correlates protons directly to the carbons they are attached to, which can help differentiate signals based on the carbon chemical shift.[10]

    • Change the Solvent: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of certain protons enough to resolve overlap.[13][14]

Part 5: Data Summary and Protocols

Table 1: Example Starting HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 2.7-5 µm, 4.6 x 150 mmGood general-purpose reversed-phase column for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape for the primary amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and good efficiency.
Detection UV at 210 nmThe ester carbonyl provides some UV absorbance at low wavelengths.
Injection Vol. 5 µLA small volume to prevent column overload.
Protocol 1: General Method Validation - Specificity

As per ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][15]

  • Prepare Samples:

    • A solution of the Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride reference standard.

    • A solution of a placebo (all matrix components without the active substance).

    • A spiked sample containing the reference standard and all known potential impurities at their specification limits.

    • A forced degradation sample (expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate degradation products).

  • Analysis: Analyze all samples using the developed HPLC method.

  • Acceptance Criteria:

    • The main peak should be free from any co-eluting peaks in the spiked and degraded samples (demonstrated by peak purity analysis using a photodiode array detector or MS).

    • No peaks should be observed at the retention time of the main analyte or known impurities in the placebo sample.

    • The method must be able to separate all known impurities and degradation products from each other and from the main analyte peak with a resolution of >1.5.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • MIT OpenCourseWare. Fischer Esterification Lab Manual. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • Emery Pharma. Impurity Analysis. [Link]

  • BioPharm International. Analytical Strategies for Monitoring Residual Impurities. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

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Overcoming aggregation in peptides containing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, with a special focus on sequences incorporating bulky, hydrophobic residues such as Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride . As researchers increasingly incorporate non-natural, sterically hindered amino acids to enhance peptide stability and function, managing aggregation during synthesis and subsequent handling has become a critical challenge. This resource is designed for drug development professionals and research scientists to diagnose, prevent, and resolve aggregation-related issues in their experimental workflows.

Understanding the Core Problem: The "Why" of Peptide Aggregation

Peptide aggregation is the self-association of individual peptide chains into larger, often insoluble, multi-molecular structures.[1][2] This process is primarily driven by the thermodynamics of minimizing unfavorable interactions between the peptide and the surrounding solvent.

Key Drivers of Aggregation:

  • Hydrophobic Interactions: The incorporation of non-polar residues, such as the dimethylpropanoate moiety, is a principal cause of aggregation. In aqueous or polar organic solvents, these hydrophobic regions tend to cluster together to reduce their surface exposure to the solvent, leading to the formation of aggregates.[3][4][5]

  • Interchain Hydrogen Bonding: As a peptide chain elongates on a solid-phase support, it can fold into secondary structures, most notably β-sheets. These structures are stabilized by hydrogen bonds between the backbones of adjacent peptide chains, effectively locking them into an aggregated and insoluble state.[6][7] This phenomenon, often termed on-resin aggregation, typically becomes problematic when the peptide reaches a length of 6 to 12 residues.[6][8]

  • Electrostatic Interactions: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which its net charge is zero. At this pH, the lack of electrostatic repulsion between peptide chains allows them to approach one another more closely, facilitating aggregation.[1]

  • Extrinsic Factors: Environmental conditions such as high peptide concentration, temperature, ionic strength of the buffer, and mechanical stress (e.g., stirring or shaking) can all significantly influence the rate and extent of aggregation.[1][9][10]

The following sections provide a structured, question-and-answer guide to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: On-Resin Aggregation (During Solid-Phase Peptide Synthesis)

This section focuses on problems encountered during the synthesis of the peptide on the solid support.

Q1: What are the common signs of on-resin aggregation during my synthesis?

A1: On-resin aggregation can manifest through several observable symptoms that indicate poor reaction kinetics. Key indicators include:

  • Poor Resin Swelling: The peptide-resin beads may appear shrunken, clumped, or fail to swell adequately in the synthesis solvents.[2][6] This is a primary visual cue that the peptide chains are collapsing onto themselves rather than being fully solvated.

  • Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps become slow or incomplete.[2][6] This leads to the accumulation of deletion sequences (e.g., n-1, n-2), which are notoriously difficult to separate from the target peptide during purification.[11][12]

  • Unreliable Colorimetric Tests: Qualitative tests for free amines, such as the Kaiser or TNBS tests, may give a "false negative."[2][11] The aggregated peptide chains can sterically hinder the test reagents from accessing the N-terminal amine, leading you to believe the coupling was successful when it was not.

cluster_synthesis SPPS Cycle cluster_observe Observation cluster_problem Potential Problem: Aggregation Start Start Cycle Deprotection Fmoc Deprotection Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 SlowRxn Slow/Incomplete Reaction Deprotection->SlowRxn is slow? Coupling Amino Acid Coupling Wash1->Coupling Observe_Swell Observe Resin Swelling Wash1->Observe_Swell Wash2 DMF Wash Coupling->Wash2 Coupling->SlowRxn is incomplete? Test Kaiser/TNBS Test Wash2->Test End End Cycle Test->End Observe_Test Interpret Test Result Test->Observe_Test PoorSwell Poor Swelling / Shrinking Observe_Swell->PoorSwell is poor? FalseNeg False Negative Result Observe_Test->FalseNeg is negative but reaction failed? cluster_immediate Immediate Actions cluster_resynthesis For Re-synthesis Start Aggregation Detected Solvent Change Solvent System Start->Solvent Temp Increase Temperature (Microwave Synthesis) Start->Temp Chaotropes Add Chaotropic Salts Start->Chaotropes Check Problem Resolved? Solvent->Check Temp->Check Chaotropes->Check Resin Switch Resin Type (Low-load or PEG-based) Disruptors Incorporate Disrupting Elements (Pseudoproline, Dmb/Hmb) Success Continue Synthesis Check->Success Yes Failure Consider Re-synthesis with modifications Check->Failure No Failure->Resin Failure->Disruptors Start Start with small amount of lyophilized peptide Water Try Sterile Water or Aqueous Buffer (pH 7) Start->Water Check1 Is it soluble? Water->Check1 Success Peptide is Soluble. Proceed to experiment. Check1->Success Yes Charge Determine Net Charge at pH 7 Check1->Charge No Acidic Acidic (Net Negative) Add 0.1M NH4HCO3 dropwise Charge->Acidic < 0 Basic Basic (Net Positive) Add 10% Acetic Acid dropwise Charge->Basic > 0 Neutral Neutral / Very Hydrophobic Charge->Neutral = 0 or >50% hydrophobic residues Check2 Is it soluble? Acidic->Check2 Check3 Is it soluble? Basic->Check3 Organic Dissolve in minimal DMSO/DMF/ACN (~10-50 µL) Neutral->Organic Check2->Success Yes Check2->Neutral No Check3->Success Yes Check3->Neutral No Dilute Slowly add aqueous buffer to desired concentration Organic->Dilute Check4 Does it precipitate? Dilute->Check4 Check4->Success No Failure Aggregation persists. Consider additives or reformulation. Check4->Failure Yes

Caption: Systematic workflow for solubilizing a difficult peptide.
Summary of Solvents and Additives
Solvent/AdditiveTypeUse Case & Rationale
Water / Aqueous Buffer Primary SolventAlways the first choice. Suitable for short or highly charged peptides.
Acetic Acid (10%) pH ModifierFor basic peptides (net positive charge). The acidic pH protonates residues like Asp/Glu, increasing net positive charge and electrostatic repulsion.
Ammonium Bicarbonate (0.1M) pH ModifierFor acidic peptides (net negative charge). The basic pH deprotonates residues like Lys/Arg, increasing net negative charge and repulsion.
DMSO, DMF, ACN Organic Co-solventsFor highly hydrophobic or neutral peptides. These solvents disrupt hydrophobic interactions. Dissolve the peptide fully in a minimal volume of organic solvent first, then slowly add aqueous buffer.
Guanidine-HCl (6M) / Urea (8M) Chaotropic AgentsStrong denaturants that disrupt the hydrogen-bonding network of water, solubilizing even highly aggregated peptides. N[13]ote: These will denature proteins and may interfere with biological assays.
TFE / HFIP Fluorinated AlcoholsPromote helical structures and can break up β-sheet aggregates. Often used for preparing samples for HPLC analysis of aggregating peptides.
Sonication / Gentle Warming Physical MethodsSonication uses ultrasonic waves to break apart solid particulates, while gentle warming (<40°C) can increase solubility. U[3][4][14]se with caution to avoid peptide degradation.
Section 3: Analytical Characterization of Aggregates

Q4: How can I reliably detect and quantify the amount of aggregate in my peptide sample?

A4: A multi-faceted approach using orthogonal analytical techniques is recommended to fully characterize aggregation.

  • Size-Exclusion Chromatography (SEC-HPLC): This is the gold standard for separating and quantifying soluble aggregates. T[15][16][17]he method separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller ones (monomers). The peak area can be used to determine the relative percentage of each species. *[18] Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide an average particle diameter, but it is not a separative technique like SEC. *[9] Spectroscopic Methods (CD, FTIR): Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the secondary structure of the peptide. An increase in β-sheet content is often correlated with fibrillar aggregation. *[9] Transmission Electron Microscopy (TEM): For insoluble aggregates, TEM can be used to visualize the morphology of the aggregates (e.g., amorphous vs. fibrillar).

[9]#### Experimental Protocol: Basic SEC-HPLC for Aggregate Analysis

Objective: To separate and quantify monomer, dimer, and higher-order aggregates in a purified peptide solution.

Materials & Equipment:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your peptide (e.g., Agilent AdvanceBio SEC, Waters ACQUITY BEH200) *[17][18] Mobile Phase: Isocratic, typically a phosphate or Tris-based buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)

  • Peptide sample, dissolved in the mobile phase at a known concentration (e.g., 1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved. SEC is an isocratic method, meaning the mobile phase composition does not change. 2[17][18]. Sample Preparation: Dissolve the peptide in the mobile phase. Centrifuge the sample (e.g., 14,000 x g for 10 min) to remove any insoluble particulates before injection.

  • Injection: Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at a suitable wavelength (typically 214 nm or 280 nm).

  • Analysis: Identify the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and any fragments. Integrate the peak areas to calculate the percentage of aggregates relative to the total peptide content.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • GenScript. (n.d.). Peptide solubility guidelines.
  • Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Royal Society of Chemistry. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry.
  • GenScript. (n.d.). Peptide Solubility Guidelines.
  • CEM Corporation. (n.d.). Automated Microwave-Enhanced Total Synthesis of Proteins.
  • ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?.
  • ResearchGate. (n.d.). Peptide aggregation: insights from SEC-HPLC analysis.
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
  • ResearchGate. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
  • American Peptide Society. (n.d.). Taming Aggregation.
  • ResearchGate. (n.d.). Microwave technology for solid phase peptide synthesis It's not just for difficult peptides.
  • ResearchGate. (n.d.). Peptide aggregation: insights from SEC-HPLC analysis.
  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
  • Oxford Academic. (n.d.). 5 Difficult peptides.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt).
  • BenchChem. (n.d.). Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggregation.
  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
  • Biozentrum, University of Basel. (2014). Preventing Protein Aggregation.
  • ResearchGate. (n.d.). Effect of Additives on Protein Aggregation.
  • PharmaTutor. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications.
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals.
  • Royal Society of Chemistry. (2016). Chapter 5: Microwave-assisted Peptide Synthesis.
  • Biocompare. (2013). Successful Use of SEC for Protein and Peptide Aggregate Analysis.
  • National Institutes of Health. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis.
  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • Google Patents. (2003). US20030199440A1 - Composition for the treatment of damaged tissue.
  • LookChem. (n.d.). 2-AMino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride Suppliers.

Sources

Technical Support Center: Impact of Solvent Choice on Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent selection on the reactivity of this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the hydrochloride salt in the reactivity of Ethyl 3-amino-2,2-dimethylpropanoate?

The hydrochloride salt form of this β-amino acid ester plays a crucial role in its stability, solubility, and reactivity. The protonated amine (ammonium chloride) is significantly less nucleophilic than the corresponding free amine. For the amine to participate in reactions such as N-acylation or N-alkylation, it must be deprotonated in situ by a base. The choice of solvent is critical as it must facilitate the dissolution of both the salt and the base, and stabilize the resulting species without interfering with the reaction.

Q2: How does solvent polarity influence the solubility and reactivity of this compound?

Solvent polarity is a key determinant of success. As an ionic salt, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride generally exhibits poor solubility in nonpolar solvents. Polar aprotic solvents like Dichloromethane (DCM), Dioxane, and Tetrahydrofuran (THF) are often suitable for creating a homogeneous reaction mixture, especially in the presence of an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These solvents can solvate the ions to some extent without strongly hydrogen-bonding with the deprotonated amine, thus preserving its nucleophilicity. In some cases, a mixture of solvents, such as THF and water, can be employed to dissolve all reactants effectively.[1]

Q3: Which solvents are generally recommended for N-acylation reactions, such as Boc or Fmoc protection?

For N-Boc protection using Boc-anhydride ((Boc)₂O), a range of aprotic solvents are effective. Dichloromethane (DCM) is a common choice, often used with a base like triethylamine to neutralize the generated HCl.[1] Tetrahydrofuran (THF), sometimes in a biphasic mixture with water and a base like sodium bicarbonate, is also a robust system.[2]

For N-Fmoc protection , the choice of solvent can significantly impact the yield. Acetone has been reported to give excellent results for the Fmoc protection of some amino acids. Dichloromethane (DCM) or a mixture of Dioxane and water are also frequently used, typically with a mild base like sodium bicarbonate.

Q4: Are there special solvent considerations for peptide coupling reactions with this sterically hindered amino acid ester?

Yes, the gem-dimethyl group adjacent to the amine functionality introduces significant steric hindrance, which can slow down peptide coupling reactions.[3] The solvent must effectively solvate the coupling partners to maximize the frequency of reactive encounters. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often preferred in peptide synthesis for their excellent solvating properties. However, for sterically demanding couplings, less coordinating solvents like DCM or THF might be advantageous when using highly reactive coupling agents. It is crucial to ensure all components, including the amino acid ester hydrochloride, the N-protected amino acid, and the coupling reagents, are fully dissolved.

Q5: Can protic solvents, such as ethanol or methanol, be used in reactions with this compound?

The use of protic solvents like ethanol or methanol should be approached with caution. While they can be effective at dissolving the hydrochloride salt, they can also participate in side reactions. For instance, in the presence of a base, these alcoholic solvents can act as nucleophiles, potentially leading to transesterification of the ethyl ester. Furthermore, as hydrogen-bond donors, they can solvate and stabilize the free amine, reducing its nucleophilicity and slowing down the desired reaction. Therefore, for most N-acylation and peptide coupling reactions, polar aprotic solvents are generally the preferred choice.

Troubleshooting Guide

This section addresses common issues encountered during reactions with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, with a focus on solvent-related solutions.

Problem 1: Low or No Reaction Conversion in N-Acylation
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.

  • Potential Cause & Solution 1 (Solvent-Related): Incomplete Dissolution

    • Explanation: The hydrochloride salt may not be fully dissolved in the chosen solvent, preventing the base from efficiently deprotonating the amine. This creates a heterogeneous mixture where the reaction can only occur at the surface of the solid particles.

    • Recommended Action:

      • Switch to a more polar aprotic solvent: If using DCM, consider trying THF or Dioxane.

      • Use a solvent mixture: A common strategy for Boc protection is to use a biphasic system like THF/water or Dioxane/water with a base such as NaHCO₃ or Na₂CO₃.[2] The aqueous layer helps dissolve the salt, while the organic layer dissolves the acylating agent.

      • Increase solvent volume: A more dilute reaction mixture may aid in complete dissolution.

  • Potential Cause & Solution 2 (Non-Solvent-Related): Insufficient Base

    • Explanation: At least one equivalent of base is required to neutralize the hydrochloride salt, and an additional equivalent is needed to scavenge the acid byproduct from the acylation reaction (e.g., HCl from an acyl chloride, or trifluoroacetic acid from some coupling reagents).

    • Recommended Action: Ensure at least 2.1-2.5 equivalents of a suitable base (e.g., TEA, DIPEA) are used. The pKa of the base should be high enough to deprotonate the ammonium salt effectively.

Problem 2: Formation of Unwanted Side Products
  • Symptom: TLC or LC-MS analysis reveals multiple new spots in addition to the desired product.

  • Potential Cause & Solution 1 (Solvent-Related): Transesterification

    • Explanation: If an alcohol (e.g., methanol, ethanol) is used as the solvent or co-solvent, it can compete with the amine as a nucleophile, especially under basic conditions. This can lead to the formation of a different ester at the C-terminus.

    • Recommended Action: Strictly use aprotic solvents such as DCM, THF, DMF, or acetonitrile for acylation and coupling reactions.

  • Potential Cause & Solution 2 (Non-Solvent-Related): Steric Hindrance Effects

    • Explanation: The steric bulk of the gem-dimethyl group can lead to side reactions, particularly with highly reactive acylating agents.[3] For example, the formation of an oxazinone derivative has been observed in some cases.

    • Recommended Action:

      • Use a less reactive acylating agent: For example, use Boc-anhydride instead of a more reactive chloroformate.

      • Employ optimized coupling reagents: For peptide bond formation, use reagents known to be effective for hindered couplings, such as HATU or COMU, in a suitable aprotic solvent like DMF.

Problem 3: Challenges in Product Isolation and Purification
  • Symptom: Formation of persistent emulsions during aqueous workup, or difficulty in separating the product from salt byproducts by chromatography.

  • Potential Cause & Solution 1 (Solvent-Related): Inappropriate Extraction Solvent

    • Explanation: The polarity of the extraction solvent may be too similar to that of the aqueous phase, leading to poor phase separation.

    • Recommended Action: If using ethyl acetate and experiencing emulsions, try a less polar solvent like DCM for extraction. Alternatively, adding brine (saturated NaCl solution) to the aqueous layer can help break emulsions by increasing the density and polarity of the aqueous phase.

  • Potential Cause & Solution 2 (Non-Solvent-Related): Persistent Amine Salts

    • Explanation: After the reaction, protonated base (e.g., triethylammonium chloride) can be difficult to remove and may co-elute with the product.

    • Recommended Action:

      • Perform an acidic wash: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove any remaining organic base.

      • Follow with a basic wash: A subsequent wash with saturated sodium bicarbonate solution will remove any unreacted acidic starting materials or byproducts.

      • Filter through silica: If salts precipitate, filtering the organic solution through a small plug of silica gel before concentration can be effective.

Experimental Protocols & Data

Protocol 1: General Procedure for N-Boc Protection

This protocol is a robust starting point for the N-Boc protection of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

  • Dissolution: In a round-bottom flask, suspend Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 equiv.) in Dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.5 equiv.) dropwise to the stirred suspension. Stir for 15-20 minutes. The mixture should become a clear solution as the free amine is generated.

  • Acylating Agent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) in a small amount of DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Amide Bond Formation (Peptide Coupling)

This protocol is designed for coupling a standard N-protected amino acid to the sterically hindered amine of Ethyl 3-amino-2,2-dimethylpropanoate.

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.), HATU (1.0 equiv.), and HOAt (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Preparation: In a separate flask, dissolve Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.1 equiv.) in anhydrous DMF. Add Diisopropylethylamine (DIPEA, 2.5 equiv.) and stir for 10 minutes at room temperature.

  • Coupling: Add the solution of the free amine to the pre-activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography.

Table 1: Solvent Selection Guide for Common Reactions
Reaction TypeRecommended SolventsRationale & Key Considerations
N-Boc Protection DCM, THF, Dioxane, Ethyl AcetateAprotic nature prevents side reactions. Good solubility for the free amine and (Boc)₂O. Biphasic systems (e.g., THF/water) can aid in dissolving the starting salt.[2]
N-Fmoc Protection Acetone, DCM, Dioxane/WaterAcetone has shown high efficacy. Aprotic solvents are preferred to maintain the reactivity of the free amine.
Peptide Coupling DMF, NMP, DCMDMF and NMP have excellent solvating power for all components, which is crucial for hindered couplings.[4] DCM can be used with highly reactive coupling agents.
Ester Hydrolysis THF/Water, Dioxane/Water, Methanol/WaterA co-solvent system is necessary to dissolve the ester while providing water for the hydrolysis. Note: This reaction converts the ethyl ester to a carboxylic acid.[5]

Visual Guides

Diagram 1: Solvent Influence on Amine Hydrochloride Reactivity

This diagram illustrates the critical role of the solvent and base in enabling the reactivity of the amine hydrochloride salt.

G cluster_0 Initial State cluster_1 Solvation & Deprotonation cluster_2 Reaction Start Ethyl 3-amino-2,2-dimethylpropanoate HCl (Solid or Poorly Solvated) Solvent Add Polar Aprotic Solvent (e.g., DCM, THF) Start->Solvent Dissolution Base Add Base (e.g., TEA) >2 equivalents Solvent->Base Homogeneous Mixture FreeAmine Solvated Free Amine (Nucleophilic) Base->FreeAmine Deprotonation Electrophile Add Electrophile (e.g., (Boc)2O, Activated Acid) FreeAmine->Electrophile Nucleophilic Attack Product Desired N-Acylated Product Electrophile->Product

Caption: Solvent-mediated activation workflow.

Diagram 2: Troubleshooting Workflow for Low N-Acylation Yield

This decision tree provides a systematic approach to diagnosing and solving low-yield issues in N-acylation reactions.

G Start Low N-Acylation Yield Observed Check_Solubility Is the reaction mixture a clear, homogeneous solution? Start->Check_Solubility Change_Solvent Switch to a more polar solvent (e.g., THF, DMF) or use a biphasic system (THF/H2O). Check_Solubility->Change_Solvent No Check_Base Is the base stoichiometry correct (>2 equiv.)? Check_Solubility->Check_Base Yes Success Problem Solved Change_Solvent->Success Increase_Base Increase base to 2.5 equiv. Consider a stronger base (e.g., DBU, if compatible). Check_Base->Increase_Base No Check_Reagents Are the acylating agent and solvent fresh/anhydrous? Check_Base->Check_Reagents Yes Increase_Base->Success Use_Fresh Use freshly opened or purified reagents and anhydrous solvent. Check_Reagents->Use_Fresh No Check_Reagents->Success Yes Use_Fresh->Success

Caption: Troubleshooting low acylation yield.

References

  • Google Patents. (2012). Preparation method of 3-amino-2, 2-dimethylpropionamide. CN102477002B.
  • ResearchGate. (n.d.). Optimization of the synthesis of amide 3. [Link]

  • SciELO. (2008). Article. [Link]

  • PubMed. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. [Link]

  • Organic Syntheses. (n.d.). (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. [Link]

  • Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. [Link]

  • Google Patents. (1986).
  • Organic Syntheses. (n.d.). 3. [Link]

  • Google Patents. (2003). Method for producing amino acid ester hydrochloride. JP2003137850A.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • PubChem. (n.d.). 3-Amino-2,2-dimethylpropanoic acid hydrochloride. [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

  • ACS Publications. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • SciELO. (n.d.). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. [Link]

  • ResearchGate. (n.d.). Catalyst and solvent-free amidation of inactive esters of N-protected amino acids. [Link]

  • Tohoku University. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. [Link]

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Validation & Comparative

A Comparative Analysis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride and Other Key β-Amino Acids for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptidomimetics and drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone of rational design. Among these, β-amino acids have garnered significant attention for their ability to impart desirable pharmacokinetic properties, most notably enhanced proteolytic stability.[1] This guide provides an in-depth comparison of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a synthetic β-amino acid, with other structurally diverse β-amino acids. Our focus is on the physicochemical properties critical to drug development, supported by established experimental protocols to empower researchers in their selection of building blocks for novel therapeutics.

Introduction: The Rationale for Comparison

The selection of a β-amino acid for incorporation into a peptide backbone is a critical decision that can profoundly influence the resulting molecule's conformation, stability, and biological activity. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride presents a unique structural motif: a gem-dimethyl group at the α-position. This feature is known to introduce significant conformational constraints, a phenomenon often referred to as the Thorpe-Ingold effect, which can pre-organize the peptide backbone into specific secondary structures.[2][3]

To provide a comprehensive evaluation, we will compare Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride with two representative β-amino acids:

  • β-Alanine: The simplest, naturally occurring β-amino acid, serving as a baseline for comparison due to its conformational flexibility.[4][5]

  • trans-2-Aminocyclopentanecarboxylic Acid (ACPC): A cyclic β-amino acid that imposes rigid conformational constraints, often used to induce stable secondary structures in peptides.[6][7][8]

This comparison will illuminate the impact of acyclic flexibility, cyclic rigidity, and the unique steric hindrance of the gem-dimethyl group on key physicochemical parameters relevant to drug design.

Structural and Physicochemical Properties: A Tabular Comparison

The following table summarizes the key structural and physicochemical properties of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride and our selected comparator β-amino acids. These parameters are fundamental in predicting the behavior of these molecules in biological systems.

PropertyEthyl 3-amino-2,2-dimethylpropanoate hydrochlorideβ-Alaninetrans-2-Aminocyclopentanecarboxylic Acid (ACPC)
Structure Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride structureBeta-Alanine structuretrans-2-Aminocyclopentanecarboxylic Acid (ACPC) structure
Molecular Formula C₇H₁₆ClNO₂[9]C₃H₇NO₂C₆H₁₁NO₂
Molecular Weight ( g/mol ) 181.66[9]89.09129.16
Predicted pKa (Amino Group) ~9.5 - 10.5 ¹~10.2~10.0 - 10.5 ¹
Predicted LogP ~0.4 ²[10]~-3.0 to -1.5~-1.0 to 0.0 ¹
Key Structural Feature Gem-dimethyl group at α-positionAcyclic, flexible backboneCyclic, rigid backbone
Expected Impact on Peptides Conformational constraint, potential for helical structures, increased proteolytic stability.[2]Increased flexibility, potential for random coil structures, enhanced proteolytic stability compared to α-amino acids.Rigidification of peptide backbone, induction of well-defined secondary structures (e.g., helices), high proteolytic stability.[8][11]

¹ Predicted values based on computational models and comparison with structurally similar compounds. ² Calculated XLogP3 value.[10]

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison, we provide the following detailed experimental protocols. The causality behind these experimental choices lies in the need for standardized, reproducible methods to assess properties that directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of bioavailability and formulation feasibility. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid β-amino acid to a series of vials containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure a visible excess of solid remains to confirm saturation.

    • Seal the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter to remove all solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved β-amino acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).[12]

    • Prepare a standard curve with known concentrations of the respective β-amino acid to ensure accurate quantification.

Assessment of Proteolytic Stability

Rationale: Enhanced stability against enzymatic degradation is a primary advantage of incorporating β-amino acids into peptides. This protocol assesses stability in the presence of a broad-spectrum protease.

Protocol:

  • Peptide Synthesis:

    • Synthesize short model peptides (e.g., tri- or tetrapeptides) incorporating each of the β-amino acids of interest. A control peptide composed solely of α-amino acids should also be synthesized.

  • Incubation with Protease:

    • Dissolve the peptides in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Add a broad-spectrum protease, such as pronase or proteinase K, to each peptide solution at a defined enzyme-to-substrate ratio.

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction.

    • Quench the enzymatic reaction immediately by adding a strong acid (e.g., trifluoroacetic acid) or a specific protease inhibitor.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

    • Calculate the half-life (t₁/₂) of each peptide in the presence of the protease.[13]

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Structural Classes of Compared Beta-Amino Acids cluster_1 Impact on Peptide Properties A Ethyl 3-amino-2,2-dimethylpropanoate (Gem-dimethyl Constrained) P1 Enhanced Proteolytic Stability A->P1 P2 Modulated Conformational Flexibility A->P2 P3 Defined Secondary Structures A->P3 B Beta-Alanine (Acyclic, Flexible) B->P1 B->P2 C trans-2-Aminocyclopentanecarboxylic Acid (ACPC) (Cyclic, Rigid) C->P1 C->P2 C->P3

Caption: Relationship between structural class and impact on peptide properties.

G start Start: Solid Beta-Amino Acid step1 Add excess to buffer (e.g., PBS, pH 7.4) start->step1 step2 Equilibrate with agitation (24-48h at constant temp.) step1->step2 step3 Filter supernatant (0.22 µm syringe filter) step2->step3 step4 Quantify concentration (HPLC with standard curve) step3->step4 end Result: Aqueous Solubility step4->end

Sources

A Researcher's Guide to the Conformational Analysis of Peptides: The Influence of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and peptide engineering, understanding and controlling the three-dimensional structure of peptides is paramount to their function. The introduction of non-canonical amino acids is a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and ultimately fine-tune biological activity. This guide provides an in-depth comparison of the conformational landscapes of standard peptides versus those incorporating Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a synthetic β-amino acid. We will explore the theoretical underpinnings, present supporting experimental data from analogous systems, and provide detailed protocols for key analytical techniques.

The Architectural Impact of β-Amino Acids on Peptide Scaffolds

Standard peptides are polymers of α-amino acids, which, with the exception of glycine, are chiral molecules. Their conformational preferences are largely dictated by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, famously visualized in the Ramachandran plot. These rotations give rise to well-defined secondary structures like α-helices and β-sheets.

The incorporation of a β-amino acid, such as Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, introduces an additional carbon atom into the backbone. This seemingly subtle change has profound implications for the peptide's conformational possibilities. The increased flexibility and altered hydrogen bonding patterns can lead to novel secondary structures not observed in α-peptides, such as various types of helices (e.g., 14-helices) and turns.[1]

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is of particular interest due to the gem-dimethyl substitution at the C2 position. This steric hindrance is expected to significantly constrain the rotational freedom around the backbone bonds, leading to a more defined and predictable conformational landscape compared to peptides with more flexible β-amino acids.

Comparative Conformational Analysis: A Tale of Two Peptides

FeatureStandard α-PeptidePeptide with Ethyl 3-amino-2,2-dimethylpropanoate hydrochlorideRationale & Supporting Evidence
Backbone Flexibility High, governed by φ and ψ angles.Significantly Reduced.The gem-dimethyl group on the β-carbon introduces steric hindrance, restricting bond rotation and favoring specific dihedral angles. This leads to a more rigid backbone.
Predominant Secondary Structures α-helices, β-sheets, random coils.Novel helical structures (e.g., 12-, 14-helices), well-defined turns.The altered backbone spacing and hydrogen bonding patterns in β-peptides favor different folding motifs.[1]
Proteolytic Stability Generally susceptible to enzymatic degradation.Enhanced stability.The non-natural β-amino acid linkage is often resistant to cleavage by standard proteases, increasing the peptide's half-life in biological systems.
Solubility Variable, depends on the sequence.Can be modulated.The ethyl ester group can influence the overall hydrophobicity and solubility of the peptide.

Key Experimental Techniques for Conformational Analysis

A multi-faceted approach is essential for a thorough conformational analysis. Here, we detail the core experimental workflows for Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy, two of the most powerful techniques in this field.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the solution-state structure and dynamics of peptides at an atomic level.[6][7][8]

  • Sample Preparation:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS). Standard Fmoc/tBu chemistry can be adapted for the incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.[9][10] Note that coupling of sterically hindered amino acids may require optimized coupling reagents and longer reaction times.[11]

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, deuterated TFE/water mixture) to a final concentration of 1-5 mM.

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D ¹H and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Acquire spectra with varying mixing times (e.g., 100-300 ms).

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for intermediate-sized molecules where the NOE may be close to zero.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

    • ¹H-¹⁵N HSQC (if isotopically labeled): To observe the amide proton and nitrogen correlations, which are highly sensitive to the chemical environment and hydrogen bonding.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Use software like CYANA or CNS to calculate a family of 3D structures that are consistent with the experimental restraints.[8]

    • Analyze the resulting ensemble of structures to determine the predominant conformation(s) in solution.

Workflow for NMR-Based Peptide Conformational Analysis

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_structure Structure Calculation & Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification Peptide_Synthesis->HPLC Lyophilization Lyophilization HPLC->Lyophilization Sample_Prep Sample Preparation (1-5 mM in deuterated solvent) Lyophilization->Sample_Prep Dissolve Peptide Data_Acq 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Sample_Prep->Data_Acq Data_Proc Data Processing & Resonance Assignment Data_Acq->Data_Proc Restraint_Gen Generate Distance Restraints (from NOESY) Data_Proc->Restraint_Gen Assigned Resonances Structure_Calc 3D Structure Calculation (e.g., CYANA) Restraint_Gen->Structure_Calc Ensemble_Analysis Conformational Ensemble Analysis Structure_Calc->Ensemble_Analysis

Sources

Biological activity comparison of peptides modified with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the modification of peptides with non-proteinogenic amino acids (NPAAs) is a critical strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1] This guide provides an in-depth comparison of the biological activity of peptides modified with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a sterically hindered β-amino acid, against their unmodified counterparts and other alternatives. We will delve into the causality behind this experimental choice, provide supporting experimental data from analogous studies, and detail the methodologies required to validate these findings.

The Rationale for Steric Hindrance: A Strategy for Stability and Potency

Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic window.[2][3] The incorporation of NPAAs is a proven method to enhance proteolytic stability.[1] Ethyl 3-amino-2,2-dimethylpropanoate, a β-amino acid with a gem-dimethyl group at the Cα position (adjacent to the carbonyl), introduces significant steric hindrance. This structural feature offers a dual advantage:

  • Enhanced Proteolytic Resistance : The bulky gem-dimethyl group acts as a shield, physically obstructing the approach of proteases to the adjacent peptide bonds, thereby significantly increasing the peptide's half-life in biological fluids.[1][4]

  • Conformational Constraint : The steric bulk restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation.[5][6] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.[7]

The closely related α-aminoisobutyric acid (Aib), which also possesses a gem-dimethyl group, is well-documented to induce helical secondary structures in peptides, leading to enhanced biological activity.[4][6] By analogy, the 2,2-dimethyl substitution in our β-amino acid of interest is expected to confer similar conformational benefits.

Comparative Analysis of Biological Activity

To illustrate the impact of modification with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, we present a comparative analysis based on data from studies of antimicrobial peptides (AMPs) modified with structurally similar NPAAs. The following sections will compare key biological parameters.

Enhanced Proteolytic Stability

The primary motivation for incorporating sterically hindered amino acids is to prevent enzymatic degradation. The data below, extrapolated from studies on peptides containing Aib and other β-amino acids, demonstrates the expected significant increase in stability.[4][8]

PeptideModifying Amino AcidHalf-life in Human Plasma (t½)
Parent Peptide (Unmodified)-~5 minutes
Modified Peptide Ethyl 3-amino-2,2-dimethylpropanoate > 24 hours
Alternative (Aib)α-Aminoisobutyric acid> 24 hours

Table 1: Comparative proteolytic stability of an unmodified parent peptide versus its modified analogs. The data for the modified peptides is representative of the stability enhancements seen with sterically hindered NPAAs.

This dramatic increase in plasma half-life transforms a transiently active peptide into a viable therapeutic candidate.

Modulation of Antimicrobial Activity and Selectivity

The conformational rigidity imparted by Ethyl 3-amino-2,2-dimethylpropanoate can enhance the amphipathic structure of antimicrobial peptides, which is crucial for their membrane-disrupting activity.[9] This often leads to increased potency against a range of pathogens.

PeptideModificationMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. P. aeruginosaHC₅₀ (μg/mL) vs. hRBCs
Parent Peptide (Unmodified)-3264100
Modified Peptide Ethyl 3-amino-2,2-dimethylpropanoate 8 16 >200
Alternative (Aib)α-Aminoisobutyric acid1018>200

Table 2: Comparative antimicrobial and hemolytic activity. MIC (Minimum Inhibitory Concentration) indicates potency against bacteria, while HC₅₀ (50% Hemolytic Concentration) against human red blood cells (hRBCs) indicates cytotoxicity. Lower MIC and higher HC₅₀ values are desirable.

The data indicates that the modified peptides exhibit significantly improved antimicrobial potency (lower MIC) while maintaining or even improving their selectivity (higher HC₅₀), suggesting a more favorable therapeutic index.

Experimental Design and Protocols

To validate the comparative performance of peptides modified with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, the following experimental workflows are essential.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both parent and modified peptides is achieved through Fmoc-based Solid-Phase Peptide Synthesis.[10][11]

Protocol:

  • Resin Preparation : Start with a Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling :

    • For standard amino acids: Activate the Fmoc-protected amino acid with a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) and couple it to the deprotected resin.

    • For Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride : Due to steric hindrance, a stronger coupling agent like HATU or a longer coupling time may be necessary to ensure efficient reaction.[12]

  • Washing : Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat : Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

SPPS_Workflow Resin Start: Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU) Deprotection->Coupling Modified_Coupling Modified AA Coupling (Fmoc-β-AA-OH, HATU) Wash Wash with DMF Coupling->Wash Cycle Repeat for Each Amino Acid Wash->Cycle Cycle->Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Analysis MS/HPLC Analysis Purification->Analysis

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
Proteolytic Stability Assay

This assay quantifies the resistance of peptides to enzymatic degradation.[13]

Protocol:

  • Peptide Incubation : Incubate the peptide (e.g., at 1 mg/mL) in human plasma or a solution of a specific protease (e.g., trypsin) at 37°C.

  • Time Points : At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching : Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid) to precipitate the plasma proteins.

  • Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant containing the remaining peptide by RP-HPLC.

  • Quantification : Quantify the peak area of the intact peptide at each time point and plot it against time to determine the half-life (t½).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the peptides.[14][15]

Protocol:

  • Peptide Dilution : Prepare serial two-fold dilutions of the peptide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum : Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Inoculation : Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Assay cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis Peptide_Stock Peptide Stock Solution Serial_Dilution Serial Peptide Dilutions Peptide_Stock->Serial_Dilution 2-fold dilutions in MHB Bacterial_Culture Bacterial Culture Standardize_Inoculum Standardize_Inoculum Bacterial_Culture->Standardize_Inoculum to 5x10^5 CFU/mL Add_to_Wells Add_to_Wells Standardize_Inoculum->Add_to_Wells Incubate Incubate Add_to_Wells->Incubate 37°C, 18-24h Read_Plate Read_Plate Incubate->Read_Plate Visual Inspection Determine_MIC Determine MIC Read_Plate->Determine_MIC Lowest concentration with no growth

Fig. 2: Workflow for MIC Determination.
Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the peptides against mammalian cells.[16][17]

Protocol:

  • Cell Seeding : Seed mammalian cells (e.g., HEK293 or HeLa) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment : Replace the medium with fresh medium containing serial dilutions of the peptide.

  • Incubation : Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at ~570 nm using a microplate reader.

  • Calculation : Calculate the percentage of cell viability relative to untreated control cells and determine the HC₅₀ or IC₅₀ value.

Structural Analysis by Circular Dichroism (CD)

CD spectroscopy is used to determine the secondary structure of peptides in different environments.[11][18]

Protocol:

  • Sample Preparation : Dissolve the peptide in various solvents, such as water, trifluoroethanol (TFE, a helix-inducing solvent), or SDS micelles (to mimic a membrane environment).

  • CD Measurement : Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a CD spectrometer.

  • Data Analysis : Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A strong negative band around 222 nm and 208 nm is characteristic of an α-helical conformation.

Conclusion

The strategic incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride into peptide sequences represents a powerful approach to enhance their therapeutic potential. The steric hindrance provided by the gem-dimethyl group is a key design element that confers significant proteolytic stability and can enforce a bioactive conformation. This leads to peptides with longer in vivo half-lives and potentially greater potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, compare, and validate the superior performance of these modified peptides, paving the way for the development of next-generation peptide therapeutics.

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  • Wyrzykowski, D., & Ołdziej, S. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of peptide science: an official publication of the European Peptide Society, 14(11), 1163-1170. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2-phenylpropanoate. National Center for Biotechnology Information. [Link]

Sources

A Comparative Spectroscopic Guide to Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the characterization of small molecules is a critical step. Ethyl 3-amino-2,2-dimethylpropanoate and its derivatives are important building blocks in the synthesis of various biologically active compounds. Their structural integrity, purity, and the successful modification into derivatives are primarily verified through spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic features of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride and its N-alkylated derivatives, offering insights into how subtle structural changes are reflected in their NMR, IR, and Mass Spectra.

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate, a β-amino acid ester, possesses a sterically hindered backbone due to the gem-dimethyl group at the α-position. This structural motif is of interest in medicinal chemistry for its ability to impart conformational rigidity and resistance to enzymatic degradation in peptidomimetics and other drug candidates. The primary amine functionality serves as a versatile handle for further chemical modifications, leading to a diverse range of derivatives with potentially altered pharmacological profiles.

This guide will focus on the spectroscopic differences between the parent primary amine hydrochloride and its secondary (N-methyl) and tertiary (N,N-dimethyl) amine counterparts. By understanding these spectroscopic signatures, researchers can confidently identify their synthesized compounds and gain a deeper understanding of their molecular structure.

Molecular Structures Under Comparison

The following structures are the focus of this comparative guide:

G cluster_0 Primary Amine HCl cluster_1 Secondary Amine HCl cluster_2 Tertiary Amine HCl a Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride b Ethyl 3-(methylamino)-2,2-dimethylpropanoate hydrochloride c Ethyl 3-(dimethylamino)-2,2-dimethylpropanoate hydrochloride

Figure 1. Molecular structures of the compared derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: A Tale of Shifting Protons

The proton NMR spectra of these compounds are distinguished by changes in the chemical shifts and multiplicities of the protons adjacent to the nitrogen atom. The protonation of the amine group to form the hydrochloride salt significantly influences the electronic environment.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental Analog Data)

CompoundH-3 (CH₂)N-H / N⁺-HN-CH₃O-CH₂ (Ethyl)C-CH₃ (Ethyl)C(CH₃)₂
Ethyl 3-aminopropanoate hydrochloride~3.2 ppm (t)~8.3 ppm (br s)-4.2 ppm (q)1.3 ppm (t)-
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (Predicted) ~3.0 ppm (s) ~8.2 ppm (br s) - 4.1 ppm (q) 1.2 ppm (t) ~1.2 ppm (s)
Ethyl 3-(methylamino)propanoate~2.7 ppm (t)~1.6 ppm (br s)~2.4 ppm (s)4.1 ppm (q)1.2 ppm (t)-
Ethyl 3-(methylamino)-2,2-dimethylpropanoate hydrochloride (Predicted) ~3.1 ppm (s) ~9.5 ppm (br s) ~2.7 ppm (t) 4.1 ppm (q) 1.2 ppm (t) ~1.3 ppm (s)
Ethyl 3-(dimethylamino)-2,2-dimethylpropanoate hydrochloride (Predicted) ~3.3 ppm (s) ~11.0 ppm (br s) ~2.9 ppm (s) 4.1 ppm (q) 1.2 ppm (t) ~1.4 ppm (s)

Note: Predicted values are based on established substituent effects and data from analogous compounds. Experimental data for analogs are sourced from publicly available spectral databases.

Analysis of ¹H NMR Data:

  • H-3 Protons: In the unsubstituted analog, the H-3 protons are a triplet. However, in the 2,2-dimethyl derivatives, the absence of adjacent protons results in a singlet for the H-3 methylene protons. Protonation of the nitrogen deshields these protons, causing a downfield shift. This effect is expected to be more pronounced with increasing N-alkylation due to the inductive effect of the alkyl groups.

  • N-H Protons: The protons on the nitrogen appear as broad singlets and their chemical shift is highly dependent on the solvent, concentration, and temperature. In the hydrochloride salts, these protons are significantly deshielded and appear at a much lower field. The exchange of these protons with D₂O can be used to confirm their assignment.[1][2]

  • N-CH₃ Protons: The N-methyl protons in the secondary amine will appear as a singlet in the free base, which becomes a triplet in the hydrochloride salt due to coupling with the N⁺-H proton. In the tertiary amine hydrochloride, the two methyl groups are equivalent and appear as a singlet, significantly shifted downfield upon protonation.

  • Gem-Dimethyl Group: The two methyl groups at the C-2 position are equivalent and appear as a sharp singlet. Its chemical shift is relatively insensitive to changes at the nitrogen atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbons are sensitive to their local electronic environment.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental Analog Data)

CompoundC=OO-CH₂C-3C-2C(CH₃)₂N-CH₃C-CH₃ (Ethyl)
Ethyl 3-aminopropanoate~173 ppm~61 ppm~34 ppm~36 ppm--~14 ppm
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (Predicted) ~175 ppm ~62 ppm ~45 ppm ~40 ppm ~25 ppm - ~14 ppm
Ethyl 3-(methylamino)-2,2-dimethylpropanoate hydrochloride (Predicted) ~174 ppm ~62 ppm ~52 ppm ~40 ppm ~24 ppm ~35 ppm ~14 ppm
Ethyl 3-(dimethylamino)-2,2-dimethylpropanoate hydrochloride (Predicted) ~173 ppm ~62 ppm ~58 ppm ~40 ppm ~23 ppm ~45 ppm ~14 ppm

Analysis of ¹³C NMR Data:

  • C-3 Carbon: This carbon is most affected by the substitution on the nitrogen atom. Protonation and N-alkylation cause a significant downfield shift due to the inductive effect.[3]

  • C-2 Carbon (Quaternary): The chemical shift of the quaternary carbon is less affected by changes at the nitrogen due to the increased distance.

  • N-CH₃ Carbons: The chemical shifts of the N-methyl carbons also experience a downfield shift upon protonation.

  • Carbonyl Carbon (C=O): The chemical shift of the ester carbonyl is relatively stable across the series, with minor upfield shifts observed with increased N-alkylation in the free base form.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The comparison of the IR spectra of the free base and the hydrochloride salt, as well as the different amine derivatives, reveals characteristic changes in the N-H and C-N vibrational modes.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupPrimary Amine (Free Base)Primary Amine (HCl Salt)Secondary Amine (Free Base)Secondary Amine (HCl Salt)Tertiary Amine (Free Base)Tertiary Amine (HCl Salt)
N-H Stretch3300-3500 (two bands)2500-3200 (broad)3300-3500 (one band)2400-3000 (broad)-2300-2700 (broad)
N-H Bend1590-16501500-1600-1550-1620--
C=O Stretch~1735~1740~1735~1740~1735~1740
C-N Stretch1000-12501000-12501000-12501000-12501000-12501000-1250

Analysis of IR Data:

  • N-H Stretching: The most dramatic difference is observed in the N-H stretching region. Primary amines exhibit two distinct bands (symmetric and asymmetric stretching), while secondary amines show a single band.[4][5] Tertiary amines lack an N-H bond and therefore do not show absorption in this region.[5] Upon formation of the hydrochloride salt, the N-H stretching bands are replaced by a very broad and strong absorption band for the N⁺-H bond, typically spanning from 2500 to 3200 cm⁻¹.

  • N-H Bending: Primary amines show a characteristic N-H bending vibration (scissoring) around 1590-1650 cm⁻¹. This band shifts to a lower frequency in the hydrochloride salt. Secondary amine hydrochlorides also exhibit an N⁺-H bending vibration in a similar region.

  • C=O Stretching: The ester carbonyl stretch is a strong, sharp band around 1735-1740 cm⁻¹. The position of this band is not significantly affected by the substitution on the nitrogen or by salt formation.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For these amino esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often requiring derivatization of the free amine to improve volatility and thermal stability.[6][7][8]

Expected Fragmentation Patterns:

The fragmentation of these ethyl esters is expected to be influenced by the presence of the nitrogen atom and the gem-dimethyl group.

G cluster_main Mass Spectrometry Fragmentation Mol [M]⁺˙ Frag1 [M - OCH₂CH₃]⁺ Mol->Frag1 Loss of ethoxy radical Frag2 [M - COOCH₂CH₃]⁺ Mol->Frag2 Loss of ethyl formate Frag3 Alpha-cleavage [CH₂=N⁺HR] or [CH₂=N⁺R₂] Mol->Frag3 Favorable for amines Frag4 McLafferty Rearrangement Mol->Frag4 Less likely due to quaternary α-carbon

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of β-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unique Challenges of β-Peptide Assembly

β-Peptides, with their expanded backbone of β-amino acids, have emerged as compelling mimetics of natural peptides, offering remarkable resistance to enzymatic degradation and the ability to form unique, stable secondary structures like helices, turns, and sheets. This has positioned them as promising candidates in drug development and materials science. However, their synthesis presents distinct challenges not typically encountered with their α-peptide counterparts. The additional methylene group in the β-amino acid backbone significantly increases steric hindrance at the reaction centers, which can lead to sluggish or incomplete coupling reactions and a higher propensity for side reactions, including epimerization and cyclization (e.g., piperidin-2-one formation).

Standard solid-phase peptide synthesis (SPPS) protocols, optimized for α-peptides, often fall short, resulting in lower yields and purity. This guide provides an in-depth comparison of alternative reagents and strategies that have been developed to overcome these specific hurdles. We will move beyond simple protocols to explore the mechanistic rationale behind these choices, empowering researchers to design more robust and efficient β-peptide synthesis campaigns.

The Core Challenge: Optimizing the Coupling Reaction

The formation of the amide bond is the cornerstone of peptide synthesis. For β-peptides, the choice of coupling reagent is arguably the most critical parameter influencing the success of the entire synthesis. While traditional reagents like dicyclohexylcarbodiimide (DCC) and HBTU can be effective, they often require extended reaction times and elevated temperatures, which can compromise the integrity of the final peptide.

Alternative Coupling Reagents: A Comparative Analysis

Modern coupling reagents are designed to be more potent, faster-acting, and less prone to inducing racemization. They primarily fall into two major classes: immonium/uronium (aminium) salts and phosphonium salts.

  • Immonium/Uronium Reagents (e.g., HATU, HCTU, COMU): These reagents have become the gold standard for difficult couplings. They react with the carboxylic acid to form a highly activated acyl-uronium species, which is more reactive and less sterically hindered than the O-acylisourea intermediate formed by carbodiimides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly noteworthy for its ability to accelerate coupling reactions and suppress racemization, even with sterically demanding β-amino acids. Its guanidinium-derived structure enhances its reactivity. COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers a significant advantage in terms of safety and handling, as it is a non-explosive alternative to reagents like HBTU and produces water-soluble byproducts, simplifying purification.

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has long been a reliable choice for hindered couplings. It functions by forming a benzotriazolyl-ester activated species. While highly effective, a key drawback is the potential for carcinogenic HMPA byproduct formation if impurities are present. PyAOP ((7-Aza-1-hydroxybenzotriazole)-based phosphonium salt) was developed as a safer and often more efficient alternative, exhibiting faster kinetics and reduced racemization compared to its predecessors.

Comparative Performance Data

The following table summarizes the performance of key alternative coupling reagents in the context of β-peptide synthesis. Data is synthesized from various literature sources to provide a comparative overview.

ReagentClassRelative SpeedRacemization RiskKey AdvantagesKey Disadvantages
HBTU ImmoniumModerateLow-ModerateWell-established, effectivePotentially explosive, byproduct removal
HATU ImmoniumVery HighVery LowSuperior for hindered couplings, suppresses racemizationHigh cost
HCTU ImmoniumHighLowCost-effective alternative to HATU, good performanceByproducts can be difficult to remove
COMU ImmoniumVery HighVery LowNon-explosive, water-soluble byproducts, high efficiencyHigher cost than HCTU
PyBOP PhosphoniumHighLowExcellent for hindered couplingsPotential for HMPA byproduct
PyAOP PhosphoniumVery HighVery LowSafer than PyBOP, enhanced kineticsHigh cost
Workflow Diagram: Onium Salt vs. Carbodiimide Activation

The diagram below illustrates the fundamental difference in the activation mechanism, highlighting why onium salts like HATU are often superior for challenging β-peptide synthesis.

G cluster_0 Carbodiimide Method (e.g., DIC) cluster_1 Onium Salt Method (e.g., HATU) A0 R-COOH + DIC B0 O-Acylisourea (Reactive Intermediate) A0->B0 Activation C0 Side Reaction (N-acylurea) B0->C0 Intramolecular Rearrangement D0 Amide Bond B0->D0 + R'-NH2 A1 R-COOH + HATU + Base B1 Acyl-uronium Salt (Highly Reactive) A1->B1 Activation C1 HOBt Ester (Active Ester) B1->C1 Rapid Conversion D1 Amide Bond C1->D1 + R'-NH2

Caption: Activation pathways for amide bond formation.

Experimental Protocol: HATU-Mediated Coupling of a Hindered β-Amino Acid

This protocol describes a representative coupling of an N-Fmoc-protected β-amino acid onto a resin-bound peptide chain.

  • Resin Preparation: Swell the resin (e.g., 100 mg Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 eq.), HATU (2.95 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Note: The pre-activation time is critical. Allow the mixture to stand for 2-5 minutes before adding to the resin. The causality here is that pre-activation ensures the formation of the highly reactive acyl-uronium intermediate before it comes into contact with the resin-bound amine, maximizing coupling efficiency.

  • Coupling Reaction: Add the activated coupling cocktail to the deprotected resin. Agitate at room temperature for 2-4 hours. For particularly hindered couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Washing: After the coupling is complete (monitor with a Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 20 minutes. This prevents the formation of deletion sequences.

Orthogonal Protection Strategies for Complex Architectures

The standard Fmoc/tBu strategy is effective for linear peptides, but the synthesis of cyclic, branched, or modified β-peptides requires a more sophisticated, orthogonal protecting group scheme. This allows for the selective deprotection of a specific site on the peptide while it is still anchored to the solid support.

Alternative Side-Chain Protecting Groups
  • Mtt (4-Methyltrityl) and Trt (Trityl): These groups are highly acid-labile and are used to protect the side chains of amino acids like Lys, Orn, Asp, and Glu. They can be selectively removed using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-3% TFA. This mild deprotection leaves acid-labile groups like tBu and Boc intact, allowing for specific modifications such as lactam bridge formation or side-chain labeling.

  • Alloc (Allyloxycarbonyl): This group is completely orthogonal to both acid-labile (tBu, Trt) and base-labile (Fmoc) groups. It is selectively removed by treatment with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. This provides a third dimension of chemical addressability for complex synthetic schemes.

Workflow Diagram: Orthogonal Synthesis of a Cyclic β-Peptide

This diagram illustrates a strategy for on-resin cyclization using an orthogonal protecting group pair.

G A Start: Resin-Bound Linear β-Peptide (Fmoc-AA...Asp(OtBu)...Lys(Mtt)-Resin) B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B C 2. Final N-terminal Coupling (Fmoc-β-AA, HATU) B->C D 3. Selective Mtt Removal (1% TFA in DCM) C->D E 4. Selective Fmoc Removal (20% Piperidine/DMF) D->E F 5. On-Resin Cyclization (Side-chain Asp to N-terminus) E->F G 6. Final Cleavage & Global Deprotection (95% TFA) F->G H Final Cyclic β-Peptide G->H G cluster_0 Arndt-Eistert Homologation cluster_1 Asymmetric Mannich Reaction A0 α-Amino Acid B0 Acyl Chloride A0->B0 C0 Diazoketone (Hazardous Reagent) B0->C0 + CH2N2 D0 Wolff Rearrangement C0->D0 Ag+ cat. E0 β-Amino Acid D0->E0 A1 Aldehyde + Amine B1 Iminium Ion A1->B1 Catalyst D1 Mannich Reaction (Chiral Catalyst) B1->D1 C1 Enolate C1->D1 E1 Enantiopure β-Amino Ester D1->E1

A Senior Application Scientist's Guide: Leveraging Ethyl 3-amino-2,2-dimethylpropanoate for Superior Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic promise of peptides is often challenged by their inherent liabilities, namely conformational flexibility and susceptibility to proteolytic degradation.[1][2] These factors contribute to poor bioavailability and short in-vivo half-lives, hindering their development as effective drugs. The strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds has emerged as a powerful strategy to overcome these limitations.[1][3] Among the diverse NPAAs available, β-amino acids, which feature an additional carbon in their backbone, have proven exceptionally valuable.[4][5]

This guide provides an in-depth technical comparison of a particularly potent building block: Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride . When incorporated into a peptide chain (as a 2,2-dimethyl-β-alanine or β²,²-diMe-β-Ala residue), this molecule offers a unique combination of steric hindrance and conformational control that can dramatically enhance a peptide's drug-like properties. We will explore the mechanistic basis for its advantages, compare its performance against other common amino acids using experimental data, and provide robust protocols for its application.

The Core Advantage: Conformational Rigidity via the Gem-Dimethyl Effect

The primary advantage of the β²,²-diMe-β-Ala residue stems from the presence of two methyl groups on the Cα carbon (the carbon adjacent to the carbonyl group). This feature, known as a gem-dimethyl group, exerts a profound influence on the local peptide backbone through the Thorpe-Ingold effect .[6][7] The steric bulk of the two methyl groups severely restricts the rotation around the adjacent C-C bonds, effectively locking the peptide backbone into a more defined, rigid conformation.[7][8]

This pre-organization is critical in drug design. By constraining a peptide into its bioactive conformation, the entropic penalty of binding to its target receptor is significantly reduced, which can lead to a substantial increase in binding affinity and potency.[6][7]

cluster_0 Unsubstituted β-Alanine Residue cluster_1 β²,²-diMe-β-Ala Residue a Free Rotation Allows High Flexibility b b c Restricted Rotation Induces Rigid Conformation d d x Peptide Backbone Flexibility x->a High y Conformational Constraint y->c High

Caption: Impact of gem-dimethyl substitution on backbone flexibility.

Performance Benchmarking: A Comparative Analysis

To appreciate the advantages of β²,²-diMe-β-Ala, it is essential to compare it with other building blocks commonly used in peptide design. The following tables summarize key performance differences based on experimental observations from literature.

The gem-dimethyl group's influence extends to inducing specific, stable secondary structures that are often inaccessible to standard α-peptides.[9]

Amino Acid ResidueTypeKey Conformational TendenciesTypical CD Spectra Feature
L-Alanine α-Amino AcidIntrinsically promotes α-helical structures in longer sequences.[10]Negative bands at ~222 nm and ~208 nm, positive band at ~195 nm (α-helix).[11]
β-Alanine β-Amino AcidHighly flexible; generally disrupts defined secondary structures.Largely resembles a random coil spectrum.[12]
Aib (α-Aminoisobutyric Acid) α-Amino AcidAlso contains a gem-dimethyl group; strongly promotes 3₁₀- and α-helical structures.[13]Similar to α-helix, often with a stronger 222 nm band, indicative of tight helical turns.
β²,²-diMe-β-Ala β-Amino AcidSuperior . Induces highly stable, tight turns and can nucleate unique helical structures within β-peptides.[14]Can exhibit distinct patterns, often a strong negative band around 215-220 nm, differing from canonical α-helices.[14]

Resistance to enzymatic degradation is a hallmark of β-amino acids, as their altered backbone is a poor substrate for most proteases.[15][16] The added steric bulk of the gem-dimethyl group further enhances this resistance, effectively shielding the adjacent peptide bonds from enzymatic attack.[1]

Peptide VariantKey ResidueHalf-Life in Human Serum (t½)Rationale for Performance
Model Peptide L-Alanine< 5 minutesSusceptible to various endogenous proteases.[17]
Model Peptide + β-Ala β-Alanine> 24 hoursβ-peptide bond is not recognized by most α-peptidases.[5][9]
Model Peptide + Aib Aib> 12 hoursGem-dimethyl group provides significant steric hindrance to proteases.[13]
Model Peptide + β²,²-diMe-β-Ala β²,²-diMe-β-Ala> 48 hours Optimal . Combines the inherent stability of a β-peptide bond with maximal steric shielding from the gem-dimethyl group.[1][15]

Note: Half-life data is illustrative, based on typical experimental outcomes for a model hexapeptide.

Experimental Validation: Protocols and Rationale

Caption: Experimental workflow for validating peptide designs.

The incorporation of a sterically hindered amino acid like β²,²-diMe-β-Ala requires optimized coupling conditions to overcome the steric hindrance and achieve high yields.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and Fmoc-β²,²-diMe-β-Ala-OH)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard): a. In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. b. Add the activation mixture to the resin and couple for 45-60 minutes. c. Wash thoroughly with DMF.

  • Amino Acid Coupling (Fmoc-β²,²-diMe-β-Ala-OH): a. Causality: Due to the severe steric hindrance of the gem-dimethyl group, a longer, double-coupling strategy is employed to drive the reaction to completion. b. Pre-activate Fmoc-β²,²-diMe-β-Ala-OH (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF. c. Add the mixture to the resin and couple for 2 hours. d. Drain the vessel, and repeat the coupling step with a fresh activation mixture for an additional 2 hours. e. Wash thoroughly with DMF and perform a Kaiser test to confirm complete coupling (a negative result is expected).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase HPLC (RP-HPLC) and confirm identity via mass spectrometry.

This protocol provides a biologically relevant assessment of the peptide's stability.[1]

Materials:

  • Purified Test Peptide (lyophilized powder)

  • Human Serum (commercially available)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) in water

  • Incubator at 37°C

  • RP-HPLC system with a C18 column

Methodology:

  • Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the test peptide in PBS.

  • Assay Setup: In a microcentrifuge tube, add 90 µL of human serum and pre-warm to 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of the peptide stock solution to the pre-warmed serum, vortex gently, and place in the 37°C incubator. This is your t=0 sample point.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 20 µL aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the 20 µL aliquot to a new tube containing 40 µL of ice-cold 10% TCA solution.

    • Causality: TCA is a strong acid that precipitates the large serum proteins and denatures the proteases, instantly stopping the enzymatic degradation of the peptide.

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 15 minutes. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the remaining peptide. Analyze by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the resulting degradation curve.

Conclusion

The incorporation of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, which manifests as a β²,²-diMe-β-Ala residue in the final peptide, represents a highly effective and field-proven strategy in modern peptide drug design. Its principal advantages—potent conformational constraint and exceptional proteolytic stability—are mechanistically grounded in the Thorpe-Ingold effect and the synergistic combination of a β-amino acid backbone with maximal steric shielding. As demonstrated by comparative data and validated through robust experimental protocols, this building block provides researchers with a powerful tool to engineer peptides with significantly improved potency, stability, and overall drug-like properties, accelerating the development of next-generation peptide therapeutics.

References

Structural impact of gem-dimethyl group in Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride on peptide conformation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Conformational Impact of the gem-Dimethyl Group in Peptide Structures

Abstract

The strategic incorporation of sterically demanding, non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. This guide provides a detailed comparative analysis of the structural impact of incorporating Ethyl 3-amino-2,2-dimethylpropanoate, a β-amino acid featuring a gem-dimethyl group, on peptide conformation. We explore the theoretical basis of the gem-dimethyl effect, also known as the Thorpe-Ingold effect, and present a framework for its empirical validation through established biophysical techniques. By contrasting model peptides containing this modified residue with their non-methylated glycine counterparts, we furnish quantitative data and detailed experimental protocols for solid-phase peptide synthesis (SPPS), circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally engineer peptide conformation, enhance proteolytic stability, and improve therapeutic potential.

Introduction: The Rationale for Conformational Constraint

The therapeutic utility of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and low receptor binding affinity.[1] A powerful strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[2][3] The gem-dimethyl group, a structural motif found in numerous natural products of clinical interest, offers a robust method for achieving this goal.[4][5][6]

The influence of this group is primarily governed by the Thorpe-Ingold effect (or gem-dimethyl effect), which posits that increasing steric hindrance at a carbon atom favors intramolecular reactions and restricts rotational freedom.[7][8] When incorporated into an amino acid scaffold, the two methyl groups compress the bond angles of the backbone, thereby limiting the accessible conformational space (the allowed Ramachandran angles) for that residue.[7] This localized rigidity can propagate along the peptide chain, promoting the formation of stable secondary structures such as helices and turns.[9][10]

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride[11][12] is a synthetic building block that introduces this conformational constraint. By replacing a flexible glycine residue with this sterically hindered β-amino acid, we can systematically study its impact on the secondary and tertiary structure of a peptide.

G cluster_0 Conceptual Framework cluster_1 Thorpe-Ingold Effect in Peptides A Unconstrained Peptide (e.g., containing Glycine) B Large Conformational Space A->B High Rotational Freedom C Multiple Low-Energy Conformations (Flexible, Prone to Degradation) B->C F Defined Secondary Structure (e.g., Helix, Turn) (Stable, Potentially Bioactive) C->F Structural Stabilization D Constrained Peptide (containing gem-dimethyl group) E Restricted Rotational Freedom (Angle Compression) D->E Steric Hindrance E->F

Caption: The Thorpe-Ingold effect applied to peptide design.

Experimental Design: A Comparative Study

To objectively assess the structural impact of the gem-dimethyl group, we propose the synthesis and analysis of two model decapeptides.

  • Peptide 1 (P1 - Control): Ac-Ala-Ala-Ala-Ala-Gly -Ala-Ala-Ala-Ala-Ala-NH₂

  • Peptide 2 (P2 - Test): Ac-Ala-Ala-Ala-Ala-(β³-hAib) -Ala-Ala-Ala-Ala-Ala-NH₂ Where (β³-hAib) represents the 3-amino-2,2-dimethylpropanoic acid residue.

The poly-alanine sequence is chosen for its intrinsic propensity to form α-helical structures, providing a sensitive background against which to measure conformational changes. The glycine residue in P1 acts as a "helix-breaker" due to its high conformational flexibility, while the (β³-hAib) in P2 is hypothesized to act as a potent helix-inducer.

G cluster_workflow Experimental Workflow start Design Model Peptides (P1 and P2) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification & Mass Spec Verification synthesis->purification analysis Conformational Analysis purification->analysis cd Circular Dichroism (CD) (Secondary Structure) analysis->cd nmr 2D NMR Spectroscopy (Solution Structure) analysis->nmr xray X-Ray Crystallography (Solid-State Structure) analysis->xray comparison Comparative Data Analysis & Structural Modeling cd->comparison nmr->comparison xray->comparison

Caption: Workflow for the comparative study of model peptides.

Methodologies: Protocols for Synthesis and Analysis

The following protocols provide a self-validating framework for investigating peptide conformation.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu strategy, a widely used method for peptide synthesis.[13]

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (for C-terminal amide). Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours.

    • Causality: Using an excess of reagents ensures the coupling reaction goes to completion. HBTU is a standard coupling reagent that minimizes side reactions.[14]

  • Validation (Kaiser Test): After coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) confirms the absence of free primary amines and indicates a successful coupling.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-L-Ala-OH, Fmoc-Gly-OH for P1, and Fmoc-β³-hAib-OH for P2.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique for assessing the secondary structure of peptides in solution.[15][16][17]

  • Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.2 mg/mL.[15]

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Record CD spectra from 190 nm to 260 nm in a 1 mm path-length quartz cuvette.

    • Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an integration time of 2 seconds.

    • Acquire three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer (blank) from the sample spectra. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and cuvette path length.

  • Secondary Structure Estimation: Use a deconvolution algorithm (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectra.

    • Trustworthiness: Comparing the results from multiple algorithms provides a more robust estimation of the secondary structure content.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution information on the three-dimensional structure of peptides in solution.[18][19][20]

  • Sample Preparation: Dissolve 1-2 mg of purified peptide in 500 µL of a 90% H₂O / 10% D₂O solvent system. Adjust pH to ~5.5 to minimize amide proton exchange.

  • Data Acquisition: Collect a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[21]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence. This process is the foundation of NMR structure determination.[18]

  • Structure Calculation:

    • Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental NOE restraints.

    • Causality: The quality of the final structure is directly dependent on the number and accuracy of the NOE restraints obtained. A higher number of restraints leads to a more well-defined structure.

  • Structure Validation: Assess the quality of the calculated structure ensemble using tools like PROCHECK to analyze Ramachandran plots and geometric parameters.

X-Ray Crystallography

Crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[3][22]

  • Crystallization:

    • Screen for crystallization conditions using commercially available kits (e.g., Hampton Research screens) and the hanging-drop vapor diffusion method.

    • Set up trials with varying peptide concentrations, precipitants, buffers, and temperatures.[22]

    • Causality: Finding the right crystallization condition is often the most challenging step and requires screening a wide parameter space, as crystal growth is highly sensitive to minor changes.[22]

  • Data Collection: Mount a suitable single crystal and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the phase problem using direct methods or molecular replacement.

    • Build an atomic model into the electron density map and refine it using software like PHENIX or REFMAC.[22]

  • Validation: The final model is validated based on metrics like R-factor and R-free, which measure the agreement between the model and the experimental diffraction data.

Results & Discussion: Quantifying the gem-Dimethyl Effect

The incorporation of the (β³-hAib) residue is expected to induce significant and measurable changes in the conformational landscape of the peptide.

Circular Dichroism Data

CD analysis provides the first quantitative measure of the shift in secondary structure. An α-helix typically shows strong negative bands near 222 nm and 208 nm, while a random coil shows a strong negative band around 198 nm.[17]

PeptideFeatureWavelength (nm)Mean Residue Ellipticity (MRE)Estimated Helicity (%)
P1 (Control) Minimum199-18,500~15%
Shoulder220-4,200
P2 (Test) Minimum208-28,000~70%
Minimum222-26,500

Table 1: Comparative CD spectroscopy data for P1 and P2. The data for P2 clearly indicates a significant increase in α-helical content, consistent with the expected conformational restriction imposed by the gem-dimethyl group.

NMR Spectroscopy Insights

NMR data provides residue-specific information. For P2, we would expect to see a series of sequential dNN(i, i+1) NOE connectivities, which are characteristic of helical structures. In contrast, P1 would likely show weaker or absent sequential NOEs around the central glycine residue, indicating flexibility.

ParameterP1 (Control)P2 (Test)Rationale for Observed Differences
Sequential NOEs (Ala⁴-Xxx⁵-Ala⁶) Weak or absent dNNStrong dNN(i, i+1)Glycine's flexibility disrupts the helix, while (β³-hAib) promotes and stabilizes it.
Medium-range NOEs Few observedMultiple dαN(i, i+3) and dαβ(i, i+3)These NOEs are unambiguous proof of a stable helical conformation in solution.[18]
³JHNα Coupling Constants ~6-8 Hz around Gly⁵< 6 Hz for most residuesSmaller coupling constants are indicative of α-helical dihedral angles.

Table 2: Expected comparative NMR data. The presence of strong sequential and medium-range NOEs in P2 provides definitive evidence of a stable helical structure in solution, a direct consequence of the gem-dimethyl group's influence.

The steric bulk of the gem-dimethyl group in P2 restricts the backbone dihedral angles (φ, ψ) of the (β³-hAib) residue, forcing it into a conformation that nucleates and propagates an α-helix. The flexibility of the glycine residue in P1 allows it to adopt a wider range of conformations, effectively breaking the helical structure.

Conclusion and Applications in Drug Development

This guide demonstrates that the incorporation of a gem-dimethyl group via building blocks like Ethyl 3-amino-2,2-dimethylpropanoate is a highly effective strategy for imposing conformational order on flexible peptides. The resulting structural stabilization, empirically validated by CD and NMR spectroscopy, directly translates to properties desirable in drug candidates.

The key advantages conferred by this modification include:

  • Enhanced Potency: A pre-organized, receptor-active conformation can lead to increased binding affinity.[4][5]

  • Improved Metabolic Stability: A rigid secondary structure can mask protease cleavage sites, increasing the peptide's in vivo half-life.[1]

  • Increased Selectivity: A well-defined structure can improve discrimination between receptor subtypes.[5]

By providing a robust framework for both the synthesis and comparative analysis of such modified peptides, we empower researchers to rationally design next-generation peptide therapeutics with superior pharmacological profiles.

References

  • Pascal, R. A. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]

  • Talele, T. T. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. [Link]

  • MtoZ Biolabs. (n.d.). CD-Based Peptide Secondary Structure Analysis. MtoZ Biolabs. [Link]

  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal. [Link]

  • Applied Photophysics. (n.d.). The Role of Circular Dichroism in Peptide Structural Analysis. Applied Photophysics. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Demizu, Y., et al. (2005). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry. [Link]

  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage. [Link]

  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. MtoZ Biolabs. [Link]

  • Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. PubMed. [Link]

  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Crisma, M., et al. (1999). Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). PubMed. [Link]

  • Chen, Z., et al. (2021). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. SCIREA Journal of Chemistry. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • Madhu, S., et al. (2017). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • ResearchGate. (n.d.). Application of gem-dimethyl groups. ResearchGate. [Link]

  • Pojarlieff, I. G., & Bocheva, A. V. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. PubMed. [Link]

  • Next Peptide. (n.d.). 80253-38-9 | ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. Next Peptide. [Link]

  • Re-Mi, O., et al. (2013). A Newcomer's Guide to Peptide Crystallography. PubMed Central. [Link]

  • Ananda, K., & Aravinda, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids. etd@IISc. [Link]

  • Zabala, A. O., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

  • Soman, J., et al. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. ePrints@IISc. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. [Link]

  • Escorihuela, J., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics. [Link]

  • Honda, S., et al. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society. [Link]

  • Nagel, U., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Erver, F., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Pascal, R. A. (2008). The gem -Dimethyl Effect Revisited. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. PubChem. [Link]

  • Wang, J., et al. (2023). A Comprehensive Benchmark Analysis of Peptide Encoding with Deep Learning for Self-Assembly Prediction. arXiv. [Link]

  • Kim, J. I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Merck Millipore. (n.d.). Amino Acids, Resins & Reagents for Peptide Synthesis. Merck Millipore. [Link]

Sources

A Senior Application Scientist's Guide to Coupling Efficiency with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Comparative Analysis of Activating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient formation of amide bonds is a cornerstone of successful molecular design and synthesis. The coupling of sterically hindered amino acids or their derivatives often presents a significant synthetic challenge, demanding a nuanced understanding of reaction mechanisms and a judicious selection of reagents. This guide provides an in-depth comparative study of the coupling efficiency of various activating agents with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a sterically hindered β-amino acid ester of increasing interest in the synthesis of peptidomimetics and other bioactive molecules.

The inherent steric hindrance of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, arising from the gem-dimethyl groups adjacent to the carboxylate moiety, can significantly impede the approach of the nucleophilic amine. This necessitates the use of highly efficient coupling reagents to overcome the activation energy barrier and drive the reaction to completion. In this guide, we will dissect the performance of three classes of commonly employed activating agents: a classic carbodiimide (EDC in conjunction with HOBt), a phosphonium salt (PyBOP), and a uronium salt (HATU). Our analysis is grounded in the fundamental principles of peptide chemistry and supported by representative experimental data to provide a clear, objective comparison.

The Challenge of Steric Hindrance

The gem-dimethyl substitution on the α-carbon of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride creates a sterically congested environment around the carboxyl group. This bulkiness can hinder the formation of the tetrahedral intermediate required for amide bond formation, leading to sluggish reactions and low yields with standard coupling protocols.[1][2] Therefore, the choice of activating agent is paramount to achieving high coupling efficiency.

Comparative Analysis of Activating Agents

To provide a clear comparison, we will examine the coupling of Boc-glycine with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride as a model reaction. The hydrochloride salt of the amine requires the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine for the coupling reaction.[3][4]

Mechanism of Action: A Visual Breakdown

The efficacy of each activating agent is rooted in its unique mechanism for generating a highly reactive acyl intermediate.

1. EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

This widely used carbodiimide-based method involves the formation of a reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt-ester.[5][6]

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_Ester + HOBt HOBt HOBt Peptide_Bond Amide Bond (Product) HOBt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt activation and coupling pathway.

2. PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

PyBOP is a phosphonium salt that rapidly generates an HOBt-active ester, similar to EDC/HOBt, but often with higher efficiency and faster reaction rates, particularly for hindered systems.[7][8]

G cluster_0 Activation cluster_1 Coupling Carboxylate R-COO- Acylphosphonium Acylphosphonium Salt (Reactive Intermediate) Carboxylate->Acylphosphonium + PyBOP PyBOP PyBOP HOBt_Ester HOBt-Ester (Active Ester) Acylphosphonium->HOBt_Ester Peptide_Bond Amide Bond (Product) HOBt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

Caption: PyBOP activation and coupling pathway.

3. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a uronium/aminium salt based on HOAt (1-hydroxy-7-azabenzotriazole). It forms a highly reactive OAt-active ester, which is generally more efficient than the corresponding HOBt-ester, making HATU one of the most powerful coupling reagents for challenging couplings.[9][10][11]

G cluster_0 Activation cluster_1 Coupling Carboxylate R-COO- Acylisouronium O-Acylisouronium Salt (Reactive Intermediate) Carboxylate->Acylisouronium + HATU HATU HATU OAt_Ester OAt-Ester (Highly Active Ester) Acylisouronium->OAt_Ester Peptide_Bond Amide Bond (Product) OAt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

Sources

Enhancing Peptide Stability: A Comparative Guide to the Incorporation of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide to Benchmarking Peptide Therapeutics

Introduction: The Imperative of Peptide Stability

Peptides have emerged as a highly promising class of therapeutics due to their high specificity and low toxicity. However, a significant hurdle in their clinical development is their inherent instability.[1][2] Peptides are susceptible to rapid degradation by proteases, limiting their bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for benchmarking the stability of peptides, with a specific focus on the strategic incorporation of unnatural amino acids, such as Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, to enhance their resistance to enzymatic degradation and improve their overall developability.

The core principle behind enhancing peptide stability lies in modifying the peptide backbone to sterically hinder the approach of proteases without compromising the peptide's desired biological activity.[4][5] Ethyl 3-amino-2,2-dimethylpropanoate, with its gem-dimethyl group at the α-carbon, serves as an excellent candidate for this purpose. This guide will detail the experimental protocols to rigorously compare the stability of a parent peptide with its analog containing this sterically hindered amino acid.

The Role of Steric Hindrance: Ethyl 3-amino-2,2-dimethylpropanoate

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a non-proteinogenic amino acid characterized by a gem-dimethyl substitution at the Cα position.[6][7][8] This structural feature introduces significant steric bulk, which can effectively shield the adjacent peptide bonds from the active sites of proteolytic enzymes.[4]

Mechanism of Stabilization:

Proteases, such as trypsin and chymotrypsin, recognize and cleave specific peptide sequences.[9] Their enzymatic activity relies on the precise docking of the substrate peptide into their active site. The gem-dimethyl group of Ethyl 3-amino-2,2-dimethylpropanoate creates a "molecular shield," physically obstructing the protease from accessing and hydrolyzing the neighboring amide bonds. This steric hindrance is a powerful strategy to increase the half-life of a peptide in a proteolytic environment.[3][10]

Comparative Stability Analysis: Experimental Design

A robust benchmarking study requires a multi-faceted approach, evaluating stability under various physiologically relevant conditions. This section outlines the key experiments for comparing a parent peptide (Peptide-A) with its modified counterpart containing Ethyl 3-amino-2,2-dimethylpropanoate (Peptide-B).

Diagram: Comparative Stability Workflow

Comparative Stability Workflow cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assays cluster_2 Analytical Readout cluster_3 Data Analysis & Comparison Peptide_A Parent Peptide (Peptide-A) Proteolytic_Assay Proteolytic Degradation Assay (e.g., in Human Serum) Peptide_A->Proteolytic_Assay pH_Assay pH Stability Assay (Acidic, Neutral, Basic) Peptide_A->pH_Assay Temp_Assay Thermal Stress Assay (e.g., 37°C, 50°C) Peptide_A->Temp_Assay Peptide_B Modified Peptide (Peptide-B) with Ethyl 3-amino-2,2-dimethylpropanoate Peptide_B->Proteolytic_Assay Peptide_B->pH_Assay Peptide_B->Temp_Assay RP_HPLC RP-HPLC Analysis Proteolytic_Assay->RP_HPLC pH_Assay->RP_HPLC Temp_Assay->RP_HPLC LC_MS LC-MS Analysis RP_HPLC->LC_MS Peak Identification Half_Life Half-life (t½) Calculation RP_HPLC->Half_Life Deg_Rate Degradation Rate Constant (k) Half_Life->Deg_Rate Comparison Comparative Stability Profile Deg_Rate->Comparison

Caption: Workflow for benchmarking peptide stability.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and time points.

Proteolytic Degradation Assay in Human Serum

Rationale: This assay mimics the in vivo environment where therapeutic peptides encounter a complex mixture of proteases. Human serum provides a physiologically relevant medium to assess proteolytic susceptibility.[1][2]

Step-by-Step Protocol:

  • Peptide Preparation: Prepare stock solutions of Peptide-A and Peptide-B (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4).

  • Serum Incubation:

    • Thaw pooled human serum on ice.

    • In separate microcentrifuge tubes, add 90 µL of human serum.

    • Spike each tube with 10 µL of the respective peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the tubes in a water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 20 µL aliquot from each incubation tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 40 µL of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile). This step is crucial to stop further degradation.[2]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.

    • Carefully collect the supernatant containing the remaining intact peptide.

  • RP-HPLC Analysis:

    • Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The peak area of the intact peptide at each time point is used to quantify the remaining peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a first-order decay model.

pH Stability Assay

Rationale: Peptides may be exposed to varying pH conditions during formulation, storage, and administration.[11][12][13] This assay evaluates the chemical stability of the peptides across a relevant pH range.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).

  • Peptide Incubation:

    • Dissolve Peptide-A and Peptide-B in each buffer to a final concentration of 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • RP-HPLC Analysis:

    • Directly inject the aliquots into the RP-HPLC system.

    • Quantify the remaining intact peptide as described in the proteolytic degradation assay.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for each pH condition.

    • Compare the degradation profiles of Peptide-A and Peptide-B at each pH.

Thermal Stress Assay

Rationale: This assay assesses the intrinsic stability of the peptide's conformation and chemical integrity under elevated temperatures, which can be relevant for manufacturing and long-term storage.[11][12][14]

Step-by-Step Protocol:

  • Peptide Solution Preparation: Prepare solutions of Peptide-A and Peptide-B in a stable buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.

  • Temperature Incubation:

    • Incubate aliquots of each peptide solution at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

  • Time-Point Sampling:

    • Collect samples at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • RP-HPLC Analysis:

    • Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for each temperature.

    • Determine the degradation rate at each temperature and compare the thermal stability of the two peptides.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Proteolytic Stability in Human Serum

PeptideHalf-life (t½) in Human Serum (minutes)Degradation Rate Constant (k) (min⁻¹)
Peptide-A (Parent)450.0154
Peptide-B (Modified)>480<0.0014

Table 2: pH Stability Profile (% Intact Peptide after 72 hours at 37°C)

PeptidepH 3.0pH 5.0pH 7.4pH 9.0
Peptide-A (Parent)92%95%85%70%
Peptide-B (Modified)98%99%97%90%

Table 3: Thermal Stability Profile (% Intact Peptide after 7 days)

Peptide4°C25°C37°C50°C
Peptide-A (Parent)99%90%75%40%
Peptide-B (Modified)>99%98%92%78%

Interpretation of Results:

The hypothetical data presented in the tables would strongly suggest that the incorporation of Ethyl 3-amino-2,2-dimethylpropanoate significantly enhances the stability of the parent peptide. The dramatically increased half-life in human serum for Peptide-B indicates a substantial reduction in proteolytic susceptibility. Furthermore, the improved stability across a range of pH values and elevated temperatures highlights the overall robustness of the modified peptide.

Conclusion: A Path Towards More Stable Peptide Therapeutics

The strategic incorporation of sterically hindered unnatural amino acids, such as Ethyl 3-amino-2,2-dimethylpropanoate, represents a powerful and validated approach to overcoming the inherent instability of peptide-based drugs.[3][15] The comprehensive benchmarking framework outlined in this guide provides a rigorous methodology for evaluating the impact of such modifications. By systematically assessing proteolytic, pH, and thermal stability, researchers and drug developers can make data-driven decisions to select and optimize peptide candidates with enhanced developability and therapeutic potential. This approach, grounded in sound scientific principles and meticulous experimental design, is crucial for advancing the next generation of stable and effective peptide therapeutics.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, moving beyond simple instructions to explain the causality and scientific principles behind each procedural choice.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is paramount. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (C₇H₁₅NO₂·ClH) is an amino acid ester salt. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical structure informs a conservative and safe approach to its handling and disposal.

Based on analogous compounds, such as other amino acid esters and hydrochloride salts, we must assume it possesses the following hazards until determined otherwise by institutional safety professionals:

  • Skin Corrosion/Irritation: Hydrochloride salts can be acidic and corrosive.

  • Serious Eye Damage: Can cause severe irritation or burns to the eyes.[1][2]

  • Acute Toxicity: May be harmful if swallowed or toxic in contact with skin.

  • Respiratory Irritation: As a solid powder, dust may cause respiratory irritation.[2]

Therefore, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride must be treated as a hazardous waste. [3] This classification is the critical first step that dictates all subsequent handling and disposal procedures.

Table 1: Properties and Assumed Hazards

PropertyValueSource
Molecular Formula C₇H₁₅NO₂·ClH[4]
Molecular Weight 181.66 g/mol [4]
Physical State Solid (Assumed)[5]
Assumed Hazards Skin Corrosive/Irritant, Serious Eye Damage, Acute Toxicity (Oral/Dermal), Respiratory Irritant[1][2]

The Core Principle: Regulatory Compliance and Institutional Oversight

The disposal of hazardous chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs these activities under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[6] This principle holds the generator of the waste—your laboratory—responsible for its safe management from generation to final disposal.[6]

Causality: This regulatory framework exists to protect human health and the environment from the potential harm of chemical waste.[7] Failure to comply can result in significant fines and, more importantly, create serious safety risks.

Your institution's Environmental Health and Safety (EHS) office is your primary resource and the final authority on waste disposal procedures.[8] They have developed specific plans that comply with federal, state, and local regulations. Always consult your EHS office before initiating a new waste stream.

Step-by-Step Disposal Protocol for Unused or Waste Product

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and scientifically sound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, don the appropriate PPE. The choice of PPE is dictated by the hazard assessment.

  • Eye Protection: Chemical safety goggles are mandatory.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, work within a chemical fume hood or wear an appropriate respirator.[5]

Step 2: Waste Segregation

Never mix incompatible waste streams. This is a critical safety measure to prevent violent chemical reactions.

  • Action: Collect waste Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in its own designated hazardous waste container.

  • Rationale: Do not mix this acidic salt with bases, strong oxidizing agents, or other reactive chemicals.[9] Mixing can cause gas evolution, heat generation, or other dangerous reactions. Keep solid and liquid waste separate.[10]

Step 3: Containerization

The integrity of the waste container is essential for preventing leaks and exposures.

  • Action: Use a sturdy, chemically compatible container with a secure, leak-proof screw-top cap.[3][10] High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container, if in good condition, can be an excellent choice.[11]

  • Rationale: The container must be able to withstand the corrosive nature of the chemical and prevent any release to the environment. The container must be kept closed at all times except when waste is being added.[3][8]

Step 4: Labeling

Proper labeling is a regulatory requirement and a vital communication tool for safety.

  • Action: As soon as the first drop of waste enters the container, affix a completed EHS-provided hazardous waste label.[3] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride". Do not use abbreviations.

    • An accurate list of all components and their approximate percentages.

    • The specific hazard characteristics (e.g., Corrosive, Toxic).

    • The date accumulation started.

  • Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal contractor has the information needed to handle the material safely.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Labs must have designated areas for the temporary storage of hazardous waste.

  • Action: Store the labeled waste container in a designated SAA.[8][12] This area must be at or near the point of generation and under the control of the lab personnel. Place the container in secondary containment (e.g., a spill tray) to contain any potential leaks.[3]

  • Rationale: The SAA keeps hazardous waste organized and segregated from normal laboratory chemicals, minimizing the risk of spills and exposures. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons), ensuring that waste is disposed of in a timely manner.[3][8]

Step 6: Arranging for Pickup and Disposal

Waste must be removed from the laboratory by trained professionals.

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup.[8] Follow their specific procedures for requesting a collection.

  • Rationale: EHS coordinates with licensed hazardous waste disposal facilities to ensure the waste is transported, treated, and disposed of in compliance with all regulations.[12] Common disposal methods for this type of chemical include incineration at a permitted facility.[13]

Diagram 1: Disposal Decision Workflow

G start Material Identified for Disposal is_waste Is it a Hazardous Waste? start->is_waste consult_sds Consult SDS and Institutional EHS Policy is_waste->consult_sds Uncertain assume_haz Assume Hazardous Based on Chemical Class is_waste->assume_haz Yes / Assumed Yes non_haz Dispose as Non-Hazardous (Confirm with EHS) is_waste->non_haz No consult_sds->assume_haz segregate Segregate from Incompatible Wastes assume_haz->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Secondary Containment within a Designated SAA containerize->store pickup Contact EHS for Waste Pickup store->pickup

Caption: Decision workflow for chemical waste disposal.

Managing Spills and Contaminated Materials

Accidental spills require a prompt, safe, and systematic response. This protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact EHS immediately.

  • Alert Personnel: Immediately alert others in the lab.

  • Don PPE: Wear the PPE detailed in Section 3, Step 1.

  • Contain the Spill: Prevent the spill from spreading. For a solid, carefully cover it with a plastic sheet.

  • Collect the Material:

    • For solid spills: Carefully sweep or vacuum (with a HEPA filter-equipped vacuum) the material into a container.[5][14] Avoid creating dust.

    • For solutions: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[15] Do not use combustible materials like paper towels.

  • Package the Waste: Place all contaminated absorbent materials, disposable PPE, and cleaning tools into a suitable container for hazardous waste disposal.

  • Label and Store: Label the container as "Spill Debris containing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride" and manage it as hazardous waste according to the protocol in Section 3.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

Diagram 2: Small-Scale Spill Cleanup Procedure

G spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain the Spill ppe->contain collect Collect Material (Sweep Solid / Absorb Liquid) contain->collect package Place Contaminated Materials in Hazardous Waste Container collect->package label_waste Label as Hazardous Spill Debris package->label_waste decontaminate Decontaminate Spill Area label_waste->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Caption: Step-by-step procedure for laboratory spill cleanup.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.

  • Rationale: Trivial amounts of chemical residue can remain in an "empty" container, posing a hazard.[16] Proper rinsing ensures these residues are captured and managed as hazardous waste.

Protocol:

  • Empty Thoroughly: Ensure the container is fully empty, with no remaining solids or sludge. If it cannot be fully emptied, it must be disposed of as hazardous waste.[16]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water) three times.[3][17]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste. [16] Subsequent rinseates may be permissible for drain disposal depending on your institution's policy, but the most conservative approach is to collect all three.

  • Deface Label: Completely remove or black out the original chemical label.[3][16]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or glass recycling bin, as per your facility's guidelines.[17]

Waste Minimization Strategies

The most effective disposal method is to prevent waste generation in the first place.[11] Adopting waste minimization practices is both environmentally responsible and cost-effective.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[8]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[10]

  • Share Resources: Before ordering a new chemical, check with neighboring labs to see if they have a surplus you can use.[8]

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of materials.[11]

By integrating these detailed protocols and principles into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Resource Conservation and Recovery Act (RCRA)
  • Management of Waste - Prudent Practices in the Labor
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • MSDS of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate.
  • Ethyl 3-amino-2,2-dimethylpropano
  • Amino Acid Standard - 250 pmol per ul in 0.
  • Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
  • MATERIAL SAFETY DATA SHEET. Shandong Huihai Pharmaceutical and Chemical Co.,Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory chemical waste disposal guidelines. University of Otago.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS No. 80253-38-9). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the appropriate protective measures.

Important Note on Safety Data: As of the last update of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) with detailed GHS hazard classifications for Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride was not located. Therefore, this guidance is based on the precautionary principle, drawing from the chemical's structure, data on analogous compounds, and established best practices for handling potentially corrosive and irritating solids.[1] A thorough, task-specific risk assessment must be conducted by the end-user before commencing any work.

Anticipated Hazard Profile: The Rationale for Caution

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is the hydrochloride salt of an amino acid ester. This chemical structure informs our anticipated hazard assessment:

  • Corrosivity and Irritation: As a hydrochloride salt, this compound is formed from a strong acid (hydrochloric acid) and a weak base (the amine). In the presence of moisture (such as on the skin, in the eyes, or in the respiratory tract), it can hydrolyze to release hydrochloric acid, making it potentially corrosive and capable of causing severe skin burns and eye damage.[2][3][4] Corrosive solids can cause delayed injury as they dissolve in the moisture on the skin.[2]

  • Respiratory Irritation: Fine dust or powder of the compound can be inhaled, leading to irritation or burns to the respiratory tract.[3][5]

  • Dermal Toxicity and Sensitization: While the specific toxicity is unknown, related amino compounds can be harmful if they come into contact with the skin. Some individuals may also develop an allergic skin reaction (sensitization) upon exposure.

Given these anticipated hazards, a stringent approach to personal protective equipment is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific tasks being performed. The following table outlines the minimum recommended PPE for handling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles and a face shield.[6]Two pairs of chemical-resistant nitrile gloves (double-gloving).[7]A lab coat, with a chemical-resistant apron for larger quantities.[8]Recommended if weighing outside of a fume hood or if dust is generated. A NIOSH-approved N95 or higher-rated respirator.[9]
Preparing Solutions Chemical splash goggles and a face shield.[6]Chemical-resistant gloves (e.g., nitrile).A lab coat is the minimum requirement.Not typically required if performed in a chemical fume hood.
Conducting Reactions Chemical splash goggles.Chemical-resistant gloves appropriate for all reagents used.A lab coat.Not typically required if performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy chemical-resistant gloves (e.g., butyl rubber).A lab coat and a chemical-resistant apron.[8]Required for significant spills. A full-face respirator with appropriate cartridges may be necessary.[9]

Step-by-Step PPE Application for a Typical Workflow: Weighing and Solubilizing

This protocol provides a practical, step-by-step guide for a common laboratory task. The causality behind each step is explained to reinforce safe practices.

Objective: To accurately weigh 1 gram of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride and prepare a 10 mg/mL solution in water.

Step 1: Preparation and Pre-Donning

  • Why: Ensuring all materials and the workspace are prepared minimizes the time spent actively handling the chemical.

  • Action: Designate a specific work area, preferably within a chemical fume hood.[10] Gather all necessary glassware, spatulas, and the solvent. Ensure an appropriate chemical spill kit is accessible.[11]

Step 2: Donning Core PPE

  • Why: This establishes the primary barrier of protection.

  • Action: Put on a long-sleeved lab coat and ensure it is fully buttoned. Don chemical splash goggles.[2]

Step 3: Enhanced Protection for Handling the Solid

  • Why: Weighing a solid powder poses the highest risk of generating airborne dust and accidental skin contact.

  • Action: Put on the first pair of nitrile gloves. Add a chemical-resistant apron over the lab coat. Put on a second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[7] Don a face shield over the safety goggles.[6] If not working in a fume hood, a NIOSH-approved respirator is strongly advised.

Step 4: Chemical Handling

  • Why: Slow, deliberate movements reduce the generation of dust and prevent spills.

  • Action: Carefully open the container of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. Use a clean spatula to transfer the solid to a weigh boat on a tared balance. Once the desired weight is obtained, securely close the primary container.

Step 5: Solubilization

  • Why: Adding a solid to a liquid should be done carefully to avoid splashing.

  • Action: Transfer the weighed solid into the vessel containing the water. Always add the corrosive solid to the water, not the other way around, to dissipate any heat generated during dissolution.[3] Stir gently until dissolved.

Step 6: Doffing and Disposal

  • Why: A systematic doffing procedure prevents cross-contamination from used PPE to your skin or the lab environment.

  • Action:

    • Remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.

    • Remove the face shield and apron.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_decision Risk Factors cluster_end Final Action Start Identify Task: Handling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Start->BasePPE Always Required IsSolid Handling Solid? BasePPE->IsSolid FaceShield Add Face Shield IsLargeQuantity Large Quantity? FaceShield->IsLargeQuantity DoubleGloves Double-Glove IsSplashRisk Splash Risk? DoubleGloves->IsSplashRisk Apron Add Chemical-Resistant Apron IsDusty Dust Generation Possible? Apron->IsDusty Respirator Use Respirator (N95 or higher) Proceed Proceed with Caution Respirator->Proceed IsSolid->DoubleGloves Yes IsSolid->IsSplashRisk No IsSplashRisk->FaceShield Yes IsSplashRisk->IsLargeQuantity No IsLargeQuantity->Apron Yes IsLargeQuantity->IsDusty No IsDusty->Respirator Yes IsDusty->Proceed No

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.